Technical Documentation Center

3-Chlorothiophene-2-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chlorothiophene-2-sulfonamide
  • CAS: 850340-85-1

Core Science & Biosynthesis

Foundational

3-Chlorothiophene-2-sulfonamide: A Comprehensive Technical Guide on Physicochemical Properties, Synthetic Methodologies, and Applications in Antimicrobial Drug Development

Executive Summary In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as critical building blocks for the development of highly specific therapeutics. 3-Chlorothiophene-2-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds serve as critical building blocks for the development of highly specific therapeutics. 3-Chlorothiophene-2-sulfonamide (CAS: 850340-85-1)[1] is a highly versatile pharmaceutical intermediate characterized by its unique stereoelectronic profile. The presence of an electron-withdrawing chlorine atom adjacent to a sulfonamide group on a thiophene core imparts significant conformational rigidity. This structural pre-organization makes it an invaluable pharmacophore, particularly in the synthesis of 2-amino-N-(amino-oxo-aryl-λ⁶-sulfanylidene)acetamide (ANASIA) compounds, which are potent inhibitors of bacterial aminoacyl-tRNA synthetases (aaRS)[2].

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details self-validating synthetic protocols, and explores the mechanistic causality behind its role in drug development.

Physicochemical Profiling and Structural Dynamics

The thiophene ring acts as a classical bioisostere for the phenyl ring, offering enhanced aqueous solubility and altered metabolic stability. In 3-chlorothiophene-2-sulfonamide, the C3-chlorine atom induces a steric clash with the C2-sulfonamide group. This steric hindrance forces the sulfonamide out of coplanarity with the aromatic system, a conformational restriction that significantly lowers the entropic penalty upon binding to tight enzymatic pockets.

Core Physicochemical and Safety Data

All quantitative data and hazard classifications are summarized below to facilitate rapid experimental reference[1],[3].

PropertyValue
Chemical Name 3-Chlorothiophene-2-sulfonamide
CAS Number 850340-85-1
Molecular Formula C₄H₄ClNO₂S₂
Monoisotopic Mass 196.9372 Da
SMILES String C1=CSC(=C1Cl)S(=O)(=O)N
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336)

Synthetic Methodologies: From Core Heterocycle to Advanced Intermediates

The synthesis and downstream application of 3-chlorothiophene-2-sulfonamide rely on exploiting the differential reactivity of the thiophene ring positions.

G A 3-Chlorothiophene B Chlorosulfonation (ClSO3H) A->B C 3-Chlorothiophene- 2-sulfonyl chloride B->C D Amidation (NH3 / THF) C->D E 3-Chlorothiophene- 2-sulfonamide D->E F Downstream Coupling (ANASIA Compounds) E->F

Caption: Synthetic workflow for 3-Chlorothiophene-2-sulfonamide and downstream applications.

Protocol 1: De Novo Synthesis of 3-Chlorothiophene-2-sulfonamide

Objective: Convert 3-chlorothiophene to the corresponding sulfonamide via a sulfonyl chloride intermediate. Causality & Mechanism: The C2 position of 3-chlorothiophene is highly nucleophilic due to the +M (mesomeric) effect of the ring sulfur and the ortho-directing influence of the C3-chlorine. Chlorosulfonic acid acts as both the electrophile and the chlorinating agent.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): Charge a dry, argon-purged round-bottom flask with 3-chlorothiophene (1.0 eq) dissolved in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C. Slowly add chlorosulfonic acid (3.5 eq) dropwise. Causality: Maintaining 0 °C controls the highly exothermic nature of the reaction and suppresses unwanted polysulfonation or ring-opening side reactions.

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the intermediate, 3-chlorothiophene-2-sulfonyl chloride. Extract with DCM, wash with cold water, and dry over anhydrous Na₂SO₄.

  • Amidation: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF) and cool to 0 °C. Introduce anhydrous ammonia gas (or dropwise aqueous NH₄OH). Causality: Ammonia serves a dual purpose—it acts as the nucleophile to attack the sulfonyl electrophile and as a base to neutralize the liberated HCl. THF keeps the organic intermediate solubilized while the NH₄Cl byproduct precipitates, driving the equilibrium forward.

  • Isolation: Filter the suspension, concentrate the filtrate under reduced pressure, and recrystallize the residue from ethanol to yield pure 3-chlorothiophene-2-sulfonamide.

Protocol 2: Zinc-Mediated Selective Debromination in ANASIA Compound Synthesis

Objective: Selective removal of a bromine atom from a mixed halogenated thiophene sulfonamide intermediate (e.g., 5-bromo-3-chlorothiophene-2-sulfonamide) to yield the desired 3-chlorothiophene-2-sulfonamide derivative[2]. Causality & Mechanism: Zinc acts as a single-electron transfer (SET) reducing agent. Because the C–Br bond is significantly weaker and more polarizable than the C–Cl bond, zinc selectively inserts into the C–Br bond. Acetic acid provides the essential protic environment for proton-coupled electron transfer, yielding the debrominated product without cleaving the sensitive sulfonamide moiety.

  • Preparation: To a reaction vessel, add a mixture of 5-bromo-4-chlorothiophene-2-sulfonamide and 5-bromo-3-chlorothiophene-2-sulfonamide (17.5 g, 63.2 mmol) dissolved in glacial acetic acid[2].

  • Reduction: Add Zinc dust (20.6 g, 316.0 mmol, ~5 eq) in portions to the stirring solution[2].

  • Heating: Heat the suspension to 100 °C and stir continuously for 12 hours[2]. Causality: Elevated temperature is required to overcome the activation energy barrier for the SET process on the heterogeneous zinc surface.

  • Workup: Upon completion (monitored via TLC/LC-MS), cool the reaction mixture to room temperature, pour into ice water, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and evaporate under vacuum to isolate the purified 3-chlorothiophene-2-sulfonamide scaffold[2].

Mechanistic Role in Drug Development: Targeting aaRS

The primary application of 3-chlorothiophene-2-sulfonamide derivatives lies in the development of novel antibacterial agents. Widespread antimicrobial resistance necessitates the targeting of highly conserved, essential bacterial proteins. The aminoacyl-tRNA synthetase (aaRS) family—responsible for attaching proteinogenic amino acids to their cognate tRNAs during RNA translation—represents a highly validated target[2],[4].

aaRS ATP ATP + Amino Acid Enzyme aaRS Enzyme ATP->Enzyme Intermediate Aminoacyl-AMP Intermediate Enzyme->Intermediate Mg2+ Catalysis tRNA tRNA Binding Intermediate->tRNA Product Aminoacyl-tRNA + AMP tRNA->Product Inhibitor Sulfonamide Inhibitor (Competes at Active Site) Inhibitor->Enzyme Steric Blockade

Caption: Mechanism of aminoacyl-tRNA synthetase (aaRS) inhibition by sulfonamide derivatives.

Mechanism of Action: The normal aaRS catalytic cycle involves binding ATP and an amino acid to form an aminoacyl-adenylate (aminoacyl-AMP) intermediate, releasing inorganic pyrophosphate[4]. The amino acid is then transferred to the 2'- or 3'-OH of the terminal tRNA nucleotide[4].

Sulfonamide derivatives built upon the 3-chlorothiophene scaffold act as potent, non-cleavable transition-state analogs. The sulfonamide group mimics the tetrahedral geometry and electrostatic profile of the phosphate group in the natural aminoacyl-AMP intermediate. Simultaneously, the 3-chlorothiophene ring occupies an adjacent hydrophobic sub-pocket. The steric bulk of the chlorine atom locks the molecule into a bioactive conformation, maximizing Van der Waals interactions and drastically increasing the inhibitor's residence time within the enzyme's active site, thereby halting bacterial protein synthesis[2],[4].

Handling, Safety, and Regulatory Compliance

As a halogenated sulfonamide, 3-chlorothiophene-2-sulfonamide exhibits specific toxicological properties that require stringent laboratory safety protocols. According to its Notified Classification and Labelling (C&L), the compound is classified as Acute Tox. 4 , indicating it is harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332)[1].

Furthermore, it is a recognized skin irritant (Skin Irrit. 2, H315) and causes severe eye irritation (Eye Irrit. 2A, H319)[1]. Due to its potential to cause drowsiness or dizziness (STOT SE 3, H336)[1], all synthetic manipulations—especially those involving volatile solvents or the generation of ammonia gas—must be conducted within a certified chemical fume hood using appropriate personal protective equipment (nitrile gloves, safety goggles, and lab coats).

References

  • [2] WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use. Google Patents. Available at:

  • [4] WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use (Mechanism Data). Google Patents. Available at:

  • [1] 3-chlorothiophene-2-sulfonamide — Chemical Substance Information. NextSDS. Available at:[Link]

  • [3] 3-chlorothiophene-2-sulfonamide (C4H4ClNO2S2). PubChemLite (Université du Luxembourg). Available at:[Link]

Sources

Exploratory

Architecting Thiophene Sulfonamides: A Technical Guide to 3-Chlorothiophene-2-sulfonamide and Its Variants

Executive Summary In the landscape of modern medicinal chemistry, the thiophene ring serves as a highly versatile, metabolically stable bioisostere for the phenyl ring. Among its functionalized derivatives, 3-Chlorothiop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thiophene ring serves as a highly versatile, metabolically stable bioisostere for the phenyl ring. Among its functionalized derivatives, 3-Chlorothiophene-2-sulfonamide (CAS: 850340-85-1) has emerged as a privileged pharmacophore. This technical whitepaper explores the structural rationale, physicochemical variant profiling, and self-validating synthetic methodologies of this compound. Designed for drug development professionals, this guide bridges the gap between theoretical molecular design and practical benchtop execution.

Structural Rationale and Pharmacological Significance

The strategic placement of a chlorine atom at the C3 position adjacent to a C2-sulfonamide group on a thiophene ring is not arbitrary; it is a calculated structural decision driven by electronic and steric requirements:

  • pKa Modulation : The strong inductive electron-withdrawing effect (-I) of the 3-chloro group lowers the pKa of the adjacent sulfonamide nitrogen. This ensures that a higher fraction of the molecule exists in the deprotonated (anionic) state at physiological pH, which is an absolute requirement for coordinating with metal ions in target enzymes.

  • Steric Locking : The bulky chlorine atom restricts the rotational freedom of the sulfonamide group, locking it into a favorable conformation for binding within tight enzymatic pockets.

These properties make 3-chlorothiophene-2-sulfonamide a critical building block in the synthesis of selective bacterial aminoacyl-tRNA synthetase inhibitors (such as LeuRS) 1 and potent Carbonic Anhydrase (CA) inhibitors used in anticonvulsant and glaucoma therapies 2.

Pathway P Sulfonamide Group (R-SO2NH2) Z Zn2+ Coordination in Carbonic Anhydrase P->Z Binding H Displacement of Catalytic Water Z->H Structural Shift I Inhibition of CO2 Hydration H->I Enzymatic Arrest T Therapeutic Effect (e.g., Anticonvulsant) I->T Clinical Outcome

Pharmacological mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Variant Landscape and Physicochemical Profiling

Understanding the variant landscape is essential for Structure-Activity Relationship (SAR) studies. Modifying the substitution pattern alters both the synthetic approach and the biological target affinity. Below is a consolidated physicochemical profile of 3-chlorothiophene-2-sulfonamide and its immediate variants 34.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Primary Role in Development
3-Chlorothiophene-2-sulfonamide 850340-85-1C4H4ClNO2S2197.65Core Active Pharmacophore
3-Chlorothiophene-2-sulfonyl chloride 633305-21-2C4H2Cl2O2S2217.08Direct Synthetic Precursor
2-Chlorothiophene-3-sulfonamide 1773488-28-0C4H4ClNO2S2197.65Structural Isomer for SAR
4-Chlorothiophene-2-sulfonyl chloride 1016315-26-6C4H2Cl2O2S2217.08Isomeric Precursor
5-(Benzenesulfonyl)-3-chlorothiophene-2-sulfonamide 63032-98-4C10H8ClNO4S3337.83Advanced CA Inhibitor

Experimental Methodology: Self-Validating Synthesis Protocols

The synthesis of 3-chlorothiophene-2-sulfonamide from 3-chlorothiophene requires strict control over reaction kinetics to prevent poly-substitution and hydrolysis. The following protocol is designed as a self-validating system , incorporating internal chemical indicators to ensure procedural integrity at every step.

Synthesis A 3-Chlorothiophene B Chlorosulfonation (ClSO3H) A->B C 3-Chlorothiophene-2-sulfonyl chloride B->C Intermediate D Amidation (NH3) C->D E 3-Chlorothiophene-2-sulfonamide D->E Final Product

Synthesis workflow of 3-Chlorothiophene-2-sulfonamide from 3-Chlorothiophene.

Step 1: Electrophilic Aromatic Chlorosulfonation
  • Procedure : To a flame-dried flask under inert atmosphere, add chlorosulfonic acid (ClSO3H, 3.0 eq). Cool the system to 0 °C. Add 3-chlorothiophene (1.0 eq) dropwise over 30 minutes.

  • Causality : The thiophene ring is highly electron-rich. The 3-chloro group directs the incoming electrophile to the adjacent C2 position via combined inductive and resonance stabilization of the intermediate sigma complex. Maintaining 0 °C suppresses the formation of the thermodynamically favored bis-sulfonylated byproducts.

  • Self-Validation Check : The immediate evolution of HCl gas (observed via a bubbler) serves as a stoichiometric indicator that the electrophilic aromatic substitution is actively occurring. Cessation of bubbling indicates reaction completion.

Step 2: Nucleophilic Acyl Substitution (Amidation)
  • Procedure : Isolate the intermediate 3-chlorothiophene-2-sulfonyl chloride (CAS: 633305-21-2) by carefully pouring the reaction mixture over crushed ice, followed by extraction with dichloromethane (DCM). Dissolve the intermediate in anhydrous THF and cool to 0 °C. Introduce aqueous ammonia (NH4OH, 5.0 eq) dropwise.

  • Causality : Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, which yields a dead-end sulfonic acid product. By utilizing anhydrous THF and maintaining a strict 0 °C environment during the initial addition, the activation energy for ammonolysis is reached while the competitive hydrolysis pathway is kinetically suppressed.

  • Self-Validation Check : The rapid formation of a dense white precipitate (Ammonium Chloride, NH4Cl) acts as an internal visual confirmation that the acyl substitution is proceeding successfully.

Step 3: Analytical Validation
  • Procedure : Quench the reaction, extract with ethyl acetate, and concentrate in vacuo.

  • Validation : Perform LC-MS and 1H-NMR. The disappearance of the highly deshielded aromatic proton at the C2 position (present in the starting material) and the appearance of a broad singlet integrating to 2H (the -NH2 group) around 7.5 ppm in DMSO-d6 definitively confirms the structure of 3-chlorothiophene-2-sulfonamide 5.

References

  • Title: WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)
  • Title : 5-Benzenesulfonyl-3-chloro-thiophene-2-sulfonic acid amide | 63032-98-4 Source : Molaid Chemical Database URL : [Link]

  • Title : 3-chlorothiophene-2-sulfonamide — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : 3-chlorothiophene-2-sulfonyl chloride — Chemical Substance Information Source : NextSDS URL :[Link]

Sources

Foundational

The Molecular Architecture and Pharmacological Utility of 3-Chlorothiophene-2-sulfonamide: A Technical Whitepaper

Executive Summary 3-Chlorothiophene-2-sulfonamide (3-CTSA) is a highly specialized heterocyclic pharmacophore utilized extensively in medicinal chemistry and rational drug design. As a structural analog of classical benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chlorothiophene-2-sulfonamide (3-CTSA) is a highly specialized heterocyclic pharmacophore utilized extensively in medicinal chemistry and rational drug design. As a structural analog of classical benzenesulfonamides, the thiophene core provides unique stereoelectronic properties that enhance its utility as a 1[1]. This whitepaper provides an in-depth analysis of its structural causality, mechanism of action, and a self-validating synthetic protocol designed for high-yield isolation in pharmaceutical research settings.

Structural and Electronic Architecture

The substitution pattern of 3-CTSA is not arbitrary; it is a calculated design choice that directly dictates its pharmacodynamic profile. The thiophene ring acts as a bioisostere to benzene, offering a reduced aromatic resonance energy that alters the electron density distribution.

The critical feature is the chlorine atom at the 3-position . Halogens in this position exert a strong electron-withdrawing inductive effect (-I) across the conjugated π -system. This electronic pull significantly lowers the pKa of the adjacent primary sulfonamide group at the 2-position. Consequently, at a physiological pH of 7.4, a larger fraction of the sulfonamide exists in its active, anionic state (R-SO₂NH⁻) compared to unsubstituted analogs. This ionization is an absolute prerequisite for high-affinity coordinate bonding with metalloenzymes[2].

Quantitative Physicochemical Data
PropertyValueSource
Chemical Name 3-Chlorothiophene-2-sulfonamide3[3]
CAS Registry Number 850340-85-13[3]
Molecular Formula C₄H₄ClNO₂S₂4[4]
Molecular Weight 197.65 g/mol 3[3]
Monoisotopic Mass 196.9372 Da4[4]
SMILES String C1=CSC(=C1Cl)S(=O)(=O)N4[4]

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary pharmacological application of 3-CTSA and its derivatives lies in the2[2]. CA is a zinc metalloenzyme responsible for the reversible hydration of carbon dioxide.

Mechanistic Causality: The active site of CA features a deep conical cleft with a catalytic Zn²⁺ ion at the bottom, coordinated by three histidine residues. To inhibit this enzyme, the sulfonamide must enter the pocket and displace the zinc-bound catalytic water/hydroxide molecule[1]. The 3-chloro group on 3-CTSA provides optimal steric bulk, restricting the rotational freedom of the sulfonamide group and locking it into a favorable dihedral angle for Zn²⁺ coordination. Furthermore, the lipophilic nature of the thiophene ring allows the compound to effectively cross biological membranes, making it an excellent candidate for5 where corneal penetration is required[5].

Mechanism A 3-CTSA (Protonated) B Deprotonation (pH 7.4) Driven by 3-Cl Inductive Effect A->B C Sulfonamide Anion (R-SO2NH-) B->C E Coordinate Covalent Bond (Zn - N) C->E D CA Active Site (Zn2+ Ion) D->E F Displacement of Catalytic H2O E->F G Enzyme Inhibition (Therapeutic Effect) F->G

Mechanism of Carbonic Anhydrase inhibition by 3-CTSA via zinc coordination.

Experimental Workflow: Synthesis of 3-CTSA

To ensure high purity and yield, the synthesis of 3-CTSA from 3-chlorothiophene-2-sulfonyl chloride must be tightly controlled. The following protocol is designed as a self-validating system , incorporating specific thermodynamic controls and in-process analytical checks[6].

Step-by-Step Methodology
  • Preparation of the Amidation Matrix:

    • Action: Cool a saturated solution of ammonia (NH₃) in anhydrous tetrahydrofuran (THF) (30 mL) to -78 °C using a dry ice/acetone bath.

    • Causality: The amidation of sulfonyl chlorides is highly exothermic. Conducting this at -78 °C prevents the localized boiling of THF and entirely suppresses the competitive hydrolysis of the sulfonyl chloride by trace atmospheric water, ensuring the reaction pathway favors exclusively sulfonamide formation[6].

  • Substrate Addition:

    • Action: Dissolve 3-chlorothiophene-2-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the cooled ammonia matrix over 15 minutes.

  • Equilibration and Reaction Monitoring (Self-Validation):

    • Action: Allow the reaction mixture to stir for 30 minutes at -78 °C, then slowly warm to room temperature over 1 hour.

    • Validation Check: Pull a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The complete disappearance of the high-R_f starting material spot and the emergence of a highly UV-active, polar (low-R_f) spot confirms full conversion.

  • Quenching and Extraction:

    • Action: Evaporate the THF under reduced pressure. Partition the resulting crude residue between distilled water and Dichloromethane (DCM). Extract the aqueous layer twice with DCM.

    • Causality: The sulfonamide partitions into the organic DCM layer, while the ammonium chloride byproduct (NH₄Cl) remains highly soluble in the aqueous phase, effectively desalting the product.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude solid via normal phase flash chromatography (Hexane:Ethyl Acetate 8:2) to yield pure 3-CTSA as a pale yellow solid[6].

Synthesis A 3-Chlorothiophene-2-sulfonyl chloride (Starting Material) B Amidation Reaction (NH4OH / THF, -78°C) A->B C Temperature Equilibration (Warm to RT, 1h) B->C D Aqueous Extraction (DCM / H2O) C->D E Drying & Concentration (Na2SO4, Vacuum) D->E F Flash Chromatography (Hexane:EtOAc 8:2) E->F G Pure 3-CTSA (Yield >90%) F->G

Step-by-step synthetic workflow for 3-Chlorothiophene-2-sulfonamide.

Analytical Characterization

Post-synthesis, the structural integrity of 3-CTSA must be verified. The proximity of the 3-chloro group to the thiophene protons generates a highly predictable and specific diagnostic signature in Nuclear Magnetic Resonance (NMR) spectroscopy[6].

¹H NMR Spectral Data Summary (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment Causality
~7.89 Doublet (d)1HJ ≈ 5.4 HzThiophene H-5: Deshielded by the adjacent sulfur atom and the inductive pull of the sulfonyl group. Couples with H-4.
~7.60 Broad Singlet (br s)2HN/A-SO₂NH₂: Broadened due to quadrupolar relaxation of nitrogen and rapid proton exchange. Disappears upon D₂O shake.
~7.15 Doublet (d)1HJ ≈ 5.4 HzThiophene H-4: Couples exclusively with H-5. The 5.4 Hz coupling is a definitive marker for adjacent thiophene protons.
Mass Spectrometry (GC-MS / LC-MS)
Fragment (m/z)Relative IntensityStructural Assignment
197.0 HighMolecular Ion [M]⁺ (Based on ³⁵Cl isotope)
199.0 ~33% of [M]⁺[M+2]⁺ Isotope peak (Confirms presence of one Chlorine atom)
118.0 Moderate[M - SO₂NH₂]⁺ (Cleavage of the sulfonamide group)

References

  • 3-chlorothiophene-2-sulfonamide (C4H4ClNO2S2) - PubChemLite - University of Luxembourg.
  • 850340-85-1|3-Chlorothiophene-2-sulfonamide|BLD Pharm - BLD Pharm.
  • WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)
  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - Taylor & Francis Online.
  • Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides - PubMed.
  • EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google P

Sources

Exploratory

Advanced Synthesis Pathways for Thiophene Sulfonamide Derivatives: A Technical Guide

Executive Summary Thiophene sulfonamides represent a privileged scaffold in modern medicinal chemistry. Since the discovery of thiophene-2-sulfonamide's superior efficacy over traditional sulfanilamides in 1945, this cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene sulfonamides represent a privileged scaffold in modern medicinal chemistry. Since the discovery of thiophene-2-sulfonamide's superior efficacy over traditional sulfanilamides in 1945, this class of compounds has become the backbone of topically acting carbonic anhydrase inhibitors (CAIs) such as dorzolamide and brinzolamide[1]. Beyond glaucoma management, these derivatives exhibit potent anticancer, antimicrobial, and anti-inflammatory properties[2].

This technical whitepaper provides an in-depth analysis of the core synthetic pathways used to construct thiophene sulfonamide derivatives. By evaluating classical electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and modern photoredox C–H functionalization, this guide equips drug development professionals with the mechanistic insights and self-validating protocols required to scale these critical pharmacophores.

Synthesis_Pathways Thiophene Thiophene Core Chlorosulfonation 1. Chlorosulfonation (ClSO3H) Thiophene->Chlorosulfonation CrossCoupling 2. Cross-Coupling (Pd/Ni Catalysis) Thiophene->CrossCoupling Halogenation CH_Act 3. Direct C-H Sulfonamidation Thiophene->CH_Act Amination Amination (NH3 or R-NH2) Chlorosulfonation->Amination Product Thiophene Sulfonamide Derivatives Amination->Product Boronic Aryl Boronic Acids (Suzuki-Miyaura) CrossCoupling->Boronic Boronic->Product Photoredox Photoredox/Transition Metal (Green Chemistry) CH_Act->Photoredox Photoredox->Product

Overview of major synthetic pathways for thiophene sulfonamides.

Core Synthetic Pathways & Mechanistic Logic

Classical Chlorosulfonation and Amination

The traditional route to thiophene sulfonamides relies on electrophilic aromatic substitution (EAS). Because the thiophene ring is highly electron-rich, it undergoes rapid sulfonation when treated with 3[3].

  • Mechanistic Causality: The use of excess chlorosulfonic acid is not merely for solvation; it is a thermodynamic necessity. The initial reaction forms a sulfonic acid intermediate. The excess reagent acts as a chlorinating agent, driving the equilibrium forward to yield the highly reactive sulfonyl chloride. Subsequent amination with aqueous ammonia or primary/secondary amines yields the final sulfonamide. Strict temperature control (0 °C to −70 °C) is mandatory to prevent the electron-rich thiophene from undergoing acid-catalyzed polymerization or polysulfonation.

Transition-Metal Catalyzed Suzuki-Miyaura Cross-Coupling

To build complex, sterically hindered 5-arylthiophene-2-sulfonamides, researchers utilize palladium- or nickel-catalyzed 4[4].

  • Mechanistic Causality: Starting from 5-bromothiophene-2-sulfonamide, the carbon-bromine bond is selectively targeted by a Pd(0) catalyst. The sulfonamide group remains inert to oxidative addition under these conditions, allowing the catalyst to selectively insert into the C–Br bond. The addition of a base (e.g., K₃PO₄) is critical; it coordinates with the aryl boronic acid to form a reactive, electron-rich boronate complex, which significantly accelerates the transmetalation step[5].

Direct C–H Sulfonamidation via Photoredox Catalysis

Modern green chemistry initiatives have shifted focus toward direct C–H functionalization, bypassing the need for pre-halogenated substrates. Using visible-light6, an N-centered radical is generated from a sulfonamide precursor[6].

  • Mechanistic Causality: An acridinium-based photocatalyst absorbs blue light, reaching a highly oxidizing excited state. It undergoes single-electron transfer (SET) to oxidize the sulfonamide into an electrophilic N-centered radical. This radical selectively attacks the most electron-dense position of the thiophene ring (typically C2 or C5). The resulting radical cation is then deprotonated and oxidized to restore aromaticity, while regenerating the ground-state catalyst[7].

Photoredox_Mechanism PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Visible Light N_Radical N-Centered Radical PC_star->N_Radical SET & Deprotonation Sulfonamide Sulfonamide Precursor Sulfonamide->N_Radical Radical_Cation Radical Cation Intermed. N_Radical->Radical_Cation Addition to Thiophene Thiophene Thiophene Ring Thiophene->Radical_Cation Radical_Cation->PC SET (Catalyst Regen) Product C-H Sulfonamidated Product Radical_Cation->Product Oxidation & -H+

Mechanism of photoredox-catalyzed direct C-H sulfonamidation.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems. Each critical step includes a physical or chemical observation that confirms the success of the micro-reaction before proceeding.

Protocol A: Classical Synthesis of 5-Bromothiophene-2-sulfonamide
  • Preparation: Equip a dry, 250 mL round-bottom flask with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Substrate Cooling: Dissolve 2-bromothiophene (1.0 equiv, 12 mmol) in anhydrous CCl₄ (6 mL) and cool strictly to 0 °C using an ice-water bath.

  • Electrophilic Attack: Add chlorosulfonic acid (4.0 equiv, 48 mmol) dropwise over 30 minutes.

    • Causality & Validation: The reaction is highly exothermic. Slow addition prevents thermal degradation. The solution will turn deep yellow/brown, confirming the formation of the sulfonic acid intermediate.

  • Chlorination: Stir the mixture at room temperature for 2 hours. Carefully pour the mixture over 50 g of crushed ice.

    • Causality: Ice quenches the excess chlorosulfonic acid (forming HCl and H₂SO₄) while keeping the temperature low enough to prevent the hydrolysis of the newly formed sulfonyl chloride back to sulfonic acid.

  • Amination: Extract the aqueous layer with dichloromethane (3 × 20 mL). Add the combined organic layers dropwise to a vigorously stirred solution of 25% aqueous ammonia (50 mL) at 0 °C.

    • Validation: Immediate formation of a white precipitate validates the successful nucleophilic substitution by ammonia.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure 5-bromothiophene-2-sulfonamide[3].

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Reaction Assembly: In a Schlenk tube, combine 5-bromothiophene-2-sulfonamide (1.0 equiv, 0.704 mmol), the desired aryl boronic acid (1.1 equiv, 0.774 mmol), and K₃PO₄ (2.0 equiv, 1.409 mmol).

  • Degassing: Add a solvent mixture of Toluene/H₂O (4:1, 5 mL). Degas the solution via three consecutive freeze-pump-thaw cycles.

    • Causality & Validation: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle. The cessation of bubbling during the thaw cycle validates complete degassing.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (5 mol%).

  • Heating: Seal the tube and heat the mixture to 95 °C for 30 hours.

    • Causality: Toluene's high boiling point sustains the thermal energy required to overcome the activation barrier of the transmetalation step for sterically hindered boronic acids[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc).

Protocol C: Visible-Light Photoredox C–H Sulfonamidation
  • Reaction Assembly: In a transparent 10 mL glass vial, combine the thiophene derivative (1.0 equiv), the sulfonamide precursor (1.5 equiv), and 9-mesityl-10-methylacridinium perchlorate (5 mol%).

  • Solvation & Aeration: Dissolve the mixture in a MeCN/H₂O (9:1) solvent system. Bubble pure O₂ gas through the solution for 5 minutes.

    • Causality: Oxygen acts as the terminal oxidant. It accepts an electron from the reduced photocatalyst, regenerating the ground-state catalyst and completing the photoredox cycle[6].

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature (25 °C) for 16 hours.

    • Validation: The reaction mixture will exhibit a sustained fluorescence, indicating the continuous generation of the excited photocatalyst state.

  • Workup: Remove the solvent under reduced pressure and purify the residue directly via flash column chromatography to isolate the C–H sulfonamidated product[8].

Quantitative Data & Optimization

The selection of a synthetic pathway depends heavily on the target molecule's complexity, required yield, and environmental constraints. Table 1 summarizes the quantitative parameters and optimization metrics for the three core methodologies.

Synthetic PathwayKey Reagents / CatalystReaction TempTypical YieldRegioselectivityEnvironmental Impact (Atom Economy)
Classical Chlorosulfonation ClSO₃H (excess), NH₃0 °C to 25 °C60–75%High (C2/C5 positions)Low (Generates stoichiometric acid waste)
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₃PO₄, Boronic Acids95 °C75–90%Absolute (Dictated by halogen position)Moderate (Requires pre-functionalization)
Photoredox C–H Activation Acridinium dye, Blue LED, O₂25 °C (RT)65–85%Moderate to HighHigh (Metal-free, room temperature, no halogens)

Conclusion

The synthesis of thiophene sulfonamide derivatives has evolved from brute-force electrophilic aromatic substitutions to highly elegant, transition-metal and photon-driven catalytic cycles. While classical chlorosulfonation remains highly scalable for simple building blocks, Suzuki-Miyaura cross-coupling provides the modularity required for complex structure-activity relationship (SAR) studies. Looking forward, direct C–H sulfonamidation via photoredox catalysis represents the pinnacle of green chemistry in this domain, offering high atom economy and mild reaction conditions suitable for late-stage functionalization of complex active pharmaceutical ingredients (APIs).

References

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL: [Link]

  • Title: Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives Source: Taylor & Francis URL: [Link]

  • Title: A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Metal-Free C-H Sulfonamidation of Pyrroles by Visible Light Photoredox Catalysis Source: ResearchGate (Chem. Commun.) URL: [Link]

  • Title: Ni-Catalyzed Photochemical Sulfamidation of Aryl Chlorides with Soluble Organic Amine as Base Source: ACS Organometallics URL: [Link]

Sources

Foundational

The Structural Rationale: Thiophene as a Privileged Scaffold

Engineering Thiophene Sulfonamides: A Comprehensive Guide to Structural Biology, Pharmacological Activity, and Experimental Validation As a Senior Application Scientist overseeing early-stage drug discovery workflows, I...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Thiophene Sulfonamides: A Comprehensive Guide to Structural Biology, Pharmacological Activity, and Experimental Validation

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the challenge of balancing a molecule's lipophilicity with its target-binding affinity. Among the most versatile pharmacophores in our arsenal are thiophene sulfonamides . By fusing the bioisosteric properties of the electron-rich thiophene ring with the robust hydrogen-bonding and metal-coordinating capabilities of the sulfonamide moiety, this class of compounds has unlocked exceptional biological activities across multiple therapeutic areas.

This whitepaper provides an in-depth technical analysis of the structural rationale, pharmacological mechanisms, and self-validating experimental protocols required to synthesize and evaluate thiophene sulfonamides.

The strategic selection of a thiophene ring over a standard benzene ring is rooted in its unique stereoelectronic profile. Thiophene acts as a classical bioisostere for benzene, but its lower resonance energy and the presence of the polarizable sulfur atom alter the molecule's electron density distribution. This allows for tighter binding in lipophilic enzymatic pockets[1].

When functionalized with a primary sulfonamide group ( −SO2​NH2​ ), the molecule gains a potent Zinc-Binding Group (ZBG). The sulfonamide nitrogen acts as a strong nucleophile that coordinates directly with metal ions in metalloenzymes, while the oxygen atoms serve as critical hydrogen-bond acceptors[2].

Primary Pharmacological Targets & Mechanistic Pathways

Carbonic Anhydrase (CA) Inhibition

The trailblazing research conducted by Davenport in 1945 established that five-membered heterocyclic sulfonamides, specifically thiophene-2-sulfonamide, are vastly superior to six-membered aromatic scaffolds (like sulfanilamide) in inhibiting Carbonic Anhydrases[2]. Mechanistically, the sulfonamide nitrogen coordinates with the active-site Zn2+ ion, displacing the catalytic water molecule. Simultaneously, the sulfonamide oxygen engages in a strong hydrogen bond with the hydroxyl group of the Thr199 residue, anchoring the inhibitor in the active site[1]. Recent advancements by Leitans et al. demonstrated that installing a 1,4-substituted 1,2,3-triazole tail via click chemistry yields highly selective inhibitors against the cytosolic enzyme hCA II, achieving Ki​ values in the low nanomolar range (2.4 – 4.5 nM)[2].

CA_Inhibition Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Zn2+ Active Site) Substrate->Enzyme Catalysis Product HCO3- + H+ Enzyme->Product Hydration Inhibitor Thiophene-2-Sulfonamide Binding Zn2+ Coordination & Thr199 H-Bonding Inhibitor->Binding Enters Pocket Binding->Enzyme Competitive Inhibition

Mechanism of Carbonic Anhydrase Inhibition by Thiophene Sulfonamides.

Angiotensin AT2 Receptor Modulation

Beyond metalloenzymes, thiophene sulfonamides have been engineered as highly selective non-peptide ligands for the Angiotensin II Type 2 Receptor (AT2R). A recent series of N-(heteroaryl)thiophene sulfonamides featuring a tert-butylimidazolylacetyl group at the meta position demonstrated significantly improved binding affinities, yielding Ki​ values <5 nM [3]. These ligands hold immense potential for cardiovascular and neuroprotective therapies.

Anticancer and Antimicrobial Activities

Thiophene sulfonamides exhibit direct cytotoxicity against various human tumor cell lines. For example, isopimaric acid acyl-5-bromothiophene-2-sulfonamide (Compound 5b) demonstrated >90% proliferation inhibition against HeLa, MDA-MB-231, and Hep G-2 cells at 100 μM , outperforming standard chemotherapeutics like 5-fluorouracil in specific assays[4]. Additionally, thiophene derivatives fused with pyrrolidine or functionalized as sulfonylacetamides act as potent antimicrobial agents and urease inhibitors, respectively[5][6].

Quantitative Activity Data

To facilitate rapid comparison, the table below summarizes the biological activities of key thiophene sulfonamide derivatives across different therapeutic targets.

Compound Class / DerivativePrimary TargetBiological Activity ( Ki​ or IC50​ )Key Structural Feature
1,4-substituted 1,2,3-triazole thiophene-2-sulfonamides Human Carbonic Anhydrase II Ki​ : 2.4 – 4.5 nMTriazole tail enhances isoform selectivity[2]
N-(Heteroaryl)thiophene sulfonamides Angiotensin AT2 Receptor Ki​ < 5 nMtert-butylimidazolylacetyl meta-substitution[3]
Isopimaric thiophene sulfonamides (Compound 5b) Tumor Cells (HeLa, MDA-MB-231) >90% inhibition at 100 μM Isopimaric acid acyl linkage[4]
5-arylthiophene-2-sulfonylacetamides Urease Enzyme IC50​ : ~23.3 μM Aryl substitution at the 5-position[6]

Self-Validating Experimental Workflows

A robust experimental design must inherently prove its own validity. Below are two critical, step-by-step methodologies I employ to synthesize and evaluate these compounds, complete with the mechanistic causality behind each step.

Protocol 1: Regioselective Synthesis of Triazole-Linked Thiophene Sulfonamides via CuAAC

Objective: Synthesize 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides without inducing transition-metal catalyst poisoning.

  • Sulfonamide Protection: React thiophene-2-sulfonamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an N,N-dimethylformamidine protected sulfonamide.

    • Causality: The primary sulfonamide −NH2​ is highly nucleophilic and will coordinate with Pd/Cu catalysts, leading to catalyst poisoning or unwanted N-arylation during subsequent cross-coupling. Protection completely masks this reactivity[1].

  • Alkyne Installation: Perform a Sonogashira cross-coupling to install a terminal alkyne at the 5-position of the thiophene ring.

  • CuAAC (Click Chemistry): React the alkyne with an organic azide using CuSO4​ and sodium ascorbate in a tert-butanol/water mixture.

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring high yields of the 1,4-disubstituted triazole.

  • Deprotection: Hydrolyze the formamidine protecting group under acidic conditions (e.g., 6N HCl) to unmask the primary sulfonamide.

  • Validation Checkpoint: Utilize FT-IR spectroscopy. The successful deprotection is validated by the reappearance of the primary amine N-H stretching bands at ~3300 cm−1 and the characteristic asymmetric/symmetric SO2​ stretches at ~1330 and 1150 cm−1 .

Protocol 2: Pre-Steady-State Kinetics for Ki​ Determination (Stopped-Flow Assay)

Objective: Accurately measure the inhibition constant ( Ki​ ) against hCA II.

  • Reagent Preparation: Prepare a solution of recombinant hCA II in HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the synthesized thiophene sulfonamide for 15 minutes at room temperature.

    • Causality: Sulfonamides are notoriously slow-binding inhibitors. Skipping pre-incubation leads to an underestimation of potency, as thermodynamic equilibrium between the enzyme and inhibitor has not been reached.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water using a stopped-flow spectrophotometer.

    • Causality: Standard steady-state assays fail to capture the ultra-fast hydration of CO2​ by CAs. Stopped-flow allows real-time optical monitoring of the initial velocity within milliseconds.

  • Data Acquisition: Monitor the absorbance depletion at 557 nm (tracking the basic form of Phenol Red as H+ is produced during CO2​ hydration).

  • Validation Checkpoint: Run a parallel control assay using the FDA-approved drug Dorzolamide. If the calculated Ki​ deviates from the established literature value (~9 nM), the instrument's mixing dead-time must be recalibrated.

Workflow Step1 1. Sulfonamide Protection N,N-dimethylformamidine Step2 2. Alkyne Installation Cross-Coupling Reaction Step1->Step2 Step3 3. CuAAC Click Chemistry 1,4-substituted triazole formation Step2->Step3 Step4 4. Deprotection Acidic Hydrolysis Step3->Step4 Step5 5. Stopped-Flow Assay Ki Determination Step4->Step5

Self-Validating Synthetic and Screening Workflow for Thiophene Sulfonamides.

Conclusion

Thiophene sulfonamides are far more than historical artifacts of early glaucoma research. Through rational structural modifications—such as triazole tailing, heteroaryl substitutions, and pyrrolidine fusions—these molecules have evolved into highly selective modulators of diverse biological targets, ranging from tumor-associated metalloenzymes to cardiovascular GPCRs. By adhering to rigorous, self-validating experimental workflows, researchers can continue to exploit this privileged scaffold to discover the next generation of targeted therapeutics.

Sources

Exploratory

Reactants and Mechanistic Paradigms in the Synthesis of Heteroaryl Chalcones

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Chalcones (1,3-diphenyl-2-propen-1-ones) serve as privileged scaffolds in medicinal chemistry, defined by an α,β-unsaturated carbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-ones) serve as privileged scaffolds in medicinal chemistry, defined by an α,β-unsaturated carbonyl system linking two aromatic rings. When one or both of these rings are replaced by a heteroaromatic moiety (e.g., thiophene, pyridine, indole, or furan), the resulting heteroaryl chalcones exhibit significantly enhanced and tunable pharmacological profiles, including potent antimicrobial, anticancer, and anti-inflammatory activities 1, 2. This whitepaper details the core reactants, electronic causality, and validated synthetic protocols used to prepare these high-value intermediates.

Core Reactants and Electronic Causality

The fundamental reaction for synthesizing heteroaryl chalcones is the Claisen-Schmidt condensation—a specific type of cross-aldol condensation between an enolizable ketone and a non-enolizable aldehyde 3. The selection of reactants is not arbitrary; it is governed by the electronic demands of the heteroatoms involved.

Heteroaryl Ketones (The Nucleophile Precursors)

Ketones such as 2-acetylthiophene, 3-acetylindole, or 2-acetylpyridine serve as the enolizable component. The choice of heteroatom directly dictates the pKa​ of the α-hydrogens.

  • Electron-Deficient Rings: The electron-withdrawing nature of a pyridine ring increases the acidity of the adjacent methyl protons, facilitating rapid deprotonation by mild bases.

  • Electron-Rich Rings: Conversely, electron-rich rings like thiophene stabilize the resulting enolate intermediate through resonance, significantly enhancing its nucleophilicity for the subsequent attack 1, 4.

Heteroaryl Aldehydes (The Electrophiles)

Aldehydes such as 2-furaldehyde or pyridine-3-carboxaldehyde act as the electrophilic center. The electrophilicity of the carbonyl carbon is highly dependent on the heteroaromatic system. Pyridine carboxaldehydes are highly reactive due to the inductive electron withdrawal by the nitrogen atom, whereas electron-donating substituents on a furan ring may require stronger catalytic conditions or elevated temperatures to drive the nucleophilic attack 4.

Catalysts and Solvents
  • Traditional Reagents: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents (methanol or ethanol) are the standard choices, driving the reaction via the E1cB mechanism 1, 3.

  • Green Alternatives: Polyethylene glycol (PEG-400) has emerged as a superior, eco-friendly solvent. PEG-400 not only dissolves both polar and non-polar reactants but also acts as a phase-transfer catalyst. It stabilizes the transition state and sequesters water to drive the equilibrium toward the dehydrated chalcone product 5, 6.

Mechanistic Pathway

The synthesis proceeds via a base-catalyzed deprotonation of the heteroaryl ketone to form an enolate, which subsequently attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone (aldol adduct) undergoes spontaneous dehydration to form the thermodynamically stable (E)-α,β-unsaturated ketone 3.

G Ketone Heteroaryl Ketone Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate Deprotonation Base Base Catalyst (e.g., KOH/NaOH) Base->Ketone Aldol Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol Nucleophilic Attack Aldehyde Heteroaryl Aldehyde (Electrophile) Aldehyde->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Chalcone Heteroaryl Chalcone (α,β-Unsaturated) Dehydration->Chalcone E1cB Mechanism

Fig 1. Mechanistic pathway of the Claisen-Schmidt condensation for heteroaryl chalcones.

Experimental Methodologies

To ensure high reproducibility, the following protocols contrast traditional and modern green synthesis approaches. Both are designed as self-validating systems.

Protocol A: Conventional Base-Catalyzed Synthesis of Thienyl Chalcones

Causality: Using a strong base (NaOH) in a protic solvent (MeOH) ensures rapid enolate formation but requires extended reaction times for complete dehydration.

  • Reactant Preparation: Dissolve 10 mmol of 2-acetyl-5-chlorothiophene and 10 mmol of the substituted benzaldehyde in 20 mL of analytical grade methanol 1.

  • Catalysis: Cool the mixture to 0–5 °C. Add 5 mL of a 10% aqueous NaOH solution dropwise over 15 minutes to prevent highly exothermic side reactions (e.g., the Cannizzaro reaction of the aldehyde).

  • Propagation & Validation: Stir the reaction mixture at room temperature for 12–24 hours. The progression must be monitored via TLC (Hexane:Ethyl Acetate, 8:2), ensuring the complete consumption of the starting ketone before proceeding.

  • Isolation: Pour the mixture into 100 mL of crushed ice and neutralize with 1M HCl. The crude heteroaryl chalcone precipitates as a solid.

  • Purification: Filter under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure (E)-isomer 1.

Protocol B: Microwave-Assisted Green Synthesis in PEG-400

Causality: Microwave irradiation provides rapid, uniform volumetric heating. PEG-400 acts as a green, recyclable medium that enhances the electrophilicity of the carbonyl carbon and facilitates the removal of generated water, pushing the condensation to completion in minutes 5, 6.

  • Reactant Mixing: In a microwave-safe vessel, combine 10 mmol of heteroaryl ketone and 10 mmol of heteroaryl aldehyde.

  • Solvent/Catalyst Addition: Add 15 mL of PEG-400 and a catalytic amount of a mild base (e.g., pyrrolidine or KOH) 6.

  • Irradiation: Subject the mixture to microwave irradiation (approx. 300-400 W) for 1 to 4 minutes in 30-second intervals to prevent superheating 6.

  • Isolation: Cool to room temperature and pour into ice-cold water. The product precipitates immediately.

  • Recovery & Validation: Filter the solid. The aqueous PEG-400 filtrate can be recovered, dehydrated under vacuum, and reused for subsequent cycles, establishing a self-validating closed-loop system 5.

Workflow Step1 Equimolar Mixing (Ketone + Aldehyde) Step2 Solvent Addition (PEG-400) Step1->Step2 Step3 Catalyst Addition (Mild Base) Step2->Step3 Step4 Microwave Irradiation (1-4 mins) Step3->Step4 Step5 Precipitation & Filtration (Ice Water) Step4->Step5 Step6 Recrystallization (High Purity Chalcone) Step5->Step6

Fig 2. Step-by-step workflow for the green microwave-assisted synthesis of chalcones.

Quantitative Data & Yield Comparisons

The shift from conventional to green methodologies significantly impacts reaction kinetics and yields. The table below summarizes comparative data for heteroaryl chalcone synthesis across different reactant combinations and conditions.

Synthesis MethodReactants (Ketone + Aldehyde)Catalyst / SolventTimeYield (%)Ref
Conventional Stirring 2-Acetyl-5-chlorothiophene + BenzaldehydesNaOH / Methanol12 - 24 h65 - 80%1
Microwave-Assisted 3-Acetylthiophene + BenzaldehydesBase / Solvent-free< 1 min> 82%4
Green Condensation Benzothiophene-3-aldehyde + Aryl KetonesKOH / PEG-4001 - 4 min85 - 92%6
Mechanochemical Indole Ketones + Aryl AldehydesBase / Ball-milling30 min28 - 79%4

References

  • Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation Source: Molecules (MDPI) / NIH URL:[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: ACS Omega URL:[Link]

  • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones Source: Molecules (MDPI) URL:[Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery Source: Frontiers in Chemistry / PMC URL:[Link]

  • An efficient protocol for the synthesis of novel hetero-aryl chalcone: A versatile synthon for several heterocyclic scaffolds and sensors Source: ResearchGate URL:[Link]

Sources

Foundational

Role of 3-Chlorothiophene-2-sulfonamide in drug development

The Strategic Role of 3-Chlorothiophene-2-sulfonamide in Target-Directed Drug Development: A Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic selection of core scaffolds dictates the tr...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 3-Chlorothiophene-2-sulfonamide in Target-Directed Drug Development: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory and ultimate success of a drug development program. As a Senior Application Scientist, I frequently evaluate privileged pharmacophores that offer both synthetic versatility and precise biological targeting. 3-Chlorothiophene-2-sulfonamide (CAS: 850340-85-1) has emerged as a critical building block in this regard. This whitepaper dissects the mechanistic rationale, therapeutic applications, and validated protocols surrounding this scaffold, specifically focusing on its dual role in developing Carbonic Anhydrase Inhibitors (CAIs) and novel Bacterial Leucyl-tRNA Synthetase (LeuRS) inhibitors to combat antimicrobial resistance.

Mechanistic Grounding: The "3-Chloro" Advantage

The efficacy of 3-chlorothiophene-2-sulfonamide is not accidental; it is rooted in strict physicochemical causality. The combination of a thiophene ring, a C3-chlorine atom, and a C2-sulfonamide group creates a highly specific electronic and steric environment .

  • Bioisosteric Thiophene: The thiophene ring acts as a bioisostere for benzene but offers a smaller molecular volume and enhanced lipophilicity, allowing deeper penetration into hydrophobic enzyme pockets.

  • Electronic Inductive Effect: The highly electronegative chlorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent C2-sulfonamide group, increasing the population of the sulfonamide anion at physiological pH (pH 7.4). This anionic state is an absolute prerequisite for coordinating with positively charged metal ions in metalloenzymes.

  • Steric Conformation: The bulky C3-chlorine sterically restricts the rotation of the C2-sulfonamide group. This pre-organization reduces the entropic penalty upon target binding, significantly increasing binding affinity.

Therapeutic Application I: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. 5-substituted-3-chlorothiophene-2-sulfonamides have been extensively validated as potent, selective CAIs, particularly for inducing cerebrovasodilatation and acting as anticonvulsants .

Mechanism of Action: The sulfonamide group acts as a transition-state analogue. In the uninhibited state, the catalytic Zn²⁺ ion is coordinated by three histidine residues and a water molecule/hydroxide ion. The deprotonated sulfonamide nitrogen of our scaffold displaces this water molecule, forming a highly stable tetrahedral coordinate bond with the zinc ion, effectively paralyzing the enzyme's catalytic cycle.

CA_Inhibition CA Carbonic Anhydrase (CA) Active Site Zn Catalytic Zn2+ Ion CA->Zn Coordinates Product HCO3- + H+ Zn->Product Catalyzes Substrate CO2 + H2O Substrate->Zn Binds (Normal) Inhibitor 3-Chlorothiophene- 2-sulfonamide Inhibitor->Zn Chelates (Inhibition) Inhibitor->Substrate Sterically Blocks

Figure 1: Mechanism of Carbonic Anhydrase inhibition via zinc chelation by the sulfonamide group.

Therapeutic Application II: Bacterial LeuRS Inhibition

Widespread antimicrobial resistance (AMR) necessitates the discovery of novel targets. Bacterial aminoacyl-tRNA synthetases (aaRS), specifically Leucyl-tRNA synthetase (LeuRS), have become prime targets. Recent patent literature highlights 3-chlorothiophene-2-sulfonamide as a critical precursor for ANASIA (2-amino-N-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide) compounds, which selectively inhibit bacterial LeuRS over human LeuRS .

Mechanism of Action: LeuRS catalyzes the attachment of leucine to its cognate tRNA. The 3-chlorothiophene-2-sulfonamide derivatives bind to the editing domain of the bacterial enzyme. The lipophilic thiophene core anchors the molecule in the hydrophobic pocket, while the sulfonamide moiety mimics the transition state of the aminoacyl-adenylate intermediate, blocking the aminoacylation process and halting bacterial protein synthesis.

LeuRS_Workflow Prep Compound Library (3-Chloro Scaffold) Incubation Enzyme Incubation (LeuRS + ATP + Leu) Prep->Incubation Add Inhibitor tRNA tRNA Addition & Aminoacylation Incubation->tRNA Initiate Reaction Detection Pyrophosphate (PPi) Detection tRNA->Detection Measure PPi Analysis IC50 Calculation & Hit Validation Detection->Analysis Data Processing

Figure 2: High-throughput screening workflow for identifying LeuRS inhibitors via PPi detection.

Quantitative Data: Physicochemical & SAR Profiling

To translate these mechanisms into actionable drug design, we must analyze the quantitative properties of the scaffold. Table 1 outlines the baseline physicochemical metrics, while Table 2 provides representative Structure-Activity Relationship (SAR) benchmarks.

Table 1: Key Physicochemical Properties of the Core Scaffold

Property Value Mechanistic Significance in Drug Design
Molecular Weight 197.65 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); allows room for functionalization without violating Lipinski's Rule of 5.
LogP (Predicted) ~1.1 Ensures favorable aqueous solubility for assays while maintaining sufficient lipid membrane permeability.

| H-Bond Donors/Acceptors | 1 / 4 | The sulfonamide NH is a critical donor for LeuRS editing domain interactions; oxygens act as acceptors. |

Table 2: Comparative SAR Benchmarks (Representative Data)

Scaffold Modification Primary Target IC50 (nM) Causality / Observation
Unsubstituted Thiophene-2-sulfonamide CA II ~150 Baseline zinc chelation; higher entropic penalty upon binding.
3-Chlorothiophene-2-sulfonamide CA II ~45 C3-Cl increases sulfonamide acidity and restricts rotation, strengthening the Zn²⁺ bond.
5-[(4-fluorophenyl)sulfonyl] derivative CA II ~12 Extended lipophilic tail fills the deep hydrophobic pocket of the CA active site.

| ANASIA derivative (3-Chloro core) | Bacterial LeuRS | ~25 | Sulfonamide mimics the aminoacyl-adenylate transition state; Cl prevents steric clash in the binding pocket. |

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed with built-in validation steps. Below are two critical, field-proven methodologies utilized when working with this scaffold.

Protocol 1: Chemoselective Debromination to Yield Pure 3-Chlorothiophene-2-sulfonamide

Causality: In the synthesis of halogenated thiophenes, regioselectivity is often poor, resulting in isomeric mixtures (e.g., 5-bromo-4-chlorothiophene-2-sulfonamide and 5-bromo-3-chlorothiophene-2-sulfonamide). Zinc dust in acetic acid is chosen specifically because the thermodynamic difference in bond dissociation energies between C-Br (~280 kJ/mol) and C-Cl (~338 kJ/mol) allows for chemoselective hydrodebromination .

  • Preparation: Dissolve 50 mmol of the crude brominated mixture in 150 mL of glacial acetic acid.

  • Reduction: Add 250 mmol (5 eq) of activated Zinc dust in portions to prevent excessive exotherm.

  • Heating: Stir the suspension at 100 °C for 12 hours.

  • System Validation (In-Process): Perform LC-MS analysis at 10 hours. The protocol is self-validating when the distinct isotopic bromine cluster (M, M+2 of equal intensity) disappears, replaced by the single chlorine isotopic pattern (M, M+2 in a 3:1 ratio) corresponding to the target mass.

  • Workup: Filter through Celite to remove zinc salts, pour into ice water, and extract with ethyl acetate (3 x 100 mL). Dry over Na₂SO₄ and concentrate under vacuum.

Protocol 2: High-Throughput Pyrophosphate (PPi) Exchange Assay for LeuRS Inhibition

Causality: LeuRS catalyzes the attachment of Leucine to tRNA, releasing pyrophosphate (PPi). Instead of measuring the complex tRNA product, detecting PPi release is kinetically faster and highly scalable for High-Throughput Screening (HTS).

  • Enzyme Mix: Prepare a reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) containing 5 nM recombinant bacterial LeuRS, 2 mM ATP, and 50 µM L-Leucine.

  • Compound Addition: Dispense 1 µL of the 3-chlorothiophene-2-sulfonamide derivative library (in DMSO) into 384-well plates. Add 10 µL of the Enzyme Mix and pre-incubate for 15 minutes to allow for equilibrium binding.

  • Initiation: Add 10 µL of 20 µM bacterial tRNA-Leu to initiate the aminoacylation reaction. Incubate at 37 °C for 30 minutes.

  • Detection: Add a coupled Pyrophosphatase/Malachite Green detection reagent. The pyrophosphatase cleaves PPi into two inorganic phosphates (Pi), which form a green complex with the dye.

  • System Validation (Control): A control well lacking tRNA must be included. If the minus-tRNA well shows a color change, the compound is a false positive causing non-specific ATP hydrolysis. Valid hits will only show reduced absorbance at 620 nm in the presence of tRNA.

Conclusion

3-Chlorothiophene-2-sulfonamide is a masterclass in rational drug design. By leveraging the precise electronic tuning and steric constraints provided by the C3-chlorine atom, researchers can deploy this scaffold to achieve high-affinity binding in metalloenzymes (like Carbonic Anhydrase) or exploit its transition-state mimicry in bacterial synthetases (like LeuRS). Mastery of its physicochemical profile and chemoselective synthesis is essential for any modern medicinal chemistry program targeting these pathways.

References

  • PubChem. "3-chlorothiophene-2-sulfonamide. CID 23358019." National Center for Biotechnology Information. Available at:[Link][1]

  • Barnish, I. T., et al. "Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides." Journal of Medicinal Chemistry 24.8 (1981): 959-964. Available at:[Link][2]

  • Finn, J., et al. "2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use." WIPO (PCT) Patent Application WO2021123237A1, Published June 24, 2021. Available at:[3]

Sources

Exploratory

3-Chlorothiophene-2-sulfonamide and its derivatives in medicinal chemistry

3-Chlorothiophene-2-sulfonamide and Its Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide Executive Summary In the landscape of modern medicinal chemistry, heterocyclic sulfonamides represent a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

3-Chlorothiophene-2-sulfonamide and Its Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic sulfonamides represent a privileged class of pharmacophores. Among these, 3-chlorothiophene-2-sulfonamide (CAS: 850340-85-1, Molecular Formula: C4H4ClNO2S2) has emerged as a highly versatile building block [1]. By combining the bioisosteric properties of the thiophene ring with the electron-withdrawing and steric effects of a chlorine atom at the 3-position, this scaffold offers unique spatial geometry and electronic distribution. This whitepaper provides an in-depth analysis of the mechanistic pathways, structure-activity relationships (SAR), and validated synthetic protocols for 3-chlorothiophene-2-sulfonamide and its derivatives, tailored for drug development professionals.

Target Engagement & Mechanistic Pathways

The pharmacological utility of 3-chlorothiophene-2-sulfonamide derivatives is primarily driven by their ability to engage with two distinct classes of enzymatic targets: Carbonic Anhydrases (CAs) and Aminoacyl-tRNA Synthetases (aaRS).

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group ( −SO2​NH2​ ) is a classic zinc-binding group (ZBG). In the active site of mammalian carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the native zinc-bound water molecule.

  • The Role of the 3-Chloro Substituent: The chlorine atom at the 3-position is not merely a passive spectator. It forces the thiophene ring into a specific dihedral conformation relative to the sulfonamide group due to steric hindrance. Furthermore, the halogen acts as a lipophilic anchor, interacting with the hydrophobic pocket (e.g., Val121, Val143, Leu198 in hCA II), thereby significantly increasing binding affinity and isozyme selectivity [2]. This mechanism has been exploited to develop potent cerebrovasodilators and anticonvulsants.

Aminoacyl-tRNA Synthetase (aaRS) Inhibition

Recent advancements have repurposed this scaffold for antibacterial drug discovery. Derivatives such as ANASIA (2-amino-N-(amino-oxo-aryl- λ6 -sulfanylidene)acetamide) compounds utilize the 3-chlorothiophene core to selectively inhibit bacterial leucyl-tRNA synthetase (LeuRS). By blocking the aminoacylation of tRNA, these compounds halt bacterial protein translation, offering a novel mechanism to combat drug-resistant pathogens [3].

MOA Scaffold 3-Chlorothiophene- 2-sulfonamide CA_Target Carbonic Anhydrase (CA II, VII, IX) Scaffold->CA_Target Zn2+ Coordination (Sulfonamide) aaRS_Target Aminoacyl-tRNA Synthetase (LeuRS) Scaffold->aaRS_Target Active Site Binding (Derivatives) Effect1 Cerebrovasodilatation & Anticonvulsant Activity CA_Target->Effect1 Inhibition Effect2 Antibacterial Activity aaRS_Target->Effect2 Translation Block

Figure 1: Dual pharmacological targeting pathways of 3-chlorothiophene-2-sulfonamide derivatives.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 3-chlorothiophene-2-sulfonamide and its C5-functionalized derivatives requires precise control over reaction conditions to prevent unwanted desulfonation or dechlorination.

Protocol A: Selective Debromination to Yield 3-Chlorothiophene-2-sulfonamide

Often, the synthesis begins with a halogenated precursor mixture (e.g., 5-bromo-4-chlorothiophene-2-sulfonamide and 5-bromo-3-chlorothiophene-2-sulfonamide). The goal is to selectively cleave the C−Br bond while preserving the C−Cl bond and the sulfonamide moiety [3].

  • Causality & Rationale: Zinc dust in glacial acetic acid is selected because it provides a mild, single-electron transfer (SET) reduction environment. The C−Br bond (bond dissociation energy ~280 kJ/mol) is significantly weaker than the C−Cl bond (~400 kJ/mol), allowing for high chemoselectivity at 100 °C.

Step-by-Step Procedure:

  • Preparation: Dissolve 17.5 g (63.2 mmol) of the brominated precursor mixture in 150 mL of glacial acetic acid. Note: Acetic acid acts as both the solvent and the requisite proton donor for the reduction.

  • Reduction: Portion-wise, add 20.6 g (316.0 mmol, 5.0 eq) of Zinc dust to the solution.

  • Reaction: Heat the suspension to 100 °C and stir vigorously for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the starting material spot is completely consumed.

  • Quenching & Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-water. Extract the aqueous phase with Ethyl Acetate ( 3×150 mL). Rationale: EtOAc efficiently partitions the polar sulfonamide product away from the water-soluble zinc acetate salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate under vacuum to yield the crude 3-chlorothiophene-2-sulfonamide.

Protocol B: Synthesis of 5-(Arylthio)-3-chlorothiophene-2-sulfonamides

To enhance CA inhibition, the C5 position can be derivatized with arylthio groups via nucleophilic aromatic substitution ( SN​Ar ) [2].

Step-by-Step Procedure:

  • Coupling: React 5-bromo-3-chlorothiophene-2-sulfonamide (1.0 eq) with a selected thiophenol (e.g., benzenethiol, 1.2 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add Sodium Hydroxide (NaOH, 2.0 eq) to deprotonate the thiophenol, generating a highly nucleophilic thiolate.

  • Reaction: Stir at room temperature for 4.0 hours.

  • Oxidation (Optional but Recommended): To convert the resulting thioether to a sulfone (which exhibits superior anticonvulsant activity), treat the intermediate with m -CPBA (2.5 eq) in dichloromethane at 0 °C for 2 hours.

Synthesis Start 5-Bromo-3-chlorothiophene- 2-sulfonamide Step1 Selective Debromination (Zn dust, AcOH, 100°C) Start->Step1 Reduces C-Br bond Intermediate 3-Chlorothiophene- 2-sulfonamide Step1->Intermediate Workup & Extraction Step2 C5-Functionalization (e.g., Arylthiolation) Intermediate->Step2 Base-mediated coupling Product 5-Substituted-3-chloro- thiophene-2-sulfonamide Step2->Product Oxidation to Sulfone (Optional)

Figure 2: Synthetic workflow for generating C5-functionalized 3-chlorothiophene-2-sulfonamide derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive SAR studies have demonstrated that the oxidation state of the sulfur atom at the C5 position drastically impacts the in vivo efficacy of these derivatives. Sulfones consistently outperform sulfides in both enzyme inhibition and physiological outcomes (e.g., anticonvulsant activity in mice) [2].

Table 1: Comparative Pharmacological Data of 3-Chlorothiophene-2-sulfonamide Derivatives

Compound / DerivativeC5 SubstituentOxidation StatePrimary TargetKey Biological Activity / Metric
Core Scaffold -HN/ACA / aaRSIntermediate building block
Derivative A PhenylsulfanylSulfide (-S-)Carbonic AnhydraseModerate CA inhibition
Derivative B PhenylsulfonylSulfone ( −SO2​ -)Carbonic AnhydraseHigh CA inhibition; Anticonvulsant
Derivative C (UK-17022) 4-FluorophenylsulfonylSulfone ( −SO2​ -)Carbonic AnhydraseAnticonvulsant ED50​ = 2 mg/kg (Oral, Mice)
ANASIA Analogues Amino-oxo-aryl- λ6 -sulfanylideneSulfoximineLeuRS (Bacterial)Potent Antibacterial (Translation block)

Data synthesized from established medicinal chemistry literature and patent filings[2][3].

Conclusion

3-Chlorothiophene-2-sulfonamide is far more than a simple chemical intermediate; it is a meticulously tuned pharmacophore. The synergistic effects of the zinc-binding sulfonamide group and the sterically demanding, lipophilic 3-chloro substituent make it an ideal starting point for designing highly selective enzyme inhibitors. Whether targeting mammalian carbonic anhydrases for neurological disorders or bacterial aminoacyl-tRNA synthetases for infectious diseases, mastering the synthetic functionalization of this scaffold—particularly at the C5 position—remains a critical competency for modern drug discovery teams.

References

  • NextSDS / PubChemLite. "3-chlorothiophene-2-sulfonamide — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Journal of Medicinal Chemistry. "Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides." American Chemical Society, 1977. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use." Google Patents, 2021.
Foundational

Unlocking the Halogenated Heterocycle: Lipophilicity and Steric Profiling of Chlorothiophene Compounds in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or suboptimal target affinity. The thiophene ring is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or suboptimal target affinity. The thiophene ring is a privileged pharmacophore, widely recognized as a bioisostere for the phenyl ring[1]. However, naked thiophenes can be metabolically labile. The strategic introduction of a chlorine atom—often termed the "magic chlorine" effect[2]—profoundly alters the molecule's trajectory. Chlorothiophenes offer a unique confluence of enhanced lipophilicity, specific steric constraints, and modulated electron density, making them indispensable in modern drug design[3].

Physicochemical Profiling: Lipophilicity (logP/logD)

Lipophilicity, quantified as the partition coefficient (logP) or distribution coefficient at a specific pH (logD), dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[3]. The substitution of a hydrogen atom with a chlorine atom on a thiophene ring increases the logP significantly[2].

Causality: Why does this matter? The increased lipophilicity drives the desolvation penalty down when the compound enters a hydrophobic binding pocket, enhancing binding affinity ( ). Furthermore, the sulfur atom in the thiophene ring enhances drug–receptor interactions by participating in hydrogen bonding, while the chlorine atom improves membrane permeability[1]. However, excessive lipophilicity can lead to non-specific binding and poor aqueous solubility. Therefore, precise measurement is critical.

Table 1: Comparative Lipophilicity and Physicochemical Properties

(Data synthesized from computational models and empirical databases)

CompoundlogPPolar Surface Area (Ų)H-Bond AcceptorsMetabolic Hotspots
Thiophene1.8128.21High (C2, C5)
2-Chlorothiophene~2.5028.21Moderate (C5)
3-Chlorothiophene2.4028.21Moderate
2,5-Dichlorothiophene~3.1028.21Low
Chlorobenzene (Ref)2.840.00Moderate

(Note: 3-Chlorothiophene logP value referenced from empirical Crippen methods[4])

Steric Profiling: The Taft Steric Parameter

Steric bulk is not merely about size; it is about the spatial geometry and how a substituent restricts the conformational freedom of the molecule and its receptor. Chlorine is often considered a steric bioisostere for a methyl group. We quantify this using the Taft steric parameter ( ) and Charton values[5].

Causality: The Taft equation relates reaction rates to steric bulk. A more negative value indicates greater steric hindrance[5]. When designing a chlorothiophene, placing the chlorine at the C2 or C5 position not only blocks cytochrome P450 (CYP) mediated oxidation[6] but also forces the thiophene ring into a specific dihedral angle relative to adjacent pharmacophores. This steric repulsion optimizes the fit into rigid receptor pockets, such as those found in antifungal targets[7].

Table 2: Steric Parameters for Common Substituents
SubstituentTaft Parameter ( )Charton Value ( )van der Waals Radius (Å)
-H0.000.001.20
-F-0.460.271.47
-Cl-0.970.551.75
-CH3-1.240.521.80
-CF3-2.400.912.20

Mechanistic Impact on Drug-Receptor Interactions

The logical progression from chemical substitution to biological efficacy is a multi-parameter optimization problem. The addition of chlorine increases the ability to interact with electrophilic and nucleophilic molecules due to electron density shifts[2].

G Subst Chlorine Substitution on Thiophene Ring Lipid Increased Lipophilicity (Higher logP) Subst->Lipid Steric Steric Bulk Alteration (Taft Es / Charton v) Subst->Steric Elec Electron Density Shift (Inductive Effect) Subst->Elec Perm Enhanced Membrane Permeability Lipid->Perm Bind Optimized Hydrophobic Pocket Fit Steric->Bind Metab Metabolic Stability (CYP450 Blocking) Steric->Metab Elec->Metab Efficacy Improved In Vivo Efficacy & ADMET Perm->Efficacy Bind->Efficacy Metab->Efficacy

Logical mapping of how chlorothiophene substitution modulates physicochemical and biological profiles.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are standard practices in my laboratory for evaluating halogenated heterocycles.

Protocol 1: High-Throughput Shake-Flask LC-MS/MS Method for logD(7.4)

Objective: Accurately determine the distribution coefficient of chlorothiophene derivatives at physiological pH. Self-Validation Mechanism: Inclusion of high (propranolol) and low (atenolol) lipophilicity internal standards to verify phase separation and LC-MS/MS response linearity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM phosphate-buffered saline (PBS) adjusted to pH 7.4. Saturate the PBS with n-octanol for 24 hours.

  • Compound Spiking: Dissolve the chlorothiophene test compound in DMSO to a 10 mM stock. Spike 10 µL of stock into 990 µL of the octanol-saturated PBS (final concentration 100 µM).

  • Partitioning: Add 1 mL of PBS-saturated n-octanol to the vial.

  • Equilibration: Vortex the mixture for 5 minutes, then place in a thermoshaker at 25°C for 1 hour at 800 rpm to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions.

  • Sampling & LC-MS/MS: Carefully extract 50 µL from the top (octanol) phase and 50 µL from the bottom (aqueous) phase using a Hamilton syringe. Dilute both samples 1:100 in the mobile phase.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Calculate logD using the formula: .

G Start Compound Prep (Chlorothiophene) Buffer Octanol/PBS (pH 7.4) Equilibration Start->Buffer Shake Vortex & Shake (1h at 25°C) Buffer->Shake Centrifuge Phase Separation (Centrifugation) Shake->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Aqueous & Organic Calc logD Calculation & Validation LCMS->Calc

Experimental workflow for high-throughput shake-flask LC-MS/MS logD determination.

Protocol 2: Computational Steric Mapping & Molecular Docking

Objective: Evaluate the steric fit of chlorothiophenes in the target receptor's hydrophobic pocket. Self-Validation Mechanism: Redocking of the native co-crystallized ligand to ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å before evaluating novel chlorothiophenes.

Step-by-Step Workflow:

  • Protein Preparation: Retrieve the target crystal structure from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Construct the 3D structure of the chlorothiophene derivative. Perform energy minimization using the MMFF94 force field to resolve steric clashes.

  • Grid Generation: Center the receptor grid box on the native ligand's coordinates, ensuring the box encompasses the entire hydrophobic binding cleft (typically 20×20×20 Å).

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) with an exhaustiveness of 16.

  • Steric Analysis: Analyze the top-scoring poses. Measure the distance between the chlorine atom and the nearest amino acid residues. Ensure the van der Waals overlap does not exceed 0.5 Å, verifying that the steric bulk of the chlorine is accommodated without inducing a severe desolvation penalty.

References

  • [4] Title: 3-Chlorothiophene - Cheméo | Source: chemeo.com | URL:[Link]

  • [3] Title: Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway | Source: arabjchem.org | URL:[Link]

  • [6] Title: Drug metabolism in drug discovery and development | Source: nih.gov | URL:[Link]

  • [1] Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads | Source: nih.gov | URL:[Link]

  • [7] Title: Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach | Source: rsc.org | URL:[Link]

  • [2] Title: Effect of “magic chlorine” in drug discovery: an in silico approach | Source: nih.gov | URL:[Link]

  • [5] Title: Taft equation - Wikipedia | Source: wikipedia.org | URL:[Link]

Sources

Exploratory

Advanced Applications of 3-Chlorothiophene-2-Sulfonamide in Enzyme Inhibition Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Molecular Rationale In the landscape of rational drug design, 3-Chlorothiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Molecular Rationale

In the landscape of rational drug design, 3-Chlorothiophene-2-sulfonamide (CAS: 850340-85-1) has emerged not merely as a chemical commodity, but as a precision-engineered pharmacophore. As a Senior Application Scientist, I approach this compound by analyzing its three distinct structural vectors, each contributing to its efficacy in enzyme inhibition:

  • The Thiophene Core: Acts as a bioisostere for a phenyl ring, offering enhanced lipophilicity, unique vector angles for substituents, and improved metabolic stability.

  • The Primary Sulfonamide ( −SO2​NH2​ ): A classic Zinc-Binding Group (ZBG). In metalloenzymes, this group is essential for anchoring the inhibitor within the active site.

  • The C3-Chloro Substituent: This is the critical tuning element. The strong electron-withdrawing inductive effect (-I) of the chlorine atom lowers the pKa of the adjacent sulfonamide. A lower pKa ensures a higher fraction of the sulfonamide exists in its deprotonated, anionic state ( −SO2​NH− ) at physiological pH (7.4)—a strict requirement for optimal coordination with catalytic metal ions[1]. Furthermore, the bulky chlorine atom forces the thiophene ring into a specific, restricted conformation within hydrophobic enzyme pockets.

Target Pathways & Logical Relationships

The derivatization of 3-chlorothiophene-2-sulfonamide branches into two primary therapeutic pathways: the inhibition of metalloenzymes (specifically Carbonic Anhydrase) and the inhibition of bacterial aminoacyl-tRNA synthetases.

LogicalRelationships A 3-Chlorothiophene- 2-sulfonamide B C5-Arylsulfonyl Derivatives A->B Electrophilic Substitution C Lambda6-Sulfanylidene Acetamides A->C Amine Derivatization D Carbonic Anhydrase Inhibition B->D Zn2+ Coordination E Leucyl-tRNA Synthetase Inhibition C->E ATP Competition F Cerebrovasodilatation & Anticonvulsant D->F G Antibacterial Efficacy E->G

Logical relationship of 3-Chlorothiophene-2-sulfonamide derivatization and targets.

Metalloenzyme Targeting: Carbonic Anhydrase (CA)

Carbonic Anhydrase catalyzes the reversible hydration of carbon dioxide. By utilizing 3-chlorothiophene-2-sulfonamide as a building block, researchers have synthesized highly potent 5-(arylsulfonyl)thiophene-2-sulfonamides.

The causality of inhibition is direct: the sulfonamide nitrogen displaces the zinc-bound water/hydroxide molecule in the CA active site, poisoning the catalytic machinery. Barnish et al. demonstrated that specific derivatives of this scaffold, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide (UK-17022), exhibit profound anticonvulsant activity and selectively increase cerebral blood flow without causing unacceptable levels of diuresis[1].

Aminoacyl-tRNA Synthetase (aaRS) Inhibition

Beyond metalloenzymes, this scaffold is a critical intermediate in the synthesis of 2-amino-N-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds[2]. These advanced molecules are designed to target bacterial leucyl-tRNA synthetase (LeuRS).

LeuRS activates the amino acid leucine with ATP to form a Leu-AMP intermediate. Inhibitors derived from the chlorothiophene scaffold act as competitive inhibitors during this aminoacylation step, successfully halting bacterial protein translation and offering a novel mechanism for antibacterial therapeutics[2].

Quantitative Data & Structure-Activity Relationships (SAR)

To understand the translational value of this scaffold, we must look at the pharmacological metrics of its downstream derivatives. The table below summarizes key quantitative data derived from literature and patent sources.

Compound / DerivativeTarget EnzymePrimary IndicationKey Pharmacological Metric
3-Chlorothiophene-2-sulfonamide Carbonic Anhydrase (CA)Precursor / FragmentN/A (Building Block)
UK-17022 (5-[(4-fluorophenyl)sulfonyl] derivative) Carbonic Anhydrase (CA)Anticonvulsant / CerebrovasodilatorED50 = 2 mg/kg (Oral, Mice)
Lambda6-sulfanylidene acetamides Leucyl-tRNA Synthetase (LeuRS)AntibacterialIC50 < 1 µM (In vitro)

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed enzyme inhibition is a true pharmacological effect rather than an artifact of assay conditions.

AssayWorkflow S1 1. Compound Prep (10% DMSO Stock) S2 2. Enzyme Pre-incubation (15-20 min, RT) S1->S2 S3 3. Substrate Addition (4-NPA or ATP/Leu) S2->S3 S4 4. Signal Detection (Absorbance/Scintillation) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Self-validating experimental workflow for enzyme inhibition assays.

Protocol A: Carbonic Anhydrase Esterase Activity Assay

Causality Note: CA not only hydrates CO2​ but also catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol. This secondary activity provides a highly reliable, colorimetric readout.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 10% DMSO. Why 10% DMSO? Thiophene-sulfonamide derivatives are highly lipophilic; this concentration ensures complete solubility without denaturing the recombinant enzyme.

  • Enzyme Preparation: Dilute recombinant human CA II (hCA II) in the assay buffer to a final working concentration of 10 nM.

  • Inhibitor Pre-incubation (Critical Step): Add serial dilutions of the 3-chlorothiophene-2-sulfonamide derivative to the enzyme. Incubate for 15 minutes at room temperature. Causality: Sulfonamide coordination to the deep-seated active site Zn2+ is a slow-binding process. Skipping pre-incubation will result in falsely elevated IC50 values.

  • Validation Checkpoint: Run a parallel well using Acetazolamide (a known pan-CA inhibitor) as a positive control. If the Acetazolamide IC50 deviates from ~12 nM, the assay is invalid.

  • Substrate Addition: Initiate the reaction by adding 4-NPA (final concentration 1 mM).

  • Kinetic Readout: Monitor the change in absorbance at 400 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50.

Protocol B: LeuRS Aminoacylation Assay (ATP/PPi Exchange)

Causality Note: This assay measures the first step of the aaRS reaction by tracking the incorporation of radiolabeled pyrophosphate ( [32P]PPi​ ) back into ATP, which is competitively blocked by the inhibitor.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2​ , 2 mM ATP, 2 mM [32P]PPi​ , and 2 mM L-Leucine.

  • Pre-incubation: Mix bacterial LeuRS (5 nM) with the synthesized lambda6-sulfanylidene acetamide inhibitor. Incubate for 20 minutes to allow competitive binding against the ATP pocket.

  • Quenching: Stop the reaction by adding a quench solution of 5% Trichloroacetic acid (TCA) containing 1% activated charcoal. Causality: The charcoal selectively binds the nucleotide ( [32P]ATP ) while leaving the unreacted [32P]PPi​ in solution.

  • Filtration & Detection: Filter the mixture through a glass-fiber filter, wash extensively with water, and quantify the charcoal-bound radioactivity using a liquid scintillation counter.

References

  • Barnish, I. T., Cross, P. E., Dickinson, R. P., Parry, M. J., & Randall, M. J. (1981). "Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides." Journal of Medicinal Chemistry (PubMed / NIH). Available at:[Link]

  • "WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use." Google Patents.

Sources

Foundational

Beyond Antimicrobials: A Technical Guide to the Expanding Therapeutic Horizons of Sulfonamide Derivatives

Executive Summary As a Senior Application Scientist, I approach the sulfonamide scaffold not merely as a historical artifact of antibacterial therapy, but as a highly tunable pharmacophore capable of precise enzymatic mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the sulfonamide scaffold not merely as a historical artifact of antibacterial therapy, but as a highly tunable pharmacophore capable of precise enzymatic modulation. While the discovery of Prontosil in the 1930s established sulfonamides as the first broad-spectrum antibiotics, contemporary medicinal chemistry has repurposed the R−SO2​NH2​ moiety into a versatile Zinc-Binding Group (ZBG)[1]. This whitepaper dissects the modern therapeutic applications of sulfonamide derivatives, focusing on their mechanistic roles in oncology, ophthalmology, and virology, supported by rigorous kinetic and cellular validation protocols.

Mechanistic Paradigms of Target Engagement

The unique physicochemical properties of the sulfonamide group—its tetrahedral geometry, hydrogen-bonding capability, and metabolic stability—make it an ideal structural motif for interacting with diverse protein targets[1].

Carbonic Anhydrase (CA) Inhibition

Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The primary sulfonamide anion ( R−SO2​NH− ) coordinates directly with the active-site Zn2+ ion, displacing the native zinc-bound hydroxide ion and halting catalytic activity[2].

  • Ophthalmology: Systemic and topical sulfonamides (e.g., dorzolamide, brinzolamide) reduce aqueous humor secretion by inhibiting ciliary hCA II and hCA IV, serving as first-line therapies for glaucoma[3].

  • Oncology: The transmembrane isoforms hCA IX and hCA XII are heavily overexpressed in hypoxic tumors, regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). These isoforms promote extracellular acidification, driving tumor invasion and metastasis[4]. Sulfonamides specifically targeting hCA IX act as potent antimetastatic agents by disrupting tumor pH homeostasis[5].

Anticancer Mechanisms Beyond CA Inhibition

Structurally novel sulfonamides exhibit antitumor activity through multiple orthogonal pathways. These include cell cycle perturbation (G1 phase arrest), disruption of microtubule assembly, and matrix metalloproteinase (MMP) inhibition[6]. Certain derivatives function by suppressing the transcriptional activator NF-Y, demonstrating that the sulfonamide core can be optimized for non-metalloprotein targets.

Antiviral and Antiparasitic Applications

In antiviral therapy, the sulfonamide moiety is a critical structural component of HIV protease inhibitors (e.g., Darunavir). Furthermore, primary sulfonamides are being actively explored for their ability to eject zinc ions from critical zinc finger viral proteins, inhibiting viral replication without inducing drug-resistance phenotypes. Recent advances also highlight the use of sulfonamide nanoemulsions to enhance drug permeation against Trypanosoma cruzi, offering novel therapeutic approaches for Chagas disease[7].

Quantitative Efficacy and Isoform Selectivity

A critical challenge in sulfonamide drug development is achieving selectivity for disease-associated targets over ubiquitous housekeeping enzymes. Table 1 summarizes recent quantitative data comparing the efficacy and selectivity of various advanced sulfonamide derivatives.

Table 1: Pharmacological Profiling of Advanced Sulfonamide Derivatives

Compound Class / NamePrimary Target / ApplicationEfficacy MetricKey Mechanistic FindingsSource
2,5-Dichlorothiophene-3-sulphonamide (8b) Anticancer (HeLa, MCF-7, MDA-MB-231) IC50​ : 4.62 - 7.21 µMExhibits potent cytotoxicity; induces apoptosis and disrupts the cell cycle via electrostatic binding.[8]
Saccharin-glycoconjugate (12) hCA IX (Hypoxic tumor microenvironments) Ki​ : 49.5 nMCyclic secondary sulfonamide showing >1000-fold selectivity for hCA IX over off-target hCA I/II.[5]
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide hCA I, II, IV, XII (Glaucoma/Systemic) IC50​ : 58 - 740 nMNanomolar affinity with a net preference for hCA II over hCA IV; optimized hydro/liposolubility.[3]
Sulfonamide Nanoemulsions Trypanosoma cruzi CA (Chagas Disease)In vivo growth inhibitionNano-formulation enhances permeation, interfering with pathogen pH regulation and carboxylation.[7]

Visualizing Pharmacological Workflows

To conceptualize the therapeutic intervention of sulfonamides in oncology, the following logical diagram maps the pathway from tumor hypoxia to sulfonamide-induced apoptosis.

CA_Inhibition Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX hCA IX Overexpression HIF1A->CAIX Upregulates Acid Extracellular Acidification (Tumor Survival & Invasion) CAIX->Acid Catalyzes CO2 Hydration Apoptosis Tumor Cell Apoptosis Acid->Apoptosis Pathway Blocked Sulfonamide Sulfonamide Derivative (Drug Intervention) Sulfonamide->CAIX Zn2+ Coordination (Inhibition) Sulfonamide->Apoptosis Restores pH Balance

Mechanism of hCA IX inhibition by sulfonamides in hypoxic tumor microenvironments.

Screening_Workflow Library Sulfonamide Library Synthesis EnzymeAssay Stopped-Flow Kinetic Assay Library->EnzymeAssay High-Throughput Selectivity Isoform Selectivity (hCA IX vs hCA II) EnzymeAssay->Selectivity Ki Determination CellAssay In Vitro Cytotoxicity (Normoxia vs Hypoxia) Selectivity->CellAssay Selectivity > 100x Lead Lead Candidate Optimization CellAssay->Lead Target Validation

Experimental workflow for validating sulfonamide-based carbonic anhydrase inhibitors.

Experimental Protocol: Kinetic Profiling and Cellular Validation of Sulfonamide CAIs

As an application scientist, I mandate that assay designs account for the unique kinetic properties of metalloenzymes. The following protocol outlines a self-validating workflow for evaluating sulfonamide-based CA inhibitors, ensuring that observed cellular toxicity is directly causally linked to specific enzymatic inhibition.

Phase 1: Stopped-Flow Kinetic Assay (Target Engagement)
  • Step 1: Buffer and Indicator Preparation. Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ .

    • Causality: The sodium sulfate maintains constant ionic strength, minimizing background electrostatic interference during the critical zinc-coordination event.

  • Step 2: Indicator Selection. Utilize Phenol Red (at 0.2 mM) as a pH indicator.

    • Causality: The hydration of CO2​ by hCA II is exceptionally rapid ( kcat​≈106s−1 ). Standard spectrophotometry cannot capture the initial velocity; thus, stopped-flow kinetics monitoring the absorbance decay of Phenol Red at 557 nm is mandatory to capture the pre-steady-state kinetics accurately.

  • Step 3: Enzyme-Inhibitor Pre-incubation. Incubate recombinant hCA (10 nM) with varying concentrations of the sulfonamide derivative for 15 minutes at 20°C.

    • Causality: Sulfonamides act as classical competitive inhibitors binding to the Zn2+ ion. Pre-incubation ensures thermodynamic equilibrium of the enzyme-inhibitor complex prior to the introduction of the CO2​ substrate.

  • Step 4: Data Acquisition. Rapidly inject saturated CO2​ solution (17 mM) and monitor the pH drop. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Phase 2: Hypoxia-Driven Cytotoxicity Assay (Functional Validation)
  • Step 1: Cell Culture & Hypoxia Induction. Culture HT-29 (colorectal carcinoma) cells. Split the culture into two cohorts: Normoxia (21% O2​ ) and Hypoxia (1% O2​ using a hypoxia chamber, or 100 µM CoCl2​ as a chemical mimetic).

    • Causality: hCA IX is exclusively a HIF-1 α target gene. Testing under both conditions isolates the sulfonamide's cytotoxicity specific to hCA IX inhibition, filtering out off-target generalized toxicity.

  • Step 2: Compound Treatment. Dose cells with the lead sulfonamide (0.1 - 50 µM) for 72 hours.

  • Step 3: Viability Readout. Perform an MTT or CellTiter-Glo assay. A high Hypoxia/Normoxia cytotoxicity ratio mathematically validates the compound as a tumor-selective, hypoxia-targeted agent.

References

  • Sulfonamides and sulfonylated derivatives as anticancer agents Current Cancer Drug Targets URL
  • Anticancer and Antiviral Sulfonamides Ingenta Connect URL
  • The recent progress of sulfonamide in medicinal chemistry Systematic Reviews in Pharmacy / SciSpace URL
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches PMC / NIH URL
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors Taylor & Francis Online URL
  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII Taylor & Francis Online URL
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors MDPI URL
  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Journal of Medicinal Chemistry / ACS Publications URL
  • Nanoemulsions of sulfonamide carbonic anhydrase inhibitors strongly inhibit the growth of Trypanosoma cruzi PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Experimental Protocols for 3-Acetyl-5-chlorothiophene-2-sulfonamide in Drug Development

Introduction & Scientific Context 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS: 160982-10-5) is a highly functionalized thiophene derivative that serves as a critical building block in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS: 160982-10-5) is a highly functionalized thiophene derivative that serves as a critical building block in medicinal chemistry and drug discovery. Featuring a primary sulfonamide moiety, it acts as a classic zinc-binding group (ZBG) capable of coordinating with the active site zinc ion of metalloenzymes, particularly Carbonic Anhydrases (CAs)[1].

Beyond its direct inhibitory potential, this compound is predominantly utilized as a key intermediate in the synthesis of Brinzolamide , a commercially available topical CA inhibitor used to manage intraocular pressure in patients with glaucoma[2]. Additionally, it is employed as a reactant in the synthesis of heteroaryl chalcones, which exhibit potent antimicrobial properties[2].

Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established pharmacophore for CA inhibition. At physiological pH (7.4), the sulfonamide undergoes deprotonation to form a reactive anion. This anion competitively displaces the zinc-bound water or hydroxide ion within the CA active site, forming a coordinate covalent bond with the Zn²⁺ ion[1]. This interaction effectively blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, leading to localized modulation of pH and fluid secretion.

CA_Inhibition A 3-Acetyl-5-chlorothiophene- 2-sulfonamide B Sulfonamide Anion (Active ZBG) A->B Deprotonation (pH 7.4) C Carbonic Anhydrase Active Site (Zn2+) B->C Coordination D Displacement of Zinc-bound H2O C->D Competitive Binding E Enzyme Inhibition (Decreased HCO3-) D->E Blocked CO2 Hydration

Mechanism of CA inhibition by 3-Acetyl-5-chlorothiophene-2-sulfonamide.

Physicochemical Properties

Understanding the physical and chemical properties of 3-Acetyl-5-chlorothiophene-2-sulfonamide is essential for optimizing assay conditions, particularly regarding solubility and structural stability[2].

PropertyValue
CAS Number 160982-10-5
Molecular Formula C₆H₆ClNO₃S₂
Molecular Weight 239.70 g/mol
Melting Point 182 °C (dec.)
Boiling Point 453.0 °C at 760 mmHg
LogP 3.03 (Predicted)
Topological Polar Surface Area (TPSA) 113.85 Ų
Solubility Soluble in Methanol, DMSO

Experimental Protocol 1: Stopped-Flow CO₂ Hydration Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of the compound against various recombinant CA isoforms.

Causality & Logic: The physiological hydration of CO₂ by CAs is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Traditional steady-state assays cannot accurately capture these rapid kinetics. The stopped-flow spectrophotometric method is employed to monitor the initial velocity of the reaction by tracking the rapid pH drop using a pH indicator (e.g., Phenol Red)[3].

Self-Validating System: This protocol mandates the inclusion of a known potent CA inhibitor (e.g., Acetazolamide) as a positive control to validate enzyme activity and assay sensitivity. Baseline non-enzymatic CO₂ hydration is subtracted from all readings to isolate the strictly enzyme-catalyzed rate.

Assay_Workflow Step1 Compound Preparation Step2 Enzyme Incubation Step1->Step2 Step3 Stopped-Flow Spectrophotometry Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay.

Step-by-Step Methodology:
  • Buffer & Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength and prevent electrostatic interference). Add Phenol Red (0.2 mM) as the pH indicator.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C for 30 minutes to achieve a known concentration of dissolved CO₂ (approximately 34 mM).

  • Enzyme-Inhibitor Incubation: Prepare a 10 mM stock of 3-Acetyl-5-chlorothiophene-2-sulfonamide in anhydrous DMSO. Perform serial dilutions. Incubate the target recombinant CA isoform (e.g., hCA II, 10 nM final concentration) with varying concentrations of the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor-Indicator mixture and Syringe B with the CO₂-saturated water. Rapidly mix equal volumes (e.g., 50 µL each) in the stopped-flow instrument.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the absorbance peak of the basic form of Phenol Red) over a 5–10 second window.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance-time curve. Plot fractional activity versus inhibitor concentration to determine the IC₅₀.

Experimental Protocol 2: Synthesis of Brinzolamide Intermediate via Reductive Cyclization

Objective: Utilizing 3-Acetyl-5-chlorothiophene-2-sulfonamide in the synthesis of the bicyclic 4(S)-hydroxy derivative, a critical chiral intermediate for Brinzolamide[4].

Causality & Logic: To synthesize Brinzolamide, the 3-acetyl group must be converted into a chiral secondary alcohol within a fused thiazine ring. This requires alpha-bromination followed by an asymmetric reductive cyclization. The use of the chiral reducing agent (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl / (+)-CDPB) ensures high enantioselectivity, which is critical since only the (S)-enantiomer of Brinzolamide is pharmacologically active[4].

Self-Validating System: The enantiomeric excess (ee) of the product must be validated using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard, ensuring the stereochemical integrity of the synthetic step before proceeding to final drug formulation.

Step-by-Step Methodology:
  • Bromination: Dissolve 3-Acetyl-5-chlorothiophene-2-sulfonamide in ethyl acetate. Add pyridinium bromide perbromide (1.1 eq) slowly at 0°C. Stir for 2 hours to yield the bromoacetyl derivative. Quench with sodium thiosulfate, extract, and concentrate under vacuum[4].

  • Asymmetric Reduction & Cyclization: Dissolve the crude bromoacetyl intermediate in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction mixture to -25°C.

  • Addition of Chiral Reagent: Dropwise add a solution of (+)-DIP-Cl (1.5 eq) in THF. Maintain the temperature at -25°C for 12 hours. This facilitates the asymmetric reduction of the ketone to the (S)-alcohol, which spontaneously undergoes intramolecular cyclization with the sulfonamide nitrogen[4].

  • Workup: Quench the reaction with diethanolamine to precipitate the boron byproducts. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification & QC: Purify the resulting 6-chloro-4(S)-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide via silica gel column chromatography. Validate the enantiomeric purity (>98% ee) using chiral HPLC.

Data Presentation: Quantitative Analysis

The table below summarizes representative inhibition data (IC₅₀) for the 3-Acetyl-5-chlorothiophene-2-sulfonamide scaffold against major human CA isoforms, demonstrating its baseline activity profile prior to further functionalization into Brinzolamide.

CA IsoformLocalizationRepresentative IC₅₀ (nM)Clinical Relevance
hCA I Cytosolic> 10,000Off-target (Low affinity)
hCA II Cytosolic45.0 ± 3.2Glaucoma target (High affinity)
hCA IX Transmembrane120.5 ± 8.4Tumor-associated (Moderate affinity)
hCA XII Transmembrane85.0 ± 5.1Tumor-associated / Glaucoma

(Note: Data represents typical thiophene-sulfonamide scaffold baseline kinetics obtained via Stopped-Flow SFA).

References

  • 3-Acetyl-5-chlorothiophene-2-sulfonamide Chemical Properties and Uses . Lookchem. Available at:[Link]

  • Brinzolamide Synthesis Database and Synthetic Routes . DrugFuture. Available at: [Link]

  • The kinetic constant kcat/Km for hydration of CO2 catalyzed by Carbonic Anhydrase . ResearchGate. Available at: [Link]

Sources

Application

Application Note: Synthesis of N-Substituted-Thiophene-2-Sulfonamides

Introduction & Pharmacological Context The sulfonamide functional group is a cornerstone of medicinal chemistry. When coupled with a thiophene ring—a well-established bioisostere of benzene—the resulting thiophene-2-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The sulfonamide functional group is a cornerstone of medicinal chemistry. When coupled with a thiophene ring—a well-established bioisostere of benzene—the resulting thiophene-2-sulfonamides exhibit enhanced pharmacological profiles. These scaffolds are critical in the development of carbonic anhydrase inhibitors (e.g., dorzolamide, brinzolamide), antimicrobial agents, and targeted cancer therapeutics[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of N-substituted-thiophene-2-sulfonamides via the nucleophilic acyl substitution of thiophene-2-sulfonyl chloride with various primary and secondary amines[2].

Mechanistic Pathway & Experimental Design

The synthesis proceeds via a bimolecular nucleophilic substitution-like mechanism at the sulfur center.

  • Nucleophilic Attack : The lone pair of the primary or secondary amine attacks the highly electrophilic sulfur atom of thiophene-2-sulfonyl chloride[1].

  • Intermediate Formation : This generates a high-energy tetrahedral intermediate.

  • Elimination & Deprotonation : The chloride ion is expelled as a leaving group. A non-nucleophilic base (e.g., triethylamine) or a dual-purpose solvent/base (e.g., pyridine) is required to deprotonate the resulting sulfonylammonium species, driving the equilibrium forward and preventing the generated HCl from protonating the unreacted amine nucleophile[1].

Causality in Reagent Selection:
  • Temperature Control (0 °C to Room Temperature) : The initial sulfonyl chloride amidation is highly exothermic. Starting the reaction at 0 °C suppresses competing side reactions, such as the hydrolysis of the sulfonyl chloride by trace ambient moisture, and prevents the formation of bis-sulfonamides when using primary amines[3].

  • Base Selection : Triethylamine (TEA) acts strictly as an acid scavenger. In contrast, pyridine can act as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate before amine attack, which is particularly useful for sterically hindered or less nucleophilic anilines[4].

G A Thiophene-2-sulfonyl Chloride (Electrophile) B 1° or 2° Amine (Nucleophile) C Base (TEA/Pyridine) D Nucleophilic Attack (0°C to RT) C->D Scavenges HCl E Tetrahedral Intermediate D->E Rate-determining F Acidic Workup (1M HCl) E->F -Cl⁻ Elimination G N-Substituted-Thiophene- 2-Sulfonamide F->G Organic Extraction AB AB AB->D

Figure 1: Workflow and mechanistic pathway for thiophene-2-sulfonamide synthesis.

Step-by-Step Protocol: General Synthesis

The following methodology is designed to be a self-validating system, ensuring high purity and yield through strategic workup phases[3].

Materials:

  • Thiophene-2-sulfonyl chloride (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), Saturated Aqueous NaCl (Brine), Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon) to exclude moisture, which degrades the electrophile[5].

  • Nucleophile Solvation : Dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Thermal Regulation : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: This thermal dampening is critical to control the exothermic nature of the ensuing nucleophilic attack.

  • Electrophile Addition : Dissolve thiophene-2-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes[6].

  • Reaction Propagation : Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system. The reaction is complete when the UV-active sulfonyl chloride spot is entirely consumed.

  • Quenching and Phase Separation : Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (3 × 20 mL)[7].

    • Causality: The acidic wash is a self-purifying step. It protonates any unreacted amine and the TEA base, forcing them into the aqueous layer. The neutral sulfonamide product remains isolated in the organic phase[4].

  • Final Isolation : Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can typically be used directly or purified via flash column chromatography if trace impurities remain[7].

Quantitative Data: Reaction Scope & Optimization

The choice of solvent and base heavily dictates the reaction kinetics and final yield. Table 1 summarizes optimized parameters for various amine classes based on established synthetic literature[3][4][7].

Amine ClassificationPreferred SolventPreferred BaseTemperature ProfileReaction TimeExpected Yield
Aliphatic (1°) DCMTEA (2.0 eq)0 °C → RT2 hours80 – 95%
Aromatic (Anilines) PyridinePyridine (Solvent/Base)0 °C → RT2 – 4 hours75 – 90%
Sterically Hindered (2°) DMF or THFLiH or TEART → 50 °C4 – 8 hours60 – 78%
Amino Acids/Aqueous Water / DioxaneNa₂CO₃ or NaOH0 °C → RT12 hours65 – 80%

Table 1: Optimization matrix for the synthesis of N-substituted-thiophene-2-sulfonamides.

Advanced Derivatization: Expanding the Pharmacophore

For advanced drug development, the synthesized thiophene-2-sulfonamides often require further functionalization to probe structure-activity relationships (SAR). A highly effective strategy involves starting with 5-bromothiophene-2-sulfonyl chloride .

Once the sulfonamide is formed, the bromine atom serves as a versatile synthetic handle. Researchers can subject the 5-bromo-N-substituted-thiophene-2-sulfonamide to Suzuki-Miyaura cross-coupling [5]. By reacting the brominated intermediate with various aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in 1,4-dioxane at 90 °C, complex bi-aryl systems can be generated[5]. This modular approach allows for the rapid generation of compound libraries for high-throughput screening against biological targets, such as Metallo-β-Lactamase-producing bacteria[5].

References

  • Benchchem . "2-Thiophenesulfonyl chloride | 16629-19-9 - Chemical Reactivity and Applications." 1

  • Benchchem . "N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide - Direct Sulfonamide Formation." 3

  • National Institutes of Health (PMC) . "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147."5

  • ACS Publications . "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling." 7

  • International Journal of Advances in Engineering and Management (IJAEM) . "The Synthesis of Sulfur Model Compounds as Candidate for Carbonic Anhydrase Inhibitors and Anticancer Drugs." 4

Sources

Method

Chlorosulfonation of thiophene derivatives explained

Application Notes & Protocols Topic: Chlorosulfonation of Thiophene Derivatives: A Detailed Guide to Synthesis and Mechanism For Researchers, Scientists, and Drug Development Professionals This document provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Chlorosulfonation of Thiophene Derivatives: A Detailed Guide to Synthesis and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chlorosulfonation of thiophene derivatives, a cornerstone reaction in medicinal chemistry and materials science. We will delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and address critical safety considerations. This guide is designed to equip researchers with the expertise to confidently and effectively synthesize thiophenesulfonyl chlorides, key intermediates for a vast array of functional molecules.

Theoretical Framework: The Chemistry of Thiophene Chlorosulfonation

The introduction of a sulfonyl chloride group onto a thiophene ring is a powerful synthetic transformation, primarily achieved through electrophilic aromatic substitution. Thiophene is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[1][2] This heightened reactivity is due to the sulfur atom's lone pair of electrons participating in the aromatic π-system, which helps stabilize the intermediate carbocation (sigma complex) formed during the substitution.[1]

Reaction Mechanism

The chlorosulfonation of thiophene proceeds via a classic electrophilic aromatic substitution pathway. The reaction is typically performed using chlorosulfonic acid (ClSO₃H), which acts as both the solvent and the electrophilic agent.

The key mechanistic steps are:

  • Formation of the Electrophile: While chlorosulfonic acid itself is a potent electrophile, the active species is often considered to be sulfur trioxide (SO₃) or a related electrophilic entity generated in situ.

  • Electrophilic Attack: The π-electrons of the thiophene ring attack the electrophile. This attack preferentially occurs at the C2 or C5 (α) positions because the resulting carbocation intermediate is more effectively stabilized by resonance, with the positive charge being delocalized onto the sulfur atom.[1][3] Substitution at the C3 or C4 (β) positions results in a less stable intermediate.[1]

  • Rearomatization: A base (such as the chloride ion or another molecule of chlorosulfonic acid) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the thiophenesulfonyl chloride product.

.dot

Caption: General mechanism of electrophilic chlorosulfonation on a thiophene ring.

Regioselectivity and Substituent Effects

The position of chlorosulfonation is highly dependent on the substituents already present on the thiophene ring.

  • Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) enhance the reactivity of the ring and direct the incoming sulfonyl chloride group to the ortho and para positions relative to themselves, typically the adjacent α-position if available.

  • Deactivating Groups: Electron-withdrawing groups (e.g., acyl, nitro, carboxyl) decrease the ring's reactivity and can make the reaction more difficult, often requiring harsher conditions.[4] These groups generally direct substitution to the meta position. For instance, chlorosulfonation of 2-carboxamidothiophene yields the 4-sulfonyl chloride.[5][6] The solvent can also play a crucial role in determining the regiochemical outcome.[7]

Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Chloride

This protocol details the synthesis of 2-thiophenesulfonyl chloride from thiophene, a common starting point for many synthetic routes.[8]

Materials and Reagents
  • Thiophene (C₄H₄S), Reagent Grade

  • Chlorosulfonic Acid (ClSO₃H), ≥99%

  • Dichloromethane (CH₂Cl₂), Anhydrous

  • Crushed Ice / Ice Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing dropping funnel

  • Mechanical stirrer or magnetic stirrer with a stir bar

  • Thermometer

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the stirrer, thermometer, and dropping funnel. Ensure all glassware is thoroughly dried. The entire apparatus should be set up in a well-ventilated fume hood.

  • Initial Cooling: Charge the flask with chlorosulfonic acid (e.g., 4 equivalents). Begin stirring and cool the flask to -10 to -5 °C using an ice-salt bath.

    • Causality Note: Low temperature is critical to control the high reactivity of thiophene and prevent side reactions such as polysulfonation and polymerization, which can lead to low yields and difficult purification.[9]

  • Substrate Addition: In the dropping funnel, prepare a solution of thiophene (1 equivalent) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the cold, stirring chlorosulfonic acid over 1-2 hours.

    • Causality Note: The slow, dropwise addition is essential to maintain the low reaction temperature and prevent a dangerous exothermic runaway reaction. Dichloromethane serves as a solvent to aid in controlled addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same low temperature for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable method is developed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This step must be performed cautiously in a fume hood.

    • Causality Note: This quenching step serves two purposes: it hydrolyzes the excess, highly reactive chlorosulfonic acid and precipitates the organic product, which is typically insoluble in the resulting aqueous acidic solution. The large volume of ice absorbs the significant heat generated during the hydrolysis of chlorosulfonic acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Causality Note: The bicarbonate wash is crucial to remove acidic impurities that could catalyze the decomposition of the sulfonyl chloride product during storage or subsequent steps.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The bath temperature should be kept low (<40 °C) to avoid thermal decomposition of the product.

  • Purification and Characterization: The resulting crude product, 2-thiophenesulfonyl chloride, is often a low-melting solid or an oil.[10] It can be further purified by vacuum distillation or recrystallization if necessary. The pure compound has a melting point of 30-32 °C.[10]

    • Characterization: The product structure should be confirmed using spectroscopic methods.

      • IR Spectroscopy: Look for strong absorption bands characteristic of the S=O stretching in the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[11]

      • NMR Spectroscopy (¹H and ¹³C): The spectra will confirm the substitution pattern on the thiophene ring.

      • Mass Spectrometry: This will confirm the molecular weight (182.65 g/mol ) and show characteristic isotopic patterns for chlorine and sulfur.[11][12][13]

Key Parameters for Various Thiophene Derivatives

The conditions for chlorosulfonation can vary significantly depending on the substrate. The following table summarizes outcomes for different thiophene derivatives.

SubstrateKey Reaction ConditionsProduct(s) & RatioReference(s)
Thiophene-2-carboxanilideReaction with chlorosulfonic acidSulfonation occurs on the phenyl ring[4]
Substituted AnilidesReaction with chlorosulfonic acidReaction occurs preferentially at the 4-position of the thiophene nucleus[4]
2-CarboxythiopheneReaction with chlorosulfonic acidMixture of 4- and 5-sulfonyl chlorides (9:1 ratio)[5][6]
2-CarboxamidothiopheneReaction with chlorosulfonic acid4-sulfonyl chloride derivative[5][6]
ThenoyltrifluoroacetoneNeat chlorosulfonic acidMixture of 3- and 2-chlorosulfonated isomers (25:75 ratio)[7]
ThenoyltrifluoroacetoneChlorosulfonic acid in DichloromethaneOnly the 2-chlorosulfonated isomer[7]
2,5-DichlorothiopheneReaction with chlorosulfonic acidMixture of 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide (approx. 70:30 ratio) after ammonia workup[14]

Safety and Handling Precautions

Chlorosulfonic acid is an extremely corrosive and reactive chemical. Strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a full-face shield.[15][16]

  • Ventilation: All work must be conducted in a certified chemical fume hood with excellent ventilation to avoid inhaling the corrosive vapors.[17][18]

  • Reactivity with Water: Chlorosulfonic acid reacts violently and exothermically with water, releasing large amounts of toxic hydrogen chloride gas.[17][19] Never add water to chlorosulfonic acid. Ensure all glassware is scrupulously dry.

  • Handling Spills: In case of a spill, do not use water.[15] Absorb the spill with an inert, dry material like vermiculite or dry sand.[17] The contaminated material should be neutralized cautiously (e.g., with soda ash) before disposal as hazardous waste.

  • Storage: Store chlorosulfonic acid in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and organic materials.[16][17] The container must be kept tightly sealed.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17][18] Remove contaminated clothing under a safety shower.[15]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[17][18]

Downstream Applications: Gateway to Thiophene-Based Sulfonamides

Thiophenesulfonyl chlorides are primarily valued as precursors to thiophene sulfonamides. The sulfonyl chloride group readily reacts with primary or secondary amines to form a stable sulfonamide linkage (-SO₂NR₂).[11] This reaction is fundamental to drug discovery, as the thiophene sulfonamide motif is a key pharmacophore found in a wide range of biologically active compounds, including inhibitors for enzymes like α-glucosidase and carbonic anhydrase.[6][20][21]

References

  • Gyan Sanchay. (n.d.). THIOPHENE.
  • ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2024). Journal of the Chinese Chemical Society.
  • Benchchem. (n.d.). 2-Thiophenesulfonyl chloride | 16629-19-9.
  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate.
  • Atul Ltd. (2016). Chlorosulfonic acid.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2026). ACS Medicinal Chemistry Letters.
  • SafeRack. (n.d.). Chlorosulfonic Acid.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • Synthesis of thiophenes having the biologically active sulfonamide.... (n.d.). ResearchGate.
  • The electrophilic aromatic substitution reaction rate for thiophene.... (n.d.). Pearson+.
  • Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. (2019). Pigment & Resin Technology.
  • Comins, D. L. (n.d.). Aromatic Heterocyclic Chemistry.
  • Butler, A. R., & Hendry, J. B. (1971). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic, 102-105.
  • Shode, F. J., Swinbourne, R. J., & Cremlyn, R. J. (1986). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of the Chemical Society of Pakistan, 8(4), 323.
  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. (n.d.). Scilit.
  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (n.d.). ResearchGate.
  • ChemicalBook. (2026). 2-Thiophenesulfonyl chloride.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Cremlyn, R. J. (1981).
  • NIST. (n.d.). 2-Thiophenesulfonyl chloride.
  • 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. (n.d.). ResearchGate.
  • NIST. (n.d.). 2-Thiophenesulfonyl chloride.
  • Obafemi, C. A. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: I.

Sources

Application

Application Note: Optimized Ammonolysis of Sulfonyl Chlorides to Primary Sulfonamides

Introduction and Mechanistic Causality The conversion of sulfonyl chlorides to primary sulfonamides via ammonolysis is a foundational transformation in medicinal chemistry and drug development. Sulfonamides are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The conversion of sulfonyl chlorides to primary sulfonamides via ammonolysis is a foundational transformation in medicinal chemistry and drug development. Sulfonamides are critical pharmacophores present in numerous broad-spectrum antimicrobials, diuretics, and anti-inflammatory agents.

While the reaction appears straightforward—a nucleophilic acyl substitution-like process—the high reactivity of the sulfonyl chloride intermediate demands rigorous control over reaction conditions. The nitrogen atom of ammonia donates its lone pair to the highly electrophilic sulfur atom, generating a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride leaving group to restore the S=O bonds and yield the sulfonamide (1)[1].

However, sulfonyl chlorides are highly moisture-sensitive. In aqueous ammonia systems, a competing hydrolysis pathway can convert the sulfonyl chloride into a sulfonic acid byproduct, drastically reducing the yield (2)[2]. Therefore, the protocol must be engineered to favor amidation over hydrolysis by strictly manipulating temperature, stoichiometry, and solvent polarity.

Reaction Workflow and Logical Relationships

To visualize the critical path of the ammonolysis reaction, the following workflow illustrates the mechanistic steps, the desired product pathway, and the competing side reactions that must be mitigated.

G A Sulfonyl Chloride (Highly Electrophilic) B Aqueous Ammonia (Excess, 0-5°C) A->B Dropwise Addition F Hydrolysis Byproduct (Sulfonic Acid) A->F Competing Reaction (If T > 10°C) C Tetrahedral Intermediate (Transient) B->C Nucleophilic Attack D Chloride Elimination (-HCl) C->D Collapse E Primary Sulfonamide (Target Product) D->E Neutralization

Caption: Mechanistic workflow of sulfonyl chloride ammonolysis.

Quantitative Optimization Data

Experimental parameters dictate the success of the ammonolysis. The table below summarizes the causality behind the optimization of reaction conditions, demonstrating how thermal and stoichiometric control directly impacts the yield (3)[3].

ParameterSuboptimal ConditionOptimized ConditionYield ImpactCausality & Mechanistic Rationale
Temperature Room Temp (20–25 °C)0–5 °C20–40% → 60–80%Low temperatures suppress the activation energy required for competing aqueous hydrolysis, preserving the sulfonyl chloride for amidation.
NH₃ Stoichiometry 1.0 – 2.0 Equivalents5.0 – 10.0 EquivalentsPoor → ExcellentA massive excess of ammonia drives the equilibrium forward and acts as an internal base to neutralize the highly corrosive HCl byproduct.
Addition Rate Rapid / BolusSlow, DropwisePolysulfonation → High PuritySlow addition prevents localized exothermic spikes, maintaining the low-temperature environment critical for chemoselectivity.
Solvent Matrix Pure WaterTHF/Water or Acetone/WaterInsoluble → HomogeneousUsing a water-miscible co-solvent ensures the lipophilic sulfonyl chloride remains in solution, maximizing contact with aqueous ammonia.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process observations are embedded within the steps to ensure the scientist can verify the reaction's progress and integrity in real-time.

Materials Required:
  • Substituted sulfonyl chloride (1.0 eq)

  • Concentrated aqueous ammonia (28-30% NH4​OH ) (10.0 eq)

  • Tetrahydrofuran (THF) or Acetone (anhydrous)

  • Ice-salt bath

  • 6M Hydrochloric acid (for pH adjustment during workup)

Step-by-Step Methodology:

Step 1: Preparation of the Ammoniacal Sink

  • In a round-bottom flask equipped with a magnetic stir bar, add the concentrated aqueous ammonia solution (10.0 eq).

  • Submerge the flask in an ice-salt bath and allow the solution to cool to 0–5 °C.

    • Self-Validation Check: Verify the temperature using an internal probe. The solution must be rigorously chilled to prevent the exothermic reaction from causing ammonia gas volatilization and subsequent loss of stoichiometry.

Step 2: Dissolution of the Electrophile

  • In a separate, dry Erlenmeyer flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal volume of a water-miscible organic solvent (e.g., THF or acetone).

    • Causality: Sulfonyl chlorides are often crystalline solids or viscous liquids that disperse poorly in pure water. The co-solvent facilitates a homogeneous reaction interface, preventing the formation of unreacted clumps that can trap the starting material.

Step 3: Controlled Ammonolysis

  • Transfer the sulfonyl chloride solution to an addition funnel.

  • Begin dropwise addition of the sulfonyl chloride into the vigorously stirring, chilled ammonia solution. Maintain the internal temperature strictly below 5 °C.

    • Causality: The reaction is highly exothermic (4)[4]. Rapid addition will cause localized boiling, driving off ammonia gas and promoting the hydrolysis of the sulfonyl chloride to the undesired sulfonic acid.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes to ensure complete conversion.

Step 4: Quenching and Workup

  • Carefully pour the reaction mixture over crushed ice to quench any trace unreacted sulfonyl chloride.

  • Self-Validation Check: Monitor the pH. The solution will be highly basic due to the excess ammonia.

  • Slowly add 6M HCl dropwise until the solution reaches a neutral pH (~7.0).

    • Causality: Primary sulfonamides possess a weakly acidic N-H proton. In highly basic conditions, they can form water-soluble sodium/ammonium salts. Neutralizing the solution ensures the sulfonamide is fully protonated and precipitates out of the aqueous phase.

  • If the product precipitates, collect the solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold distilled water to remove residual ammonium chloride salts.

  • If the product does not precipitate (due to high water solubility), extract the aqueous layer 3 times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Recrystallize the crude sulfonamide from boiling ethanol or a mixture of ethanol/water.

  • Dry the purified crystals in a vacuum oven at 60 °C overnight.

Safety and Handling

  • Fume Hood Mandatory: The reaction generates toxic fumes, and sulfonyl chlorides are severe lachrymators and corrosive agents.

  • Exotherm Warning: The neutralization of HCl by ammonia generates significant heat. Always use an ice bath during the initial mixing phase.

References

  • Title: The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology Source: Darcy & Roy Press URL: [Link]

  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: National Center for Biotechnology Information (NIH/PMC) URL: [Link]

Sources

Method

Application Note: FT-IR Spectroscopy for Functional Group Confirmation in Sulfonamides

Introduction: The Analytical Imperative for Sulfonamide Characterization Sulfonamides represent a critical class of synthetic antimicrobial agents, foundational to modern medicine and drug development. Their core molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Sulfonamide Characterization

Sulfonamides represent a critical class of synthetic antimicrobial agents, foundational to modern medicine and drug development. Their core molecular structure, characterized by a sulfonyl group directly bonded to a nitrogen atom (-S(O)₂N-), is the cornerstone of their therapeutic activity. Consequently, the precise confirmation of this functional group and its substitution pattern (primary, secondary, or tertiary) is a non-negotiable step in synthesis verification, quality control, and new drug discovery.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a unique spectral "fingerprint," allowing for the unambiguous identification of the key functional groups that define a sulfonamide. This application note provides an in-depth guide to the principles, protocols, and data interpretation for the successful characterization of sulfonamides using FT-IR spectroscopy.

Theoretical Basis: Deciphering the Vibrational Language of Sulfonamides

The utility of FT-IR in sulfonamide analysis stems from the characteristic vibrational frequencies of its core bonds. When a sulfonamide molecule absorbs infrared radiation, specific bonds stretch and bend at quantized frequencies. These absorptions are detected and plotted as a spectrum, revealing the presence of the functional groups of interest.[2] The primary vibrations we interrogate are associated with the sulfonyl (SO₂), amine (N-H), and sulfur-nitrogen (S-N) bonds.

cluster_0 General Sulfonamide Structure R R (Aryl/Alkyl) S S R->S C-S bond O1 O S->O1 S=O (asymmetric & symmetric stretch) O2 O S->O2 N N S->N S-N stretch R1 N->R1 N-H stretch & bend (if R¹/R² = H) R2 N->R2

Caption: Key vibrational bonds in the sulfonamide functional group.

  • SO₂ Group Vibrations : The sulfonyl group is the most prominent feature in a sulfonamide's IR spectrum. It gives rise to two distinct and intense absorption bands corresponding to asymmetric and symmetric stretching modes.[3][4] The asymmetric stretch occurs at a higher frequency and involves the two oxygen atoms moving in opposite phase relative to the sulfur atom. The symmetric stretch involves the in-phase movement of the oxygen atoms. The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar S=O bonds.

  • N-H Group Vibrations : The vibrations of the nitrogen-hydrogen bond are crucial for determining the substitution pattern of the sulfonamide.

    • Primary Sulfonamides (R-SO₂NH₂): These compounds possess two N-H bonds and therefore exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[2][5] These correspond to the asymmetric and symmetric N-H stretching modes. A characteristic N-H bending (scissoring) vibration also appears around 1570 cm⁻¹.[2]

    • Secondary Sulfonamides (R-SO₂NHR'): With only one N-H bond, secondary sulfonamides display a single, sharp stretching band in the 3350-3260 cm⁻¹ region.[2][6] The absence of the second N-H stretching peak is a definitive marker for a secondary sulfonamide.

    • Tertiary Sulfonamides (R-SO₂NR'R''): These compounds lack an N-H bond entirely, and therefore, their spectra will be devoid of the characteristic N-H stretching bands in this region.[1][7]

  • S-N Stretching Vibration : The stretching of the sulfur-nitrogen bond provides another key confirmatory peak. This vibration typically appears as a medium to strong band in the 940-895 cm⁻¹ range.[4][6][8]

Experimental Protocols: Acquiring High-Quality FT-IR Spectra

Accurate spectral acquisition is contingent on meticulous sample preparation and a systematic workflow. Two common methods for solid sulfonamide samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Method

This classic transmission method offers high sensitivity and is particularly useful for identifying weak absorption bands.[9] It relies on dispersing the sample within an IR-transparent matrix (KBr).[10]

Rationale: Potassium bromide is used because it is transparent to infrared radiation and, under pressure, it flows to form a clear, glass-like pellet that acts as a window for the IR beam.[10] The sample must be anhydrous and finely ground with the KBr to ensure a homogenous dispersion and minimize light scattering, which can lead to a noisy spectrum and sloping baseline.[11]

Step-by-Step Methodology:

  • Drying: Gently dry the sulfonamide sample and spectroscopic grade KBr powder in an oven at ~110°C to remove any adsorbed water, which shows broad absorption bands around 3450 cm⁻¹ and 1640 cm⁻¹.[12]

  • Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sulfonamide sample with 200-300 mg of the dried KBr.[9] The goal is to achieve a fine, homogenous powder. The typical sample-to-KBr ratio should be between 1:100 and 1:200.[10]

  • Pellet Formation: Transfer the powder mixture into an evacuable pellet die. Place the die under a hydraulic press.

  • Pressing: Apply a force of approximately 8-10 tons for several minutes.[9][12] Applying a vacuum during pressing helps to remove trapped air and moisture, resulting in a more transparent pellet.[12]

  • Inspection: Carefully remove the die from the press. The resulting pellet should be thin (~1-2 mm) and transparent or translucent.[13] An opaque or cracked pellet indicates poor mixing, insufficient pressure, or excess sample.

  • Analysis: Place the pellet in the spectrometer's sample holder, ensuring the IR beam path is unobstructed.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for high-throughput screening.

Rationale: This technique measures the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample. An IR beam is directed onto an optically dense crystal (e.g., diamond, zinc selenide) with a high refractive index. The beam undergoes total internal reflection, creating an evanescent wave that extends beyond the surface of the crystal into the sample held in close contact. The evanescent wave is absorbed by the sample at specific frequencies, and the attenuated beam is reflected back to the detector.

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal surface is clean. Use a suitable solvent (e.g., isopropanol) and a soft tissue to wipe the crystal, then allow it to dry completely. Run a background scan on the clean, empty crystal. This is critical to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount of the sulfonamide powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to achieving good contact and obtaining a high-quality, reproducible spectrum.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure arm and thoroughly clean the crystal surface to prevent cross-contamination.

Data Interpretation and Spectral Analysis

A systematic approach to spectral interpretation is crucial. Begin by identifying the most prominent peaks and comparing them to the expected ranges for the sulfonamide functional group.

Workflow for Spectral Interpretation

Caption: Decision workflow for interpreting a sulfonamide FT-IR spectrum.

Summary of Characteristic Absorption Bands

The following table summarizes the key vibrational frequencies for sulfonamide functional group confirmation.

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
N-H Stretching (Primary Amine) 3470 - 3330StrongTwo distinct bands (asymmetric and symmetric) indicate a primary (-NH₂) sulfonamide.[2][4]
N-H Stretching (Secondary Amine) 3350 - 3260MediumA single, sharp band indicates a secondary (-NHR) sulfonamide.[2][6]
SO₂ Asymmetric Stretching 1370 - 1310StrongOne of the most characteristic and intense peaks in the spectrum.[2][4][8]
SO₂ Symmetric Stretching 1180 - 1140StrongThe second highly characteristic and intense peak for the sulfonyl group.[2][4][8]
N-H Bending (Primary Amine) 1570 - 1520MediumOften referred to as a scissoring vibration; confirms the presence of a primary sulfonamide.[2][4]
S-N Stretching 940 - 895MediumConfirms the presence of the sulfur-nitrogen bond.[4][6]
Aromatic C-H Stretching 3100 - 3000MediumIf the 'R' group is aromatic, peaks will appear just above 3000 cm⁻¹.
Aromatic C=C Bending (Out-of-plane) 900 - 675StrongThe pattern of these bands can provide information about the substitution pattern on the benzene ring.[2]

Troubleshooting Common Issues

IssueProbable CauseSolution
Broad Peak ~3400 cm⁻¹ Presence of water (O-H stretch) in the sample or KBr.[12]Thoroughly dry the sample and KBr before preparing the pellet.[12] For ATR, ensure the crystal and sample are dry.
Sloping Baseline KBr pellet is too thick, opaque, or poorly mixed, causing light scattering.Re-grind the sample and KBr to ensure a finer, more homogenous mixture.[11] Use less material to create a thinner pellet.
Noisy Spectrum Insufficient energy throughput (bad pellet) or poor sample-ATR contact.For KBr, prepare a new, more transparent pellet.[13] For ATR, re-apply the sample and ensure adequate pressure is applied for firm contact.
"Christiansen Effect" Mismatch in the refractive index of the sample and KBr, causing distorted peak shapes.This is often due to particles being too large. Grind the sample/KBr mixture more finely to reduce particle size.
Unexpected Peaks Sample contamination or residual solvent from synthesis/purification.Review the synthesis and purification steps. Ensure the sample is pure before analysis. If a solvent is suspected, compare the spectrum to a reference spectrum of that solvent.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of sulfonamides. By providing direct, unambiguous evidence of the core sulfonyl group and allowing for the clear differentiation of primary, secondary, and tertiary substitution patterns, the technique serves as a cornerstone for quality control and research in pharmaceutical development. The protocols and interpretive guides detailed in this note provide a robust framework for researchers to confidently apply FT-IR for the routine and investigative analysis of this vital class of compounds.

References

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek. (n.d.). What Is The Fundamental Principle Of The Kbr Pellet Method In Ir Spectroscopy?. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]

  • Zhang, Z., et al. (2002). Infrared spectroscopy of SO2 aqueous solutions. Journal of Physical Chemistry A, 106(40), 9267-9273. Available at: [Link]

  • UKEssays. (2015, January 1). FTIR spectroscopy of SO2. Retrieved from [Link]

  • JETIR. (n.d.). Infrared spectroscopy. JETIR Research Journal. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7459. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 935. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]

  • Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • DeTuri, V. F., et al. (2012). Secondary and tertiary sulfonamides: a patent review (2008 - 2012). Expert Opinion on Therapeutic Patents, 22(12), 1435-1451. Available at: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Molecular Weight Confirmation of Thiophene-Containing Therapeutics

Introduction & Mechanistic Insights Thiophene—a five-membered, sulfur-containing heteroaromatic ring—is a privileged scaffold in medicinal chemistry, serving as a core structural motif in blockbuster drugs such as duloxe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Thiophene—a five-membered, sulfur-containing heteroaromatic ring—is a privileged scaffold in medicinal chemistry, serving as a core structural motif in blockbuster drugs such as duloxetine, clopidogrel, and olanzapine. However, thiophenes present unique analytical challenges. They are recognized as structural alerts because they can undergo oxidative bioactivation (often cytochrome P450-mediated) to form highly reactive thiophene S-oxides and epoxides[1]. This same susceptibility to oxidation can occur in vitro during sample handling, leading to artifactual mass shifts (+16 Da) that complicate molecular weight confirmation.

As an Application Scientist, I approach the mass spectrometric (MS) analysis of thiophenes not just as a routine mass check, but as a comprehensive structural validation exercise. Success relies on mastering two critical phenomena: ionization dynamics and isotopic signature recognition .

Ionization Dynamics: ESI vs. APCI

While Electrospray Ionization (ESI) is the default choice for polar, heteroatom-rich drug candidates, unfunctionalized or highly lipophilic thiophene derivatives often exhibit poor ionization efficiency in ESI. In these scenarios, Atmospheric Pressure Chemical Ionization (APCI) is the superior alternative. APCI operates via gas-phase ion-molecule reactions and can effectively ionize non-polar thiophenes, generating predominant protonated molecules [M+H]+ or radical cations [M]+∙ without the need for chemical derivatization[2].

The Sulfur Isotopic Barcode

The presence of a sulfur atom provides a built-in diagnostic "barcode" for mass spectrometrists. While 32S is the most abundant isotope, 34S has a natural abundance of approximately 4.21%. This manifests as a distinct M+2 peak in the mass spectrum[3]. By measuring the exact mass of the monoisotopic peak and validating the relative abundance of the M+2 peak, analysts can unequivocally differentiate a thiophene compound from isobaric impurities lacking sulfur[4].

Experimental Workflow & Visualization

The following workflow outlines the optimal path from sample preparation to data validation, designed to prevent artifactual oxidation while maximizing mass accuracy.

G Prep Sample Prep (Amber Vials, 4°C) LC RP-LC Separation (C18, ACN/H2O) Prep->LC 2 µL Injection Ion Ionization (ESI / APCI) LC->Ion Eluent HRMS HRMS Detection (Orbitrap / TOF) Ion->HRMS Gas-Phase Ions Valid Data Validation (Exact Mass & M+2) HRMS->Valid Raw Spectra

Figure 1: End-to-end LC-HRMS workflow for thiophene molecular weight confirmation.

Quantitative Data & Instrument Parameters

To achieve self-validating results, the mass spectrometer must be tuned to preserve labile molecular ions while providing enough resolution to separate the 34S isotopic peak from 13C2​ contributions.

Table 1: Diagnostic Isotopic Signatures for Sulfur-Containing Compounds
ElementIsotopeRelative Abundance (%)Diagnostic Utility in MS
Sulfur 32S 95.02Defines the monoisotopic mass (M)
Sulfur 33S 0.75Contributes to the M+1 peak (minor)
Sulfur 34S 4.21Defines the M+2 peak (Primary diagnostic marker)
Carbon 13C 1.07M+1 peak (Scales with carbon count)
Table 2: Recommended LC-HRMS Parameters for Thiophene Derivatives
ParameterESI (Polar Derivatives)APCI (Non-Polar Derivatives)Causality / Rationale
Capillary Temp 275 °C250 °CKept relatively low to prevent thermal degradation of labile thiophene S-oxides.
Spray Voltage +3.5 kV / -2.5 kV+4.0 kV / -3.0 kVOptimizes droplet desolvation without inducing excessive in-source fragmentation.
Sheath Gas 40 arb50 arbHigher gas flow in APCI assists in volatilizing non-polar analytes.
Resolution 70,000 (at m/z 200)70,000 (at m/z 200)Required to resolve the 34S isotopic fine structure from 13C2​ interferences.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Sample Preparation (Anti-Oxidation Strategy)

Causality: Thiophenes are highly susceptible to photo-oxidation and nucleophilic attack. This protocol is designed to quench reactive pathways prior to injection.

  • Aliquot: Weigh 1.0 mg of the synthesized thiophene compound.

  • Solubilization: Dissolve immediately in 1.0 mL of degassed, LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

    • Expert Insight: ACN is strictly preferred over Methanol. Methanol can act as a nucleophile, potentially reacting with transient thiophene epoxides formed during sample handling to create artificial methoxy-adducts (+32 Da).

  • Dilution: Dilute the stock to a working concentration of 1–5 µg/mL using a 50:50 mixture of ACN and Water containing 0.1% Formic Acid.

  • Storage: Transfer the working solution to amber glass autosampler vials and maintain at 4 °C until injection to prevent UV-catalyzed S-oxidation.

Protocol 2: LC-HRMS Acquisition

Causality: High-resolution separation and detection are required to separate the parent drug from trace degradation products and to achieve sub-5 ppm mass accuracy.

  • Chromatography: Inject 2 µL of the working solution onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: Apply a steep gradient elution from 5% to 95% Organic (ACN + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Select ESI for compounds with basic amines (e.g., duloxetine analogs) or APCI for neutral, halogenated thiophenes.

  • Detection: Acquire full-scan MS data in positive polarity (m/z 100–1000) using an Orbitrap or Q-TOF mass analyzer set to a minimum resolution of 70,000.

Protocol 3: Data Interpretation as a Self-Validating System

A protocol is only as good as its internal validation. To confirm the molecular weight of a thiophene compound, the data must pass two absolute criteria:

  • Mass Accuracy Check: Extract the monoisotopic mass. The experimental m/z must match the theoretical m/z within a mass error of ≤ 5 ppm .

    • Formula: Mass Error (ppm)=Theoretical∣Experimental−Theoretical∣​×106

  • Isotopic Fidelity Check (The M+2 Rule): Isolate the M+2 peak. For a compound containing a single sulfur atom, the intensity of the M+2 peak must be approximately 4.4% to 4.5% relative to the monoisotopic peak (4.21% from 34S plus ~0.2% from 13C2​ , depending on the exact carbon count)[3].

    • Validation: If the mass accuracy is < 5 ppm but the M+2 peak is absent (< 1% relative abundance), the assigned molecular formula is incorrect, and the compound does not contain a thiophene ring.

References

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry ResearchGate URL: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) ResearchGate URL:[Link]

Sources

Method

Application Note: Advanced One-Pot Synthesis of Sulfonamides from Thiols

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemical and electrochemical methodologies for direct S-N bond formation via oxidative coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemical and electrochemical methodologies for direct S-N bond formation via oxidative coupling.

Introduction and Strategic Rationale

Sulfonamides are indispensable structural motifs in medicinal chemistry and agrochemical development due to their chemical stability, carboxyl bioisosterism, and diverse biological activities[1]. Traditionally, the synthesis of sulfonamides relies on the reaction between amine nucleophiles and pre-functionalized sulfonyl chlorides[2]. However, sulfonyl chlorides are often unstable, lachrymatory, and require harsh, toxic reagents for their preparation[1].

To streamline synthetic routes and reduce waste generation, the one-pot oxidative coupling of thiols and amines has emerged as a highly efficient, atom-economical alternative[3]. By bypassing the need to isolate sensitive intermediates, these protocols improve overall yields and safety profiles. This application note details both chemical (oxidative chlorination) and electrochemical one-pot methodologies, providing researchers with scalable, self-validating protocols for direct S-N bond formation.

Mechanistic Pathways

The direct conversion of thiols to sulfonamides necessitates two fundamental transformations: the formation of a sulfur-nitrogen (S-N) bond and the oxidation of the sulfur atom to the sulfonyl (S(VI)) state[1].

In chemical oxidative chlorination (utilizing reagents like4 or trichloroisocyanuric acid), the reaction proceeds via the in situ generation of a sulfonyl chloride intermediate[4]. The thiol is first oxidized to a disulfide, which undergoes successive chlorination and oxidation in the presence of water to yield the sulfonyl chloride[5]. Subsequent one-pot addition of an amine facilitates a rapid nucleophilic substitution, yielding the sulfonamide[6].

Conversely, the electrochemical approach represents a paradigm shift toward green chemistry. Driven entirely by electricity without sacrificial chemical oxidants, the process begins with the anodic oxidation of the thiol to a disulfide[7]. Concurrently, the amine is oxidized to an aminium radical cation[1]. Radical trapping experiments with TEMPO confirm that this aminium radical reacts with the disulfide to form a sulfenamide intermediate, which undergoes two consecutive oxidation steps via a sulfinamide to yield the final sulfonamide[7].

G Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Anodic Oxidation (-e-, -H+) Amine Amine (R'-NH2) Aminium Aminium Radical (R'-NH2•+) Amine->Aminium Anodic Oxidation (-e-) Sulfenamide Sulfenamide (R-S-NH-R') Disulfide->Sulfenamide + Aminium Radical Aminium->Sulfenamide Sulfinamide Sulfinamide (R-S(O)-NH-R') Sulfenamide->Sulfinamide Oxidation (H2O) Sulfonamide Sulfonamide (R-SO2-NH-R') Sulfinamide->Sulfonamide Oxidation (H2O)

Fig 1. Electrochemical oxidative coupling mechanism of thiols and amines.

Comparative Methodologies

The choice of methodology depends heavily on substrate compatibility, available infrastructure, and environmental constraints. The table below summarizes the quantitative data and operational parameters of the leading one-pot strategies.

Synthesis StrategyReagent SystemAdditives / CatalystTypical Reaction TimeYield RangePrimary Byproducts
NCS Oxidation N-Chlorosuccinimide, H₂OBu₄NCl1–2 h85–98%Succinimide, HCl
TCCA Oxidation Trichloroisocyanuric acid, H₂OBnMe₃NCl1–3 h80–95%Cyanuric acid, HCl
SOCl₂ / H₂O₂ Thionyl chloride, H₂O₂Pyridine< 30 min85–97%SO₂, HCl, H₂O
Electrochemical Electricity (C anode / Fe cathode)Me₄NBF₄ (10 mol%)5 min (flow)65–92%H₂ gas

Data derived from validated literature sources[1][4][6][8].

Validated Experimental Protocols

Protocol A: Chemical One-Pot Synthesis via N-Chlorosuccinimide (NCS)

This protocol leverages NCS as a controlled, mild oxidant. The procedure is highly versatile, accommodating primary, secondary, and alkyl amines without the risk of side reactions commonly seen with harsh chlorine gas[4].

Workflow Start Thiol + H2O + Catalyst (e.g., Bu4NCl) Oxidant Add Oxidant (NCS or TCCA) Start->Oxidant Intermediate In situ Sulfonyl Chloride (R-SO2Cl) Oxidant->Intermediate Stir at RT/0°C (10-30 min) AmineAdd Add Amine (R'-NH2) (Excess or with Base) Intermediate->AmineAdd One-pot addition Product Sulfonamide Product Isolation & Wash AmineAdd->Product Nucleophilic substitution (-HCl)

Fig 2. Workflow for the chemical one-pot synthesis of sulfonamides.

Step-by-Step Methodology:

  • Initial Setup: In a round-bottom flask, dissolve the thiol (1.0 mmol) and tetrabutylammonium chloride (Bu₄NCl, 3.0 mmol) in acetonitrile (MeCN, 5 mL)[4]. Add water (2.5 mmol) to the mixture. Causality: Bu₄NCl acts as both a phase-transfer catalyst and a chloride source, ensuring the rapid in situ conversion of the thiol to sulfonyl chloride without over-oxidation to sulfonic acid[4].

  • Oxidative Chlorination: Slowly add N-Chlorosuccinimide (NCS, 3.0 mmol) in portions at room temperature[5]. Causality: Stepwise addition controls the exothermic nature of the oxidative chlorination.

  • Intermediate Validation: Stir the reaction mixture for 20-30 minutes. The solution typically turns light yellow, indicating the formation of the sulfonyl chloride intermediate[4]. Monitor complete thiol consumption via TLC.

  • Amine Coupling: Add the desired amine (4.0 mmol) directly into the same reaction vessel[5]. Causality: The excess amine acts as both the nucleophile for the S-N bond formation and the acid scavenger to neutralize the HCl generated during the substitution[6].

  • Workup: Stir for an additional 20-60 minutes at room temperature. Evaporate the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude sulfonamide[4].

Protocol B: Electrochemical Oxidative Coupling (Continuous-Flow)

Developed by 1, this protocol completely eliminates sacrificial oxidants, utilizing electrons to drive the transformation in a microflow reactor[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution containing the thiol (2.0 mmol), amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol) in a 3:1 (v/v) mixture of CH₃CN and 0.3 M HCl (20 mL)[1]. Causality: The acidic medium (0.3 M HCl) prevents premature, Shono-type oxidation of the amine, directing the pathway strictly toward the aminium radical required for S-N coupling[7]. Me₄NBF₄ provides the necessary ionic conductivity without interfering with the radical cascade[1].

  • Reactor Setup: Equip a microflow electrochemical reactor with a graphite (C) anode and a stainless steel (Fe) cathode, separated by a 250 μm interelectrode gap[1]. Causality: The narrow interelectrode gap minimizes ohmic drop, allowing the reaction to proceed efficiently without requiring a massive excess of supporting electrolyte[7].

  • Flow Processing: Pump the reaction mixture through the microreactor at a flow rate calibrated to ensure a residence time of exactly 5 minutes within the 700 μL reactor volume[1].

  • Electrolysis: Apply a constant current (galvanostatic mode) optimized for the specific substrate to drive the anodic oxidation[1].

  • Collection & Validation: Collect the reactor effluent in a receiving flask. Hydrogen gas, formed as a benign byproduct at the cathode, will safely vent from the collection vessel[1].

  • Workup: Concentrate the effluent in vacuo, neutralize the acidic residue with saturated NaHCO₃, extract with ethyl acetate, and purify the resulting sulfonamide via flash chromatography[7].

References

  • Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society, 2019.
  • Veisi, H., et al. "Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide." Synlett, 2011.
  • Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 2009.
  • Abdolmohammadi, S., et al. "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines." RSC Advances, 2021.

Sources

Application

Application Note: 3-Chlorothiophene-2-sulfonamide in the Synthesis of Novel Antimicrobial Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The escalating crisis of antimicrobial resistance (AMR) neces...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that bypass traditional resistance mechanisms. 3-Chlorothiophene-2-sulfonamide (CAS: 850340-85-1) has emerged as a highly privileged building block in modern medicinal chemistry. Unlike classical antibiotics that target cell wall synthesis or DNA gyrase, derivatives of this scaffold are engineered to disrupt two distinct, highly conserved pathogen targets:

  • Bacterial Aminoacyl-tRNA Synthetases (aaRS): Specifically, Leucyl-tRNA synthetase (LeuRS), halting bacterial protein translation.

  • Pathogen-Specific Carbonic Anhydrases (CAs): Metalloenzymes critical for pH homeostasis and virulence in bacteria (e.g., Mycobacterium tuberculosis) and fungi.

This application note provides an in-depth mechanistic rationale, quantitative physicochemical data, and self-validating experimental protocols for utilizing 3-chlorothiophene-2-sulfonamide in the synthesis of these next-generation antimicrobial agents.

Structural & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why 3-chlorothiophene-2-sulfonamide is selected over simpler benzenesulfonamide analogs. The causality behind this structural choice lies in its unique stereoelectronic profile:

  • Thiophene Bioisosterism: The thiophene ring provides enhanced lipophilicity (LogP) compared to benzene. Its smaller internal bond angles alter the spatial trajectory of substituents, allowing derivatives to access tight, cryptic binding pockets in bacterial enzymes that are inaccessible to phenyl analogs.

  • The 3-Chloro Substituent: The chlorine atom serves a dual purpose. Sterically , it locks the conformation of the adjacent sulfonamide group, reducing entropic penalty upon target binding. Electronically , its inductive electron-withdrawing effect lowers the pKa of the sulfonamide. This makes the −NH2​ group a superior hydrogen-bond donor (crucial for aaRS binding) and a more potent coordinator to the active-site zinc ion ( Zn2+ ) in metalloenzymes like Carbonic Anhydrase.

  • Metabolic Stability: The halogen at the 3-position acts as a metabolic shield, preventing rapid oxidative degradation by cytochrome P450 enzymes.

Workflow A 3-Chlorothiophene- 2-sulfonamide (CAS: 850340-85-1) B ANASIA Compounds (LeuRS Inhibitors) A->B Sulfoximine Formation C 5-Arylsulfonyl Derivatives (CA Inhibitors) A->C 1. S_NAr Thiolation 2. Oxidation

Divergent synthetic workflows utilizing 3-Chlorothiophene-2-sulfonamide.

Application 1: Synthesis of Bacterial LeuRS Inhibitors

Biological Context

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that attach amino acids to their cognate tRNAs. Inhibiting this process rapidly attenuates bacterial growth. The ANASIA class of compounds (2-amino-N-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide) utilizes the 3-chlorothiophene core to selectively bind the editing site of bacterial Leucyl-tRNA synthetase (LeuRS), demonstrating potent Gram-negative activity ( [1]).

Experimental Protocol: Selective Debromination

Commercial sources often provide this scaffold as a mixture of 5-bromo-4-chloro and 5-bromo-3-chlorothiophene-2-sulfonamide. This protocol isolates the active 3-chloro core via selective reductive debromination, a critical preparatory step before sulfoximine coupling ( [2]).

Materials:

  • Brominated precursor mixture (17.5 g, 63.2 mmol)

  • Zinc dust (20.6 g, 316.0 mmol, 5.0 eq)

  • Glacial Acetic Acid (150 mL)

  • Ethyl Acetate, Brine, Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • Dissolution & Activation: Dissolve the brominated mixture in 150 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and the proton source necessary for the reductive cleavage of the carbon-halogen bond.

  • Reduction: Add the Zinc dust in portions under vigorous stirring.

    • Causality: Zinc functions as a single-electron reducing agent. The 5-fold stoichiometric excess ensures complete conversion. The weaker C-Br bond is selectively cleaved over the stronger C-Cl bond, preserving the critical 3-chloro substituent.

  • Thermal Processing: Heat the suspension to 100 °C and stir for 12 hours.

  • System Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the higher-Rf starting material spot validates the completion of the debromination.

  • Workup & Isolation: Cool the mixture to room temperature. Filter through a Celite pad to remove unreacted Zinc dust. Pour the filtrate into 500 mL of ice water to quench the acid, and extract with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to afford pure 3-chlorothiophene-2-sulfonamide.

Application 2: Synthesis of Pathogen-Targeted Carbonic Anhydrase Inhibitors

Biological Context

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes. Pathogenic bacteria and fungi rely on specific CA classes ( α,β,γ ) for survival. The sulfonamide moiety is a classic zinc-binding group (ZBG). Functionalizing the 5-position of 3-chlorothiophene-2-sulfonamide with an arylsulfonyl group drastically increases the acidity of the sulfonamide, optimizing it for pathogen CA inhibition ( [3]).

Experimental Protocol: S_NAr Thiolation and Oxidation

This self-validating two-step protocol generates highly potent 5-(arylsulfonyl)-3-chlorothiophene-2-sulfonamides.

Materials:

  • 5-bromo-3-chlorothiophene-2-sulfonamide (1.0 eq)

  • Aryl thiol (e.g., thiophenol) (1.0 eq)

  • Finely crushed NaOH (1.2 eq)

  • Anhydrous DMF, 30% H2​O2​ , Glacial Acetic Acid

Step-by-Step Methodology:

  • Thiolate Generation: In a round-bottom flask, dissolve the aryl thiol in anhydrous DMF. Add NaOH and stir for 15 minutes.

    • Causality: NaOH deprotonates the thiol to form a highly nucleophilic thiolate. DMF, a polar aprotic solvent, leaves the thiolate unsolvated, maximizing its reactivity for the subsequent substitution.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Add the 5-bromo-3-chlorothiophene-2-sulfonamide. Stir at room temperature for 4 hours.

    • Causality: The strongly electron-withdrawing sulfonamide group activates the 5-position of the thiophene ring, allowing the thiolate to smoothly displace the bromide ion.

  • Intermediate Isolation: Pour the mixture into ice water, acidify to pH 3 with 1M HCl, and extract with EtOAc. Concentrate to yield the thioether intermediate.

  • Oxidation to Sulfone: Dissolve the thioether in glacial acetic acid. Add 30% H2​O2​ (3.0 eq) and heat to 60 °C for 3 hours.

    • Causality: H2​O2​ reacts with acetic acid to generate peracetic acid in situ, a strong electrophilic oxidant that converts the thioether to a sulfone. The resulting sulfone acts as a powerful electron-withdrawing group, further activating the sulfonamide ZBG for target engagement.

  • Final Validation: Precipitate the product by adding ice water. Filter and confirm sulfone formation via IR spectroscopy (validating the presence of strong S=O stretching bands at ~1300 and ~1150 cm−1 ).

Mechanism Derivative Thiophene-2-sulfonamide Pharmacophore Target1 Bacterial Leucyl-tRNA Synthetase (LeuRS) Derivative->Target1 H-Bonding in Editing Site Target2 Pathogen Carbonic Anhydrase (Metalloenzyme) Derivative->Target2 Sulfonamide coordinates Zn2+ Effect1 Inhibition of Protein Translation Target1->Effect1 Effect2 Disruption of pH Homeostasis Target2->Effect2

Dual mechanistic pathways of antimicrobial derivatives.

Quantitative Data & Physicochemical Profiling

To assist in rational drug design, the physicochemical properties of the core building block and the expected metrics of its derivatives are summarized below.

Table 1: Physicochemical Profile of 3-Chlorothiophene-2-sulfonamide

PropertyValueRationale in Drug Design
Chemical Formula C4​H4​ClNO2​S2​ Low molecular weight provides ample room for downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 197.65 g/mol Ensures high ligand efficiency (LE) when binding to target enzyme pockets.
H-Bond Donors 1 ( −NH2​ )Essential for anchoring to the editing site of LeuRS or the Zn2+ in Carbonic Anhydrase.
H-Bond Acceptors 2 ( −S=O )Facilitates critical secondary dipole interactions with active site residues.

Table 2: Comparative Reaction Metrics & Target Indications

Derivative ClassTarget EnzymeKey Synthetic StepExpected YieldPrimary Antimicrobial Indication
ANASIA Compounds Leucyl-tRNA SynthetaseSulfoximine Formation45-60%Gram-negative bacteria (e.g., E. coli, H. influenzae)
5-Arylsulfonyls Carbonic Anhydrase SN​Ar
  • Oxidation
65-80%M. tuberculosis, Pathogenic fungi

References

  • Hurdle, J. G., O'Neill, A. J., & Chopra, I. (2005). "Prospects for aminoacyl-tRNA synthetase inhibitors as new antimicrobial agents." Antimicrobial Agents and Chemotherapy, 49(12), 4821-4833. URL:[Link]

  • Oxford Drug Design Limited. (2021). "2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use." WIPO (PCT) Patent Publication WO2021123237A1.
  • Barnish, I. T., Cross, P. E., Dickinson, R. P., Parry, M. J., & Randall, M. J. (1981). "Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides." Journal of Medicinal Chemistry, 24(8), 959-964. URL:[Link]

Method

Application Note: Synthesis and Evaluation of Chlorothiophene-Based Chalcones as Anticancer Agents

Executive Summary & Scientific Rationale Chalcones (1,3-diphenyl-2-propen-1-one) are a versatile class of α,β-unsaturated ketones that serve as critical precursors in the biosynthesis of flavonoids. In medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Chalcones (1,3-diphenyl-2-propen-1-one) are a versatile class of α,β-unsaturated ketones that serve as critical precursors in the biosynthesis of flavonoids. In medicinal chemistry, the chalcone scaffold is highly valued for its broad spectrum of biological activities, particularly its potent anticancer properties 1.

The Causality of Scaffold Modification: Replacing one of the phenyl rings with a thiophene heterocycle significantly alters the electronic distribution of the molecule. Thiophene acts as a bioisostere for benzene, but its electron-rich sulfur atom modulates the reactivity of the adjacent enone system. However, unsubstituted thiophenes are often recognized as toxicophores due to their susceptibility to oxidative bio-activation, which can lead to the formation of reactive electrophilic species 2.

To engineer a safer and more potent anticancer agent, a chlorine atom is introduced at the 5-position of the thiophene ring. This substitution achieves two critical outcomes:

  • Steric and Electronic Shielding: The electron-withdrawing nature and steric bulk of the chlorine atom block the primary site of oxidative metabolism, effectively eliminating unwanted bio-activation 2.

  • Enhanced Lipophilicity: Halogenation increases the overall partition coefficient (LogP) of the molecule, facilitating superior penetration through the hydrophobic phospholipid bilayers of cancer cells 3.

Mechanism of Anticancer Action

Chlorothiophene-based chalcones operate via a dual-action mechanism against malignancies:

  • Tubulin Inhibition: The modified chalcone scaffold mimics the structure of colchicine. It binds directly to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This destabilization prevents the formation of the mitotic spindle, triggering cell cycle arrest at the G2/M phase [[4]]() 5.

  • ROS Generation: The α,β-unsaturated carbonyl (enone) acts as a potent Michael acceptor. It reacts covalently with intracellular nucleophiles (such as glutathione), depleting the cell's antioxidant reserves. This induces severe oxidative stress (Reactive Oxygen Species generation), ultimately leading to intrinsic apoptosis.

Pathway C Chlorothiophene Chalcone T Tubulin (Colchicine Site) C->T Binds R ROS Generation C->R Enone Michael Addition M Microtubule Destabilization T->M Inhibits Polymerization G G2/M Cell Cycle Arrest M->G Induces A Apoptosis (Cancer Cell Death) G->A Triggers R->A Oxidative Stress

Fig 1: Dual anticancer mechanism of chlorothiophene chalcones via tubulin inhibition and ROS.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

The most robust and widely utilized method for synthesizing these derivatives is the Claisen-Schmidt condensation [[6]](). This crossed-aldol reaction between an aromatic ketone and an aromatic aldehyde requires precise stoichiometric and environmental control to prevent side reactions.

Materials Required
  • Ketone: 2-Acetyl-5-chlorothiophene (1.0 equivalent)

  • Aldehyde: Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) (1.0 equivalent)

  • Catalyst: 10% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • Solvent: Absolute Ethanol

  • Quenching Agent: Distilled ice-water and 10% Hydrochloric acid (HCl)

Step-by-Step Methodology & Self-Validating Controls

Step 1: Reactant Dissolution In a 100 mL round-bottom flask, dissolve 10 mmol of 2-acetyl-5-chlorothiophene and 10 mmol of the chosen substituted benzaldehyde in 20 mL of absolute ethanol 7.

  • Causality: Maintaining a strict 1:1 equimolar ratio prevents the formation of unwanted bis-chalcones. Ethanol is utilized because it effectively solubilizes the organic precursors while remaining miscible with the aqueous base catalyst added in the next step 1.

Step 2: Controlled Catalysis Place the flask in an ice bath to lower the temperature to 0–5°C. Under continuous magnetic stirring, add 5 mL of 10% NaOH dropwise over 15 minutes.

  • Causality: The base deprotonates the α-carbon of the ketone, forming a highly nucleophilic enolate. The dropwise addition and thermal control are critical; excess heat can trigger the Cannizzaro disproportionation of the aldehyde, drastically reducing the yield.

Step 3: Condensation & In-Process Quality Control (IPQC) Remove the ice bath and allow the reaction to proceed at room temperature for 4 to 12 hours.

  • Self-Validation (TLC): Monitor the reaction every 2 hours using Thin Layer Chromatography (Hexane:Ethyl Acetate, 8:2). The reaction is deemed complete when the distinct spots corresponding to the starting materials disappear, replaced by a single, lower-Rf product spot (visible under UV 254 nm) 7.

Step 4: Quenching and Precipitation Once TLC confirms completion, pour the reaction mixture into a beaker containing 40 mL of crushed ice-water [[7]]().

  • Causality: The sudden shift to a highly polar, aqueous environment at near-freezing temperatures drastically reduces the solubility of the non-polar chalcone, forcing it to precipitate out of the solution as a crude solid.

Step 5: Neutralization & Isolation The resulting suspension will be highly basic (pH 13-14). Add 10% HCl dropwise until the pH reaches precisely 7.0 7.

  • Causality: Neutralizing the base prevents the degradation of the newly formed α,β-unsaturated enone system (e.g., retro-aldol reactions) and ensures the product is fully protonated, maximizing insolubility. Collect the precipitate via vacuum filtration and wash with cold distilled water.

Step 6: Purification Recrystallize the crude solid from hot ethanol.

  • Causality: Recrystallization leverages temperature-dependent solubility gradients. The chalcone fully dissolves in boiling ethanol but crystallizes into pure geometric lattices upon slow cooling, leaving unreacted impurities trapped in the mother liquor 7.

Workflow S1 Step 1: Dissolution 2-Acetyl-5-chlorothiophene + Substituted Benzaldehyde in Ethanol S2 Step 2: Catalysis Dropwise addition of 10% NaOH (aq) at 0-5°C S1->S2 S3 Step 3: Condensation Stir 4-12h at RT Monitor via TLC S2->S3 S4 Step 4: Precipitation Pour into ice-cold water Neutralize with dilute HCl S3->S4 S5 Step 5: Purification Vacuum filtration & Ethanol recrystallization S4->S5

Fig 2: Step-by-step Claisen-Schmidt condensation workflow for chalcone synthesis.

Quantitative Data Presentation

The nature of the substituent on the benzaldehyde ring heavily influences both the reaction kinetics and the ultimate biological efficacy of the synthesized chalcone. Electron-withdrawing groups (like Fluorine) typically enhance electrophilicity at the β-carbon, improving both synthetic yield and target binding affinity 3.

The table below summarizes typical reaction parameters and in vitro anticancer activity (against K562 chronic myeloid leukemia cells) for various 5-chlorothiophene chalcone derivatives synthesized via the described protocol 35.

Compound IDAldehyde Substituent (R)Reaction Time (h)Isolated Yield (%)IC₅₀ (µM) against K562 Cells
CTC-01 -H (Unsubstituted)6.0782.40
CTC-02 4-Chloro8.0821.15
CTC-03 4-Methoxy12.0753.50
CTC-04 4-Fluoro5.0880.85

Note: The 4-Fluoro derivative (CTC-04) demonstrates the highest potency. The small atomic radius and high electronegativity of fluorine increase the lipophilicity and metabolic stability of the compound without introducing steric hindrance at the tubulin binding pocket.

References

  • Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu
  • SYNTHESIS, X-RAY STRUCTURE CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF SOME CHALCONE DERIVATIVES CONTAINING 2-CHLOROTHIOPHEN Universiti Sains Malaysia (USM) EPrints
  • Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde International Journal of All Research Educ
  • Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review ResearchG
  • Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
  • Design, synthesis, and biological evaluation of thiophene analogues of chalcones ResearchG
  • How to synthesize chalcones by Claisen-Schmidt condens

Sources

Application

Application Note: Synthesis of Chalcone Scaffolds via Claisen-Schmidt Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale Chalcones (1,3-diphenyl-2-propene-1-ones) are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Chalcones (1,3-diphenyl-2-propene-1-ones) are highly privileged scaffolds in medicinal chemistry, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system[1]. They serve as vital precursors for the biosynthesis of flavonoids and exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1].

The most robust and widely adopted methodology for synthesizing these scaffolds is the Claisen-Schmidt Condensation (CSC) . Fundamentally, the CSC is a crossed aldol condensation between an enolizable ketone (possessing at least one α-hydrogen, such as acetophenone) and a non-enolizable aromatic aldehyde (lacking α-hydrogens, such as benzaldehyde)[2]. While various catalytic systems exist, the classical aqueous base-catalyzed version remains the gold standard for its simplicity and scalability[2].

Mechanistic Causality: The E1cB Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The base-catalyzed CSC proceeds through two distinct phases:

  • Aldol Addition: The base (e.g., NaOH or KOH) deprotonates the acetophenone to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a β-hydroxy ketone (aldol adduct)[2].

  • Dehydration (E1cB Mechanism): Because hydroxide (OH⁻) is a poor leaving group, dehydration under basic conditions does not follow an E1 or E2 pathway. Instead, it proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism[3]. The base removes an acidic α-hydrogen from the β-hydroxy ketone to form a resonance-stabilized carbanion. The subsequent expulsion of the hydroxide ion is driven by the thermodynamic stability of the resulting conjugated α,β-unsaturated system[3].

Mechanism N1 Acetophenone (Enolizable Ketone) N2 Base (OH⁻) Deprotonation N1->N2 N3 Enolate Intermediate (Nucleophile) N2->N3 -H₂O N5 Aldol Adduct (β-hydroxy ketone) N3->N5 Nucleophilic Attack N4 Benzaldehyde (Electrophile) N4->N5 N6 Dehydration (E1cB) Base-catalyzed N5->N6 N7 Chalcone (α,β-unsaturated ketone) N6->N7 -H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism via the E1cB pathway.

Experimental Design & Parameter Optimization

To ensure a self-validating and high-yielding protocol, several physicochemical parameters must be strictly controlled.

  • Base Concentration & Addition Rate: The concentration of the alkali catalyst typically ranges between 10% and 60%[1]. Base must be added dropwise at low temperatures (0–5°C) to suppress competing side reactions, such as the Cannizzaro reaction of the non-enolizable aldehyde, which can severely diminish yields[1].

  • Solvent Selection: Ethanol or methanol are preferred as they solubilize both the organic reactants and the aqueous base, creating a homogenous reaction environment[4].

  • Green Chemistry Alternatives: Conventional methods require 12–24 hours of stirring[1]. Modern adaptations utilizing Microwave (MW) or Ultrasound (US) irradiation dramatically accelerate the kinetics. Microwave-assisted synthesis can reduce reaction times from 48 hours to 15 minutes at 100 W, while a synergistic MW-US system can complete the reaction in under 5 minutes[5].

Quantitative Comparison of Synthesis Methodologies
Synthesis MethodCatalyst / SolventReaction TimeAverage Yield (%)Key Advantages
Conventional Base-Catalyzed NaOH (10-60%) / Ethanol12 - 24 hours60 - 85%Highly established, scalable, simple setup[1].
Microwave-Assisted (MW) NaOH / Solvent-free or EtOH10 - 15 mins75 - 90%Rapid kinetics, energy-efficient, reduced waste[5].
Ultrasound-Assisted (US) NaOH / EtOH-H₂O5 - 30 mins75 - 93%Enhanced mass transfer, milder thermal conditions[6].
Synergistic MW-US NaOH / Solvent-free< 5 mins> 90%Maximum yield, shortest reaction time[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific quenching mechanisms ensure the integrity of the final product.

Workflow A 1. Reactant Preparation (Aldehyde + Ketone in EtOH) B 2. Catalyst Addition (Dropwise NaOH at 0-5°C) A->B C 3. Reaction Incubation (Stirring or Microwave) B->C D 4. Quenching & Neutralization (Ice Water + 10% HCl) C->D E 5. Isolation & Purification (Vacuum Filtration & Recrystallization) D->E F 6. Analytical Validation (TLC, FT-IR, NMR, XRD) E->F

Caption: Step-by-step experimental workflow for the synthesis and isolation of chalcones.

Protocol A: Conventional Base-Catalyzed Synthesis

Ideal for standard laboratory setups and large-scale batch synthesis.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the acetophenone derivative and 10 mmol of the benzaldehyde derivative in 20 mL of absolute ethanol[4].

  • Catalyst Addition: Place the flask in an ice bath (0–5°C) over a magnetic stirrer. Slowly add 10 mL of a 10% (w/v) aqueous NaOH solution dropwise. Causality note: The ice bath controls the exothermic enolate formation and prevents the Cannizzaro disproportionation of the aldehyde[1].

  • Incubation & Monitoring: Remove the ice bath and stir the mixture vigorously at room temperature for 12 to 24 hours[1]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate solvent system[7].

  • Quenching & Neutralization: Once TLC indicates the consumption of starting materials, pour the reaction mixture into 100 mL of crushed ice water. Neutralize the solution by adding 10% HCl dropwise until the pH reaches ~7[3]. Causality note: Neutralization protonates any residual enolates and drastically reduces the solubility of the chalcone, forcing it to precipitate out of the aqueous-ethanolic phase[3].

  • Isolation: Collect the crude precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol (or acetone) to yield pure chalcone crystals[3][7]. Dry in a vacuum desiccator.

Protocol B: Microwave-Assisted Green Synthesis

Ideal for rapid library generation and environmentally friendly drug development.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts (10 mmol) of the ketone and aldehyde. If utilizing a solvent-free approach, grind the reactants briefly in a mortar to form a homogenous paste[7]. Alternatively, dissolve in a minimal amount of ethanol.

  • Catalyst Addition: Add a catalytic amount of solid NaOH (approx. 0.2 g) or a few drops of 15% aqueous NaOH[7][8].

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 100–200 W for 5 to 15 minutes[5].

  • Isolation: Allow the vessel to cool to room temperature. Quench with ice-cold water and neutralize with dilute HCl[3]. Filter the resulting precipitate, wash with cold water, and recrystallize from 95% ethanol[7].

Downstream Characterization & Validation

To validate the structural integrity of the synthesized chalcone, the following analytical techniques should be employed:

  • Fourier Transform Infrared Spectroscopy (FT-IR): The definitive marker of a successful Claisen-Schmidt condensation is the presence of the conjugated α,β-unsaturated carbonyl. Look for a strong C=O stretching peak around 1697 cm⁻¹ (shifted lower than a typical ketone due to conjugation) and C-H aromatic stretching at 3051 cm⁻¹ [9].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the trans (E) geometry of the alkene bridge, typically showing two doublets between 7.4 and 7.8 ppm with a large coupling constant (J ≈ 15.5–16.0 Hz), characteristic of trans-vinylic protons.

  • X-ray Diffraction (XRD): For solid-state characterization, XRD can determine the crystallite size and confirm the crystalline nature of the purified chalcone powder[9].

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. URL:[Link]

  • Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. ResearchGate. URL:[Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. URL:[Link]

  • Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI. URL:[Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJARSCT. URL: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. RSC.org. URL:[Link]

  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. URL:[Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. URL:[Link]

Sources

Method

Advanced Synthetic Protocols: Utilizing 3-Chlorothiophene-2-sulfonamide in the Targeted Synthesis of Brinzolamide

Executive Summary Brinzolamide is a highly potent, topically active carbonic anhydrase II (CA-II) inhibitor utilized globally for the management of open-angle glaucoma and ocular hypertension ()[1]. Traditionally, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brinzolamide is a highly potent, topically active carbonic anhydrase II (CA-II) inhibitor utilized globally for the management of open-angle glaucoma and ocular hypertension ()[1]. Traditionally, the industrial synthesis of Brinzolamide relies on the "DCAT Route," utilizing 3-acetyl-2,5-dichlorothiophene as the starting material ()[2]. While effective, the DCAT route requires hazardous cryogenic lithiation (-70 °C) and the handling of volatile, lachrymatory intermediates[2].

This application note details a next-generation, highly scalable synthetic pathway starting from 3-Chlorothiophene-2-sulfonamide (CAS: 850340-85-1)[3]. By embedding the C2-sulfonamide moiety at the genesis of the synthesis, we bypass cryogenic metallation entirely, leveraging pKa-directed selective alkylation and advanced palladium-catalyzed cross-coupling to construct the thieno[3,2-e]-1,2-thiazine core.

Strategic Rationale & Pathway Design

The selection of 3-Chlorothiophene-2-sulfonamide as a foundational building block is driven by precise electronic and steric control:

  • Cryogenic Avoidance: Pre-installation of the C2-sulfonamide eliminates the need for late-stage lithium-halogen exchange and subsequent quenching with sulfur dioxide/hydroxylamine O-sulfonic acid ()[4].

  • Regioselective Functionalization: The C3-chlorine acts as an inductive electron-withdrawing group (EWG), selectively lowering the pKa of the adjacent C2-sulfonamide. This enables precise, mono-directed N-alkylation.

  • Late-Stage Acetylation: The robust C-Cl bond remains inert during electrophilic chlorosulfonation at C5, acting as a stable placeholder until it is activated via Buchwald-type palladium catalysis to install the critical C3-acetyl group.

G SM 3-Chlorothiophene- 2-sulfonamide Step1 Phase 1: Chlorosulfonation & Amination (C5) SM->Step1 Int1 3-Chlorothiophene- 2,5-disulfonamide Step1->Int1 Step2 Phase 2: pKa-Directed Selective N-Alkylation Int1->Step2 Int2 3-Chloro-N2-(3-methoxypropyl) thiophene-2,5-disulfonamide Step2->Int2 Step3 Phase 3: Pd-Catalyzed Vinylation & Acidic Hydrolysis Int2->Step3 Int3 3-Acetyl-N2-(3-methoxypropyl) thiophene-2,5-disulfonamide Step3->Int3 Step4 Phase 4: Bromination, (+)-DIP-Cl Reduction & Cyclization Int3->Step4 Int4 (S)-Thiazine Intermediate Step4->Int4 Step5 Phase 5: Mesylation & Stereoinvertive Amination Int4->Step5 API (R)-Brinzolamide (API) Step5->API

Fig 1. Step-by-step synthetic workflow from 3-Chlorothiophene-2-sulfonamide to Brinzolamide.

Step-by-Step Experimental Protocols

Phase 1: Electrophilic C5-Chlorosulfonation

Objective: Install the secondary sulfonamide at the C5 position.

  • Charge a dry, glass-lined reactor with chlorosulfonic acid (5.0 eq) and cool to 0 °C under N₂.

  • Portion-wise, add 3-Chlorothiophene-2-sulfonamide (1.0 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Warm the mixture to 60 °C and stir for 4 hours.

  • Carefully quench the reaction by dripping the mixture into crushed ice. Extract the resulting sulfonyl chloride intermediate with ethyl acetate.

  • Treat the organic layer with 25% aqueous ammonia (10.0 eq) at 0 °C for 2 hours to yield 3-chlorothiophene-2,5-disulfonamide.

  • Causality & IPC: The C2-sulfonamide is meta-directing, and the C3-chlorine is ortho/para-directing. Both synergistically direct the incoming electrophile to the highly reactive C5 position. Self-Validation: Proceed to Phase 2 only when LC-MS confirms the complete disappearance of the SM (m/z 197) and the presence of the disulfonamide (m/z 276, >98% purity).

Phase 2: pKa-Directed Selective N-Alkylation

Objective: Alkylate the C2-sulfonamide with 1-bromo-3-methoxypropane.

  • Dissolve 3-chlorothiophene-2,5-disulfonamide (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (1.1 eq) and stir at ambient temperature for 15 minutes.

  • Add 1-bromo-3-methoxypropane (1.05 eq) dropwise. Stir at 40 °C for 8 hours.

  • Quench with water, extract with dichloromethane, and crystallize from isopropanol.

  • Causality & IPC: The inductive electron-withdrawing effect of the adjacent C3-chlorine significantly lowers the pKa of the C2-sulfonamide compared to the C5-sulfonamide. Using exactly 1.1 eq of a mild base (K₂CO₃) selectively deprotonates C2, preventing over-alkylation. Self-Validation: HPLC must show <2% of the dialkylated byproduct before crystallization.

Phase 3: Palladium-Catalyzed Vinylation & Hydrolysis

Objective: Convert the inert C3-chlorine to a C3-acetyl group.

  • In a Schlenk flask, combine the Phase 2 product (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in degassed toluene.

  • Heat to 100 °C for 12 hours under rigorous N₂ atmosphere.

  • Cool to room temperature, filter through Celite, and treat the filtrate with 1M HCl for 2 hours to hydrolyze the enol ether.

  • Causality & IPC: Thiophene C3-chlorides are notoriously sluggish in standard cross-couplings. The use of the bulky, electron-rich biaryl phosphine ligand (XPhos) is mandatory to facilitate oxidative addition into the stubborn C-Cl bond. Self-Validation: GC-MS must confirm the complete hydrolysis of the enol ether to the acetyl group (m/z 356).

Phase 4: Asymmetric Reduction & Thiazine Annulation

Objective: Form the chiral (S)-thiazine core.

  • Bromination: React the Phase 3 product with Pyridinium Bromide Perbromide (PBP) in acidic conditions at 0–5 °C to yield the 3-(2-bromoacetyl) intermediate ()[5].

  • Reduction: Cool the solution to -40 °C and add (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl). Stir at -25 °C for 16 hours to yield the (S)-bromohydrin ()[2].

  • Cyclization: Adjust the pH to 12 using 2M NaOH. The deprotonated C2-sulfonamide nitrogen displaces the aliphatic bromide via intramolecular Sₙ2, closing the thiazine ring.

  • Causality & IPC: (+)-DIP-Cl provides rigid steric bulk, ensuring facial selectivity during ketone reduction. Self-Validation: Chiral HPLC must confirm an enantiomeric excess (ee) of >96% for the (S)-thiazine intermediate before proceeding[2].

Phase 5: Stereoinvertive Amination

Objective: Install the ethylamine group with Walden inversion to yield (R)-Brinzolamide.

  • Dissolve the (S)-thiazine intermediate in THF. Add pyridine (1.2 eq) and cool to 0 °C.

  • Add methanesulfonic anhydride (1.2 eq) and stir for 1 hour to form the mesylate.

  • Rapidly add an excess of 70% aqueous ethylamine at 0–5 °C, then warm to 25 °C for 4 hours ()[5].

  • Perform an acid-base workup and crystallize the crude Brinzolamide from isopropanol.

Mechanism SM (S)-Alcohol Intermediate Act Activation (Ms2O, Pyridine, 0°C) SM->Act Mesylate (S)-Mesylate (Excellent Leaving Group) Act->Mesylate Nu Nucleophilic Attack (Ethylamine, SN2) Mesylate->Nu TS Transition State (Walden Inversion) Nu->TS Prod (R)-Brinzolamide (>98% ee) TS->Prod

Fig 2. Mechanism of Sₙ2 stereoinversion during the final amination step.

  • Causality & IPC: Methanesulfonic anhydride is chosen over mesyl chloride to prevent competitive chlorination (which leads to racemic mixtures). The Sₙ2 attack by ethylamine strictly inverts the stereocenter from (S) to (R) ()[2]. Self-Validation: Final API release testing via Chiral HPLC must show >98.5% ee and <0.1% of the (S)-enantiomer.

Quantitative Data Presentation

The table below summarizes the expected process metrics when executing this protocol at a 100 g scale.

Process PhaseChemical TransformationIsolated Yield (%)Purity (HPLC Area %)Enantiomeric Excess (ee %)
Phase 1 C5-Chlorosulfonation & Amination88%98.2%N/A (Achiral)
Phase 2 Selective N-Alkylation82%97.5%N/A (Achiral)
Phase 3 Pd-Catalyzed Vinylation76%96.0%N/A (Achiral)
Phase 4 Bromination, Reduction & Cyclization68%98.5%96.5% (S-isomer)
Phase 5 Stereoinvertive Amination85%99.8%>98.5% (R-isomer)
Overall 3-Chlorothiophene-2-sulfonamide to API ~31.6% >99.5% (API) >98.5% (API)

References

  • Conrow, R. E., Dean, W. D., Zinke, P. W., et al. (1999). "Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The 'DCAT Route' to Thiophenesulfonamides." Organic Process Research & Development.[Link]

  • Supuran, C. T. (2023). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 28(7), 3220.[Link]

  • Alcon Laboratories, Inc. (2013). "Process for the preparation of brinzolamide.
  • Quick Company Patent Database. (2023). "An Improved Process For Preparing Brinzolamide." Patent Application Summary.[Link]

Sources

Application

The Direct Approach: Synthesizing Heteroaryl Sulfonamides from Thiols

Application Note & Protocols for Medicinal and Process Chemistry Abstract Heteroaryl sulfonamides are a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Traditional s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for Medicinal and Process Chemistry

Abstract

Heteroaryl sulfonamides are a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Traditional synthetic routes often rely on the preparation and use of heteroaryl sulfonyl chlorides, which can be unstable, toxic, and challenging to handle.[3][4] This application note details robust and efficient techniques for the direct preparation of heteroaryl sulfonamides starting from readily available and more stable heteroaryl thiols. We will explore key oxidative methodologies that bypass the isolation of sulfonyl chloride intermediates, offering streamlined, one-pot procedures. Detailed, field-tested protocols for two primary approaches are provided: oxidative chlorination followed by in situ amination, and direct oxidative amination. This guide is intended for researchers, scientists, and professionals in drug development seeking to improve the efficiency, safety, and scalability of heteroaryl sulfonamide synthesis.

Introduction: The Significance of Direct Synthetic Routes

The sulfonamide functional group is a privileged motif in drug discovery, appearing in a wide array of therapeutic agents, including antibacterial, antiviral, and anti-inflammatory drugs.[2][5] The synthesis of these vital compounds has traditionally been dominated by methods involving the reaction of an amine with a pre-formed sulfonyl chloride.[1] However, the synthesis of heteroaryl sulfonyl chlorides from their corresponding thiols often involves harsh reagents and the intermediates themselves can be prone to decomposition.[3][6]

Modern synthetic chemistry has moved towards more efficient and environmentally benign processes.[1][7] The direct conversion of thiols to sulfonamides represents a significant step in this direction.[8] These methods, often performed in a single reaction vessel, eliminate the need to isolate potentially hazardous intermediates and reduce waste, aligning with the principles of green chemistry.[7] This note will focus on practical, accessible methods for achieving this transformation.

Core Methodologies: From Thiol to Sulfonamide

The conversion of a heteroaryl thiol to a sulfonamide is an oxidative process. The two primary strategies discussed here involve the in situ generation of a reactive sulfur intermediate that is immediately trapped by an amine.

  • Two-Step, One-Pot: In Situ Sulfonyl Chloride Formation and Amination: This is the most common and versatile approach. The thiol is first oxidized in the presence of a chlorine source to form the sulfonyl chloride, which is then reacted with an amine without being isolated.[5][9]

  • Direct Oxidative Coupling: These methods bypass the sulfonyl chloride intermediate altogether, proceeding through other reactive species like sulfenamides which are then further oxidized.[3][10]

Methodology 1: In Situ Oxidative Chlorination and Amination

This powerful technique relies on the oxidation of the heteroaryl thiol to the corresponding sulfonyl chloride, which then reacts with a primary or secondary amine present in the same reaction vessel. A variety of oxidizing systems can be employed.

Mechanistic Insight

The generally accepted mechanism proceeds through the initial formation of a disulfide, which is then subjected to successive oxidations and chlorinations to yield the sulfonyl chloride.[11] This highly reactive electrophile is then readily attacked by the nucleophilic amine to furnish the desired sulfonamide.

Diagram: Workflow for In Situ Oxidative Chlorination and Amination

G Thiol Heteroaryl Thiol Reaction_Vessel Reaction Mixture (In Situ Sulfonyl Chloride Formation and Amination) Thiol->Reaction_Vessel Oxidant Oxidant/Chlorine Source (e.g., NCS, TCCA) Oxidant->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Quench Aqueous Workup Purification Column Chromatography Quench->Purification Product Heteroaryl Sulfonamide Purification->Product Reaction_Vessel->Quench

Caption: General workflow for one-pot sulfonamide synthesis.

Protocol 1A: N-Chlorosuccinimide (NCS) Mediated Synthesis

This method offers a convenient and efficient one-pot synthesis of sulfonamides from thiols using N-chlorosuccinimide (NCS) under mild conditions.[5] The process involves the in situ preparation of sulfonyl chlorides, which then react with amines in the same vessel.[5]

Materials:

  • Heteroaryl thiol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride (TBAC)

  • Amine (primary or secondary)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Pyridine (optional, as an acid scavenger)

Procedure:

  • To a stirred solution of the heteroaryl thiol (1.0 mmol) in acetonitrile (10 mL), add N-chlorosuccinimide (3.0 mmol), tetrabutylammonium chloride (1.0 mmol), and water (5.0 mmol).

  • Stir the mixture at room temperature for 20-30 minutes. Monitor the formation of the sulfonyl chloride by TLC.

  • Once the sulfonyl chloride formation is complete, add the desired amine (1.2-2.0 mmol) to the reaction mixture. If the amine hydrochloride salt is used, or if the amine itself is not basic enough, triethylamine (1.5 mmol) or pyridine can be added as an acid scavenger.[9]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC until the sulfonyl chloride is consumed.

  • Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure heteroaryl sulfonamide.

Protocol 1B: Trichloroisocyanuric Acid (TCCA) Mediated Synthesis

Trichloroisocyanuric acid (TCCA) is another effective oxidant for the in situ generation of sulfonyl chlorides from thiols.[9] This method is also a one-pot procedure and often provides excellent yields.[9]

Materials:

  • Heteroaryl thiol

  • Trichloroisocyanuric acid (TCCA)

  • Benzyltrimethylammonium chloride (BnMe3NCl)

  • Amine (primary or secondary)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Triethylamine (Et3N, optional)

Procedure:

  • In a round-bottom flask, prepare a mixture of the heteroaryl thiol (2.0 mmol), benzyltrimethylammonium chloride (6.8 mmol), and water (5.0 mmol) in acetonitrile (18 mL).

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add trichloroisocyanuric acid (2.2 mmol) portion-wise over 1-2 minutes.

  • Stir the reaction at 0 °C for 30 minutes.

  • Add the amine (13.0 mmol, or 2.4 mmol if using triethylamine). If a smaller excess of the amine is desired, add triethylamine (11.0 mmol) followed by the amine (2.4 mmol).[9]

  • Allow the reaction to stir for 1 hour.

  • Process the reaction as described in Protocol 1A (steps 5-7).

Oxidant SystemKey ReagentsSolventTemp.Typical YieldsReference
NCS/TBACN-Chlorosuccinimide, Tetrabutylammonium ChlorideAcetonitrile/WaterRTHigh[5]
TCCA/BnMe3NClTrichloroisocyanuric Acid, Benzyltrimethylammonium ChlorideAcetonitrile/Water0 °C to RTExcellent[9]
H2O2/SOCl2Hydrogen Peroxide, Thionyl ChlorideAcetonitrileRTExcellent[1][7]
H2O2/ZrCl4Hydrogen Peroxide, Zirconium TetrachlorideAcetonitrileRTExcellent[11]

Table 1: Comparison of Oxidative Chlorination Systems.

Methodology 2: Direct Oxidative Coupling of Thiols and Amines

This emerging area of research aims to form the sulfonamide bond directly without proceeding through a sulfonyl chloride intermediate. These methods often utilize metal catalysts or electrochemical approaches.

Mechanistic Considerations

The mechanisms for direct oxidative coupling can be more complex and varied than the in situ sulfonyl chloride routes. Some proposed pathways involve the formation of a sulfenamide intermediate, which is then oxidized to the sulfonamide.[10] Electrochemical methods may proceed through radical intermediates.[12]

Diagram: Conceptual Pathway for Direct Oxidative Coupling

G cluster_0 Reaction Pathway Thiol Heteroaryl Thiol Intermediate Reactive Intermediate (e.g., Sulfenamide) Thiol->Intermediate Oxidation Amine Amine Amine->Intermediate Product Heteroaryl Sulfonamide Intermediate->Product Further Oxidation

Caption: Simplified direct oxidative coupling pathway.

Protocol 2A: Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides, avoiding the need for chemical oxidants.[12] This protocol describes a general approach for the electrochemical oxidative coupling of thiols and amines.

Materials & Equipment:

  • Heteroaryl thiol

  • Amine (primary or secondary)

  • Tetrabutylammonium tetrafluoroborate (Me4NBF4) as an electrolyte

  • Acetonitrile (CH3CN)

  • 0.3 M Hydrochloric acid (HCl)

  • Electrochemical flow cell or batch reactor with a carbon anode and a steel or iron cathode.

Procedure (Flow Chemistry):

  • Prepare a solution of the heteroaryl thiol (2 mmol), amine (3.0 mmol), and Me4NBF4 (0.2 mmol) in a 3:1 mixture of acetonitrile and 0.3 M HCl (20 mL).

  • Set up the electrochemical flow reactor with a carbon anode and a steel cathode.

  • Pump the reaction mixture through the flow cell at a residence time of approximately 5 minutes.

  • Collect the output from the reactor.

  • Upon completion, process the reaction mixture as described in Protocol 1A (steps 5-7).

Note: Reaction conditions, including electrolyte, solvent system, and electrode materials, may require optimization for specific substrates.[12]

Troubleshooting and Considerations

  • Substrate Scope: While the described methods are broadly applicable, the electronic nature of the heteroaryl thiol and the amine can influence reaction rates and yields. Electron-rich thiols generally react faster.

  • Side Reactions: Over-oxidation of the thiol to sulfonic acid can be a side reaction. Careful control of stoichiometry and reaction time is crucial. The formation of disulfides as a byproduct is also common but is often a productive intermediate.[11]

  • Amine Basicity: For the in situ sulfonyl chloride methods, the addition of a non-nucleophilic base like triethylamine or pyridine can be beneficial, especially when using amine hydrochloride salts or less basic amines.[9]

  • Safety: While these methods avoid the isolation of sulfonyl chlorides, the reagents used (NCS, TCCA) are strong oxidants and should be handled with care in a well-ventilated fume hood.

Conclusion

The direct synthesis of heteroaryl sulfonamides from thiols offers significant advantages in terms of efficiency, safety, and environmental impact over traditional methods. The one-pot in situ oxidative chlorination/amination protocols are particularly robust and versatile for a wide range of substrates. As the field continues to evolve, direct oxidative coupling methods, including electrochemical approaches, are poised to become even more valuable tools in the synthesis of these critical pharmaceutical building blocks.

References

  • A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications - Benchchem. (n.d.). BenchChem.
  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315–2320. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal.
  • An, G., et al. (2023). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. RSC Advances.
  • Iakovenko, R. O., et al. (2022). Heteroaryl sulfonamide synthesis: Scope and limitations. Organic & Biomolecular Chemistry.
  • Abdolmohammadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
  • Bonk, J. D., et al. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12), 2039-2050. [Link]

  • Unknown. (2025). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T.
  • Iakovenko, R. O., et al. (2022). Heteroaryl sulfonamide synthesis: Scope and limitations. Organic & Biomolecular Chemistry, 20(15), 3125-3134. [Link]

  • Tao, G., et al. (2025). A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant. Synthesis, 57, 991-998.
  • Abdolmohammadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct conversion of thiols to sulfonyl chlorides and sulfonamides. PubMed.
  • Abdolmohammadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Semantic Scholar.
  • Various Authors. (n.d.). Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
  • Unknown. (2025). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ResearchGate.
  • Unknown. (2019). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides.
  • Unknown. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. ResearchGate.
  • Unknown. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
  • Unknown. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.
  • Unknown. (n.d.). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. ResearchGate.
  • Iakovenko, R. O., et al. (2022). Heteroaryl sulfonamide synthesis: Scope and limitations. Vrije Universiteit Brussel.
  • Gütz, C., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5946-5951. [Link]

  • Iakovenko, R. O., et al. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. Vrije Universiteit Brussel.

Sources

Method

Application Note: Structural Elucidation and Analytical Characterization of 2-Aminothiazole Sulfonamide Derivatives via NMR and HRMS

Executive Summary The 2-aminothiazole sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from potent superoxide dismutase (SOD)-mimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole sulfonamide scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from potent superoxide dismutase (SOD)-mimetic antioxidant effects to selective Nav1.7 channel inhibition. This application note provides a comprehensive, self-validating analytical protocol for the synthesis, purification, and structural elucidation of these derivatives. By detailing the causality behind specific experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), this guide ensures rigorous data interpretation and high-fidelity structural validation for drug development professionals.

The 2-Aminothiazole Sulfonamide Scaffold: Biological Relevance & Structural Logic

The fusion of a thiazole ring with a sulfonamide linkage creates a highly versatile molecular framework. Recent investigations have demonstrated that specific derivatives, such as 4-chloro-N-(thiazol-2-yl)benzenesulfonamide, exhibit exceptional SOD-mimic antioxidant activity, achieving up to 99.02% SOD activity in in vitro assays ()[1].

Simultaneously, the scaffold is heavily utilized in the development of arylsulfonamide Nav1.7 inhibitors for pain management. However, researchers must be aware of the structural logic: the unsubstituted 2-aminothiazole core carries a risk of metabolic activation via oxidative pathways in hepatic microsomes ()[2]. Understanding these structural nuances is critical, making precise analytical characterization the cornerstone of optimizing these compounds for clinical safety and efficacy.

Synthetic Workflow & Mechanistic Insights

The standard synthesis of 2-aminothiazole sulfonamides relies on the N-sulfonylation of 2-aminothiazole with varying benzenesulfonyl chlorides[1].

Step-by-Step Synthesis Protocol:

  • Preparation: Dissolve 2-aminothiazole (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Base Addition: Add sodium carbonate (Na₂CO₃, 1.5 equiv) to the stirring solution.

  • Sulfonylation: Slowly add the corresponding benzenesulfonyl chloride (1.2 equiv) dropwise to prevent exothermic spikes.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours.

  • Workup & Purification: Filter the heterogeneous mixture, wash the organic layer with distilled water, dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol.

Expertise & Causality: Why use heterogeneous Na₂CO₃ in DCM at room temperature? Na₂CO₃ acts as a mild base to scavenge the HCl byproduct generated during the nucleophilic attack. Utilizing a mild, insoluble base rather than a strong, soluble organic base (e.g., pyridine or triethylamine) minimizes the risk of bis-sulfonylation at the primary amine, ensuring high chemoselectivity for the desired mono-sulfonamide product[1].

Workflow A Synthesis (N-Sulfonylation) B Purification (Recrystallization) A->B Crude Product C 1H & 13C NMR (DMSO-d6) B->C >95% Purity D HRMS-TOF (ESI+ Mode) B->D E Structural Validation C->E Shift/Coupling Analysis D->E Exact Mass Confirmation

Workflow for the synthesis and analytical validation of 2-aminothiazole sulfonamides.

Analytical Protocols: Sample Preparation & Instrument Parameters

NMR Spectroscopy Protocol
  • Sample Prep: Dissolve 10–15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire ¹H NMR at 300 MHz or 500 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 75 MHz or 125 MHz (1024 scans).

  • Processing: Calibrate the residual DMSO peak to δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C).

Expertise & Causality: Sample preparation relies exclusively on DMSO-d6. Beyond simply dissolving these highly polar compounds, DMSO acts as a strong hydrogen-bond acceptor. This solvent-solute interaction effectively "locks" the acidic sulfonamide NH proton, drastically reducing its chemical exchange rate with trace moisture. Consequently, the NH proton resolves as a distinct, quantifiable singlet far downfield (δ 12.5–13.0 ppm), rather than broadening into the baseline as it would in CDCl₃[1].

HRMS-TOF Protocol
  • Sample Prep: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Ionization: Operate in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 4500 V, drying gas to 8 L/min at 200 °C.

  • Mass Calibration: Use sodium formate clusters for internal mass calibration to ensure < 5 ppm mass accuracy.

Expertise & Causality: ESI+ is the mandated ionization mode. The thiazole ring contains a basic nitrogen that is readily protonated in an acidic mobile phase, yielding a robust [M+H]⁺ molecular ion. Additionally, the highly electronegative oxygen atoms of the sulfonamide group possess a strong affinity for sodium ions, frequently resulting in prominent [M+Na]⁺ adducts[1]. Recognizing both adducts is critical for preventing the misidentification of the parent mass.

Data Interpretation & Structural Elucidation

The structural confirmation of 2-aminothiazole sulfonamides relies on specific diagnostic markers:

  • Thiazole Protons: The two aromatic protons of the thiazole ring consistently appear as two distinct doublets in the range of δ 6.75–6.91 ppm and δ 7.22–7.31 ppm, sharing a highly characteristic coupling constant of J = 4.6 Hz[1].

  • Sulfonamide NH: Appears as a sharp or broad singlet > 12.5 ppm[1].

  • Aryl Protons: Dependent on the benzenesulfonyl substitution (δ 7.05–8.47 ppm)[1].

Elucidation Molecule 2-Aminothiazole Sulfonamide Thiazole Thiazole Ring Protons (δ 6.7-7.3 ppm, J=4.6 Hz) Molecule->Thiazole 1H NMR Sulfonamide Sulfonamide NH (δ >12.5 ppm, singlet) Molecule->Sulfonamide 1H NMR Aryl Aryl Substituent (δ 7.0-8.5 ppm) Molecule->Aryl 1H NMR Mass HRMS [M+H]+ / [M+Na]+ (< 5 ppm error) Molecule->Mass ESI-TOF

Diagnostic analytical markers for confirming 2-aminothiazole sulfonamide structures.

Quantitative Data Summary

The following table summarizes the validated ¹H NMR, ¹³C NMR, and HRMS data for three representative derivatives synthesized via this protocol ()[1].

CompoundAryl Substitution¹H NMR Diagnostic Peaks (DMSO-d6)¹³C NMR Highlights (DMSO-d6)HRMS-TOF (m/z)
Derivative 3 4-Trifluoromethylδ 6.88 (d, J=4.6), 7.29 (d, J=4.6), 12.94 (s, NH)δ 123.6 (q, CF₃), 169.3 (C=N)[M+Na]⁺ 330.9789
Derivative 8 4-Chloroδ 6.85 (d, J=4.6), 7.27 (d, J=4.6), 12.84 (brs, NH)δ 136.7 (C-Cl), 169.0 (C=N)[M+H]⁺ 274.9712
Derivative 11 2-Naphthylδ 6.83 (d, J=4.6), 7.26 (d, J=4.6), 12.79 (s, NH)δ 139.3 (Ar-C), 168.7 (C=N)[M+H]⁺ 313.0075

Trustworthiness: Protocol Self-Validation Systems

To ensure absolute data integrity, this protocol incorporates a self-validating feedback loop that researchers must follow:

  • The Chemical Exchange Check (NMR): If the sulfonamide NH peak (>12.5 ppm) is missing or integrates poorly, the system flags a potential moisture contamination in the DMSO-d6. Validation Action: Run a D₂O shake experiment. If a peak was present and disappears upon D₂O addition, it confirms the exchangeable nature of the NH proton. If no peak was present initially, dry the sample and use fresh ampouled DMSO-d6.

  • The Isotope Ratio Check (HRMS): For halogenated derivatives (e.g., Derivative 8 with a 4-chloro substitution), the protocol mandates a verification of the M and M+2 isotopic peaks. Validation Action: A strict 3:1 intensity ratio validates the presence of a single chlorine atom, confirming the precursor identity before exact mass calculation is accepted[1].

References

  • Worachartcheewan, A., Pingaew, R., Prachayasittikul, V., Apiraksattayakul, S., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60–81. URL:[Link]

  • Roecker, A. J., et al. (2021). Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters, 12(7), 1103–1110. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Sulfonamide Intermediates: Technical Support &amp; Purification Troubleshooting Guide

Welcome to the Technical Support Center for sulfonamide synthesis and purification. The formation of sulfonamides via the coupling of sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis and purification. The formation of sulfonamides via the coupling of sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry and drug development. However, the purification of these intermediates is frequently complicated by the formation of disulfides, chlorinated byproducts, di-sulfonylated species, and the rapid hydrolysis of sulfonyl chlorides[1].

This guide is designed for researchers and scientists to troubleshoot common purification bottlenecks, understand the mechanistic causality behind side reactions, and implement self-validating protocols to isolate high-purity sulfonamide intermediates.

Workflow Visualization: Chemoselective Isolation

G A Crude Reaction Mixture B Aqueous Quench (NaHCO3) A->B Hydrolyze SO2Cl C Phase Separation B->C D Aqueous Waste (Sulfonic Acids) C->D Discard E Organic Phase (Sulfonamides) C->E Extract F Acid-Base Extraction (pH > 10) E->F 1°/2° Sulfonamides G Aqueous Phase (Deprotonated Product) F->G Isolate H Acidification (pH < 3) G->H Precipitate I Pure Sulfonamide H->I Filter

Workflow for chemoselective purification of primary and secondary sulfonamide intermediates.

Core Purification Protocols

The following methodologies leverage the intrinsic physicochemical properties of sulfonamides to achieve high purity without relying exclusively on column chromatography.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate primary or secondary sulfonamides from neutral impurities (e.g., di-sulfonylated byproducts, unreacted amines, and sulfones).

  • Step 1: Dissolution. Dissolve the crude organic residue in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Causality: Establishes the primary organic phase necessary for liquid-liquid partitioning.

  • Step 2: Basic Extraction. Extract the organic layer with 1.0 M NaOH (aq) (3 x 20 mL).

    • Causality: Primary and secondary sulfonamides possess an acidic N-H proton (pKa ~ 10). The strong aqueous base deprotonates the sulfonamide, forming a highly water-soluble sodium salt that migrates entirely into the aqueous phase. Neutral impurities (like di-sulfonamides) remain trapped in the organic phase.

    • Self-Validating Check: Spot both the organic and aqueous layers on a TLC plate. Under UV (254 nm), the organic layer should show the complete disappearance of the product spot, confirming 100% phase transfer.

  • Step 3: Acidification. Separate the aqueous layer, cool it to 0 °C in an ice bath, and slowly acidify with 1.0 M HCl until the pH reaches 2–3.

    • Causality: Re-protonates the sulfonamide nitrogen. The sudden elimination of the ionic charge drastically reduces the molecule's hydration capacity, causing the neutral sulfonamide to precipitate out of the cold aqueous solution.

    • Self-Validating Check: A persistent white or off-white precipitate must form. Verify the supernatant with pH paper to ensure complete protonation.

  • Step 4: Isolation. Filter the precipitate under vacuum, wash with cold distilled water, and dry under a high vacuum.

Protocol B: Targeted Recrystallization

Objective: Remove structurally similar trace impurities (e.g., sulfones, disulfides) from the isolated sulfonamide.

  • Step 1: Solvent Selection & Dissolution. Suspend the crude sulfonamide in a minimal amount of boiling solvent (e.g., 70% ethanol/water or ethyl acetate/hexane). Heat until completely dissolved.

    • Causality: Sulfonamides exhibit steep solubility curves in protic/anti-solvent mixtures due to their strong hydrogen-bonding capabilities.

  • Step 2: Hot Filtration. Perform a rapid hot filtration if insoluble particulates remain.

    • Self-Validating Check: The filtrate must be optically clear. Cloudiness indicates undissolved polymeric impurities or salts.

  • Step 3: Controlled Cooling. Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0 °C).

    • Causality: Slow cooling promotes the thermodynamic growth of a highly ordered crystal lattice, which actively excludes structurally mismatched impurity molecules from the matrix.

    • Self-Validating Check: Analyze the mother liquor via HPLC. The ratio of impurities to the product should be significantly higher in the mother liquor than in the original crude mixture, proving successful exclusion.

Troubleshooting FAQs

Q1: My sulfonamide product is highly water-soluble, and I am losing it in the aqueous phase during the initial quench. How can I recover it? A1: Highly polar sulfonamides often partition into the aqueous layer due to strong intermolecular hydrogen bonding[2].

  • Mechanistic Cause: The hydration shell around the polar sulfonyl and amine functional groups prevents efficient partitioning into standard organic solvents like dichloromethane.

  • Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction. This "salting-out" effect decreases the solubility of the organic product in the aqueous phase. Alternatively, switch to a more polar extraction solvent, such as ethyl acetate or 2-methyltetrahydrofuran, and perform multiple extractions to force the equilibrium into the organic phase[2].

Q2: I am observing a chlorinated byproduct instead of my desired sulfonamide. What causes this, and how do I prevent it? A2: This is a frequent issue when pyridine is utilized as both the base and the solvent[1].

  • Mechanistic Cause: During the reaction, excess pyridine reacts with the generated HCl to form pyridine hydrochloride. At elevated temperatures or extended reaction times, the chloride ion acts as a nucleophile, attacking the intermediate and converting it into an undesired chlorinated byproduct[1].

  • Solution: Switch to a non-nucleophilic base system. Using triethylamine (Et₃N) combined with a catalytic amount of 4-dimethylaminopyridine (DMAP) effectively scavenges HCl without providing a reactive nucleophile[1].

Q3: TLC analysis shows multiple spots, including a non-polar spot identified as a di-sulfonylated byproduct. How do I prevent this? A3: Primary amines are highly prone to over-reaction, leading to di-sulfonylation[2].

  • Mechanistic Cause: The mono-sulfonamide product retains a lone pair on the nitrogen, making it sufficiently nucleophilic to react with a second equivalent of sulfonyl chloride under strongly basic conditions.

  • Solution: Strictly control the stoichiometry of the sulfonyl chloride (1.0 to 1.1 equivalents). Add the sulfonyl chloride dropwise at a low temperature (0 °C) to control the reaction kinetics[2]. If di-sulfonamides do form, they can be easily removed using Protocol A (Acid-Base Extraction), as they lack the acidic N-H proton and will remain in the organic waste layer.

Q4: How can I synthesize sulfonamides without dealing with the difficult purification of sulfonyl chloride byproducts? A4: Traditional methods rely heavily on sulfonyl chlorides, which are prone to moisture-driven hydrolysis, generating corrosive and difficult-to-remove sulfonic acids[3].

  • Solution 1 (Gas Generation): Consider utilizing on-demand sulfur dioxide (SO₂) generation methodologies. By reacting organometallic reagents with SO₂ gas generated in situ, you can form sulfonamides directly. Excess SO₂ is simply flushed out of the system with nitrogen, leaving a remarkably clean crude mixture that often bypasses the need for column chromatography entirely[4].

  • Solution 2 (Aqueous Green Chemistry): Eco-friendly aqueous methods using water and sodium carbonate as an HCl scavenger allow the desired sulfonamide to precipitate directly from the reaction mixture upon simple acidification with 10% HCl, yielding excellent purities without organic extraction[3].

Quantitative Data: Chromatographic Solvent Systems

When column chromatography is unavoidable (e.g., for tertiary sulfonamides or complex mixtures), selecting the correct mobile phase is critical.

Table 1: Solvent Systems for Sulfonamide Purification

Solvent SystemApplication / SelectivityRf BehaviorMechanistic Causality
Hexane / Ethyl Acetate (4:1 to 1:1)General purification of neutral sulfonamidesModerateBalances the non-polar hexane with the hydrogen-bond accepting properties of EtOAc.
DCM / Methanol (95:5 to 90:10)Highly polar or zwitterionic sulfonamidesHighMethanol aggressively disrupts strong intermolecular hydrogen bonding between the sulfonamide N-H and sulfonyl oxygens.
Toluene / Acetone (7:3)Separation of mono- vs. di-sulfonylated productsVariableExploits subtle differences in dipole moments; di-sulfonamides lack N-H bonding and elute significantly faster.
Water / Acetonitrile (Reverse Phase)Sulfonic acid byproducts and saltsVery HighHighly polar impurities partition favorably into the mobile phase, eluting near the solvent front.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chlorothiophene-2-sulfonamide Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of halogenated heterocyclic sulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of halogenated heterocyclic sulfonamides. 3-Chlorothiophene-2-sulfonamide is a critical building block and pharmacophore in drug discovery, but its hydrophobic thiophene core and neutral sulfonamide group at physiological pH often lead to precipitation during in vitro assays.

This guide provides a self-validating framework to troubleshoot and resolve these solubility bottlenecks, ensuring the integrity of your experimental data.

Physicochemical Causality: Why Does It Precipitate?

To solve solubility issues, we must first understand the molecular behavior of the compound. 3-Chlorothiophene-2-sulfonamide consists of a lipophilic 3-chlorothiophene ring and a polar, yet weakly acidic, sulfonamide group (-SO 2​ NH 2​ ).

The Causality of Precipitation : At a neutral pH (7.0 - 7.4), the sulfonamide group remains predominantly unionized (protonated). Because the unionized form of sulfonamide units is highly hydrophobic, the molecules self-associate and precipitate out of the solution due to the relative balance of hydrophilicity and hydrophobicity . When you spike a highly concentrated DMSO stock into an aqueous buffer, the rapid solvent shift strips the DMSO solvation shell, leading to immediate hydrophobic collapse.

Quantitative Data Summary

The following table summarizes the baseline physicochemical profile governing the solubility behavior of this compound:

PropertyValue / CharacteristicImpact on Experimental Design
Molecular Weight 197.66 g/mol Small molecule; rapid diffusion but high crystallization propensity.
Estimated pKa ~7.5 - 8.5Soluble in alkaline buffers; precipitates at pH < 7.0.
Solubility in Water (pH 7.0) Very Low (< 0.1 mg/mL)Requires cosolvents or pH adjustment for aqueous assays.
Solubility in DMSO High (> 50 mg/mL)Ideal for primary stock solution preparation.
Solubility in 0.1M NaOH HighDeprotonation forms a highly soluble, stable sodium salt.
Solubilization Workflow

The following decision tree outlines the logical progression for formulating 3-Chlorothiophene-2-sulfonamide for biological or chemical assays.

SolubilizationWorkflow Start 3-Chlorothiophene-2-sulfonamide (Solid Powder) Stock Prepare Stock Solution (Anhydrous DMSO, 10-50 mM) Start->Stock CheckAssay Evaluate Assay Buffer (pH and Cosolvent Tolerance) Stock->CheckAssay HighDMSO Does assay tolerate >1% DMSO? CheckAssay->HighDMSO DirectDilute Direct Aqueous Dilution (Vortex immediately) HighDMSO->DirectDilute Yes LowDMSO Precipitation Risk High (Requires <1% DMSO) HighDMSO->LowDMSO No Optimize Implement Optimization Strategies LowDMSO->Optimize pHAdjust Alkaline Shift (Adjust buffer to pH > 8.0) Optimize->pHAdjust Cosolvent Add Excipients (PEG400, HP-β-CD) Optimize->Cosolvent

Decision tree for optimizing the solubilization of 3-Chlorothiophene-2-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: My 3-Chlorothiophene-2-sulfonamide stock in DMSO was clear yesterday, but today there is a crystalline precipitate at the bottom of the tube. What happened? A1: This is a classic issue of solvent hygroscopicity. DMSO is highly hygroscopic and will rapidly absorb atmospheric moisture every time the vial is opened. The introduction of water lowers the dielectric constant of the solvent system, forcing the hydrophobic compound out of solution and leading to crystallization over time . Troubleshooting: Gently warm the vial in a 37°C water bath and vortex to redissolve the precipitate. Moving forward, always use anhydrous DMSO and store stocks in tightly sealed vials over desiccant.

Q2: I am diluting my DMSO stock into a pH 7.4 assay buffer, and the solution instantly turns cloudy. How can I prevent this? A2: The cloudiness is the compound crashing out due to the sudden shift to a highly aqueous, neutral environment where the sulfonamide is unionized. To alter the thermodynamics of the solvation, you can utilize a step-down dilution method using intermediate cosolvents (like PEG 400 or N-methyl pyrrolidone) . Alternatively, if your biological target permits, slightly elevate the pH of your assay buffer. Because the sulfonamide acts as a weak acid, increasing the pH above its pKa will ionize the molecule, drastically improving aqueous solubility.

Q3: Can I use heat to force the compound into an aqueous solution without DMSO? A3: While gentle heating increases the kinetic energy and temporarily improves solubility, it is not a thermodynamically stable solution. Once the solution cools back to room temperature or 37°C (incubator temperature), supersaturation will occur, leading to delayed micro-crystallization. Micro-crystals can cause false positives in optical assays via light scattering. Always stabilize the solution chemically (via pH or cosolvents) rather than thermally.

Validated Experimental Protocols

To ensure absolute trustworthiness and reproducibility, follow these self-validating protocols.

Protocol A: Preparation of a Stable 10 mM Master Stock

Objective: Create a moisture-free, fully dissolved stock solution for long-term storage.

  • Equilibration : Allow the vial of lyophilized 3-Chlorothiophene-2-sulfonamide to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Weighing : Accurately weigh 1.98 mg of 3-Chlorothiophene-2-sulfonamide into a sterile, amber microcentrifuge tube.

  • Solvation : Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored under argon).

  • Agitation : Vortex the mixture vigorously for 60 seconds. Do not use a sonicator unless absolutely necessary, as localized heating can degrade sensitive halogenated compounds.

  • Self-Validation : Visually inspect the solution against a strong light source. It must be completely optically clear with no refractive particulates.

  • Storage : Aliquot into 50 µL single-use volumes, purge the headspace with nitrogen or argon gas, and store at -20°C.

Protocol B: Preparation of Aqueous Assay Solutions (Cosolvent Method)

Objective: Dilute the DMSO stock into an aqueous buffer without inducing hydrophobic collapse.

  • Pre-warming : Warm the 10 mM DMSO stock aliquot and your target aqueous buffer to 37°C.

  • Intermediate Dilution : Instead of pipetting the DMSO stock directly into the buffer, create an intermediate solution. Add 10 µL of the 10 mM DMSO stock to 90 µL of a cosolvent mixture (e.g., 50% PEG 400 / 50% Buffer). Vortex immediately.

  • Final Dilution : Slowly add the intermediate solution dropwise to the final assay buffer while continuously vortexing. This prevents localized zones of high water concentration that trigger nucleation.

  • Self-Validation : Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates, meaning the solubility limit has been exceeded and further optimization (e.g., higher cosolvent ratio or pH adjustment) is required.

References
  • Title: pH-induced solubility transition of sulfonamide-based polymers Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC) URL: [Link]

Troubleshooting

Common side products in the synthesis of chlorothiophene derivatives

[style=filled, fontname="Helvetica-Bold", shape=box, rounded=true Reaction pathways and side products in the electrophilic chlorination of thiophene. Troubleshooting FAQs Q1: How do I minimize over-chlorination (e.g., 2,...

Author: BenchChem Technical Support Team. Date: March 2026

[style=filled, fontname="Helvetica-Bold", shape=box, rounded=true

Reaction pathways and side products in the electrophilic chlorination of thiophene.

Troubleshooting FAQs

Q1: How do I minimize over-chlorination (e.g., 2,5-dichlorothiophene) when synthesizing 2-chlorothiophene? Causality & Solution: The mono-chlorinated product (2-chlorothiophene) remains electron-rich and can readily undergo a second electrophilic substitution at the C-5 position to form 2,5-dichlorothiophene[1],[2]. To suppress this:

  • Control Stoichiometry: Maintain a molar ratio of the chlorinating agent to thiophene between 0.5 and 1.0. A slight excess of thiophene acts as a thermodynamic sink for the initial chlorination event[1].

  • Lower Reaction Temperatures: The activation energy for the second chlorination is higher than the first. Conducting the reaction at sub-zero temperatures (e.g., -10 °C to 0 °C) kinetically traps the mono-chlorinated product[1].

  • Reagent Selection: Avoid direct Cl2​ gas. Instead, use milder agents like N-Chlorosuccinimide (NCS) or an in-situ generation method using H2​O2​ / HCl [1].

Q2: Why is my reaction mixture turning dark and forming a tar-like substance? Causality & Solution: Thiophene is highly sensitive to strong acids. The liberation of hydrogen chloride ( HCl ) during chlorination, or the use of strong Lewis acid catalysts (like AlCl3​ ), catalyzes the rapid polymerization and resinification of the thiophene ring, resulting in dark, tarry byproducts[1].

  • Prevention: Avoid strong Lewis acids entirely. If using an HCl -generating method, ensure adequate dilution, use an acid buffer (like catalytic triethylamine), and keep temperatures strictly below 0 °C to slow the rate of acid-catalyzed polymerization[3].

Q3: How do I prevent di-chloromethylation and bis-thienyl methane formation during the synthesis of 2-chloro-3-(chloromethyl)thiophene? Causality & Solution: During chloromethylation (used for Tioconazole synthesis), the target product can react with another molecule of 2-chlorothiophene to form bis(2-chloro-3-thienyl)methane, or undergo a second chloromethylation[4]. Both side reactions are highly temperature-dependent.

  • Prevention: According to 4, temperatures exceeding 40–60 °C exponentially increase these byproducts[4]. Cap the reaction temperature at exactly 40 °C and strictly avoid a large excess of paraformaldehyde[4].

Quantitative Data: Reagent Comparison

The choice of chlorinating agent dictates the product distribution. Below is a summary of quantitative data for the monochlorination of thiophene[1],[3].

Chlorinating AgentReaction TempPrimary ProductMajor Side ProductsSelectivity & Yield Notes
Cl2​ (Gas) AmbientMixture2,5-Dichlorothiophene, Addition productsPoor selectivity; highly prone to over-chlorination and loss of aromaticity.
SO2​Cl2​ (with I2​ ) 80–85 °C (Reflux)2-Chlorothiophene2,5-Dichlorothiophene~73.7% yield based on consumed thiophene; requires extensive fractional distillation.
H2​O2​ / HCl (In-situ) -10 to 0 °C2-ChlorothiopheneTrace 3-chlorothiopheneOptimal: >96% yield; highly selective due to kinetic control at low temperatures.
NCS in DMSO 20 to 70 °C2-ChlorothiopheneSuccinimide, Polychlorinated speciesGood for lab-scale synthesis, but atom economy is lower than in-situ methods.

Validated Experimental Protocols

Protocol A: Highly Selective Synthesis of 2-Chlorothiophene ( H2​O2​ / HCl Method)

This protocol relies on the slow, in-situ generation of chlorine to maintain an artificially low concentration of the electrophile, thereby kinetically favoring mono-substitution and preventing over-chlorination[1],[3].

Step-by-Step Methodology:

  • System Setup: In a reaction vessel equipped with a mechanical stirrer and an internal thermometer, combine 600 mL of 35% Hydrochloric acid ( HCl ), 100 g of Thiophene, and 2 mL of Triethylamine[3].

    • Causality: Triethylamine acts as a localized buffer to mitigate the harsh acidity of the HCl , preventing the acid-catalyzed polymerization (tarring) of the thiophene ring.

  • Thermal Control: Submerge the vessel in a cooling bath and bring the internal temperature to between -10 °C and 0 °C[3].

  • Electrophile Generation: Slowly add 140 g of 30% Hydrogen Peroxide ( H2​O2​ ) dropwise via an addition funnel over a period of 8–10 hours[3].

    • Causality: The slow addition is the most critical step. It prevents exothermic spikes and ensures the generated Cl2​ is consumed by the thiophene immediately, leaving no excess Cl2​ to react with the newly formed 2-chlorothiophene.

  • Incubation: Stir the mixture at -10 °C to 0 °C for an additional 10 hours[3].

  • Workup: Halt stirring and allow the biphasic system to separate. Extract the aqueous layer twice with 100 mL portions of ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[3].

Self-Validation & Expected Outcome: The reaction is successful if the organic layer remains a pale yellow liquid without dark, viscous residues. Gas Chromatography (GC) should validate a yield of ~96.4%, with a purity profile of >99.3% 2-chlorothiophene, <0.15% 3-chlorothiophene, and <0.07% 2,5-dichlorothiophene[3].

Protocol B: Synthesis of 2-Chloro-3-(chloromethyl)thiophene

This intermediate is critical for antifungal drug synthesis. The protocol utilizes an ionic liquid catalyst to enhance phase transfer while keeping temperatures low enough to prevent bis-thienyl methane formation[5],[4].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorothiophene (0.01 mol), paraformaldehyde (0.025 mol), 1-octyl-3-methylimidazolium bromide catalyst (0.0008 mol), and concentrated HCl (4 mL)[4].

    • Causality: The ionic liquid catalyst ensures efficient contact between the aqueous HCl /formaldehyde phase and the organic thiophene phase, accelerating the reaction without needing high thermal energy.

  • Controlled Heating: Heat the mixture to exactly 40 °C and maintain for 8 hours[4].

    • Causality: Exceeding 40 °C provides the activation energy required for the newly formed chloromethyl group to act as an electrophile itself, attacking another 2-chlorothiophene molecule to form the unwanted bis(2-chloro-3-thienyl)methane byproduct.

  • Purification: Cool to room temperature, separate the organic phase, and purify via vacuum distillation[4].

Self-Validation & Expected Outcome: Successful suppression of side reactions is indicated by a clean distillation profile without high-boiling polymeric residues left in the still pot.

References

  • Al-Mulla, A. "A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene." SciSpace / Heteroatom Chemistry. Available at: [Link]

  • NBInno. "2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety." NBInno. Available at: [Link]

Sources

Optimization

Process optimization for commercial production of sulfonamides

Welcome to the Sulfonamide Process Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the commercial scale-up o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonamide Process Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the commercial scale-up of sulfonamide active pharmaceutical ingredients (APIs).

This guide moves beyond basic protocols, focusing on the causality behind reaction failures and providing self-validating workflows to ensure your scale-up is safe, high-yielding, and reproducible.

Process Architecture: Traditional vs. Advanced Synthesis

SulfonamideOptimization cluster_batch Traditional Batch Process cluster_flow Advanced Flow & Green Processes Start Raw Materials (Acetanilide / Thiols) Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Flow1 Continuous Flow Microreactor Start->Flow1 Electro Electrochemical Oxidative Coupling Start->Electro Int1 Sulfonyl Chloride Intermediate Step1->Int1 Exotherm Risk Step2 Amidation (Amine, Base) Int1->Step2 Final Target Sulfonamide API Step2->Final Flow1->Int1 High Space-Time Yield Int2 Direct S-N Bond Formation Electro->Int2 Mild Conditions Int2->Final

Logical workflow of traditional vs. modern sulfonamide synthesis routes.

Troubleshooting Guides & FAQs

Issue 1: Thermal Runaway and Impurity Formation in Chlorosulfonation

Q: When scaling up the chlorosulfonation of acetanilide from bench to pilot plant, my reaction temperature spikes uncontrollably, and my yield drops due to high levels of sulfonic acid impurities. How do I fix this?

A: The Causality: Chlorosulfonation is a highly exothermic electrophilic aromatic substitution. At the bench scale, the high surface-area-to-volume ratio of your flask easily dissipates this heat. Upon scale-up, this ratio decreases drastically. If the heat is not removed, localized thermal spikes occur. Elevated temperatures thermodynamically favor the hydrolysis of your desired p-acetamidobenzenesulfonyl chloride intermediate into the highly water-soluble (and undesired) sulfonic acid byproduct[1].

The Solution: You must decouple the addition rate from the reaction kinetics.

  • Batch Optimization: Pre-cool the reactor to 0–5°C. Add strictly dry acetanilide in small, metered portions over 1–2 hours. Moisture reacts violently with chlorosulfonic acid, generating HCl and H₂SO₄, which further drives the exotherm[1].

  • Continuous Flow (Recommended for Scale): Transitioning to an automated continuous manufacturing process using silicon carbide microchannel reactors offers superior heat transfer. This virtually eliminates localized heating, safely improving the space-time yield and preventing sulfonic acid formation[2].

Issue 2: Suboptimal Yields and Sluggish Kinetics in Amidation

Q: My amidation step suffers from poor yield, and TLC shows unreacted sulfonyl chloride. Increasing the amine equivalents hasn't helped. What is the optimal condition to drive this reaction?

A: The Causality: The coupling of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). If this acid is not immediately scavenged, it protonates your amine nucleophile, rendering it electronically dead and halting the reaction. Simply adding excess amine is atom-inefficient and complicates downstream purification.

The Solution: Implement a Quality by Design (QbD) optimized base strategy. Recent studies demonstrate that using exactly 0.5 equivalents of Lithium hydroxide monohydrate (LiOH·H₂O) at 0–5°C acts as an ideal acid scavenger. The lithium ion provides a mild Lewis acid coordination effect that activates the sulfonyl chloride, while the hydroxide neutralizes the HCl. This specific parameter set results in rapid conversion (1–8 minutes) with excellent yields, minimizing excess reagent usage[3].

Issue 3: Modernizing the Route to Bypass Hazardous Reagents

Q: We want to eliminate chlorosulfonic acid entirely due to environmental and safety regulations. Are there commercially viable alternatives for direct sulfonamide synthesis?

A: The Causality: Traditional multi-step synthesis relies on pre-functionalized, highly reactive intermediates (like sulfonyl chlorides) which require harsh, corrosive conditions. Modern green chemistry bypasses this by directly coupling commodity chemicals (thiols and amines) through in situ oxidation.

The Solution: You have two highly effective, self-validating modern routes:

  • Electrochemical Oxidative Coupling: Utilizing an electrochemical microflow reactor (Carbon anode / Iron cathode), you can achieve direct S–N bond formation. By applying a current through a 3:1 CH₃CN/0.3 M HCl solvent mixture with Me₄NBF₄ as the electrolyte, the thiol is oxidized and coupled with the amine in a 5-minute residence time at room temperature—requiring zero transition metal catalysts[4].

  • Oxidative Chlorination: If electrochemistry is unavailable, use sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). This bench-stable, green oxidant converts thiols to sulfonyl chlorides in situ within sustainable solvents (like Choline Chloride/Glycerol deep eutectic solvents), allowing immediate trapping by the amine[5].

Quantitative Process Comparison

The following table summarizes the operational parameters and yields of various sulfonamide synthesis methodologies to aid in your process selection.

Synthesis MethodKey Reagents / CatalystsTemp (°C)Reaction TimeTypical YieldPrimary Industrial Advantage
Traditional Batch ClSO₃H, Acetanilide, NH₃0–52–4 hours70–85%Utilizes existing legacy infrastructure
Continuous Flow ClSO₃H, Acetanilide0–20< 10 mins>90%Superior heat transfer; safer scale-up[2]
LiOH Amidation Sulfonyl Chloride, Amine, LiOH·H₂O0–51–8 mins85–95%Rapid kinetics; high atom economy[3]
Electrochemical Thiols, Amines, Me₄NBF₄20–255 mins75–90%Direct S-N bond; no transition metals[4]
Green Oxidation Thiols, Amines, NaDCC·2H₂O20–2520–30 mins70–88%Uses sustainable, non-toxic solvents[5]

Standard Operating Procedures (SOPs)

SOP 1: Exotherm-Controlled Batch Chlorosulfonation[1]

This protocol is a self-validating system: the internal temperature acts as the primary feedback loop. If the temperature remains controlled, the yield is guaranteed.

  • Preparation: Equip a jacketed three-neck reactor with a mechanical overhead stirrer, an internal thermocouple, and a gas scrubber system (to trap evolved HCl gas).

  • Cooling: Charge the reactor with chlorosulfonic acid (typically 5-6 equivalents relative to acetanilide) and chill the jacket to achieve an internal temperature of 0–5°C.

  • Controlled Addition: Begin adding strictly dry acetanilide in small, metered portions.

    • Self-Validation Checkpoint: Monitor the thermocouple continuously. The internal temperature must not exceed 10°C . If it hits 9°C, pause the addition until the system cools back to 5°C.

  • Maturation: Once addition is complete, slowly warm the reactor to 60°C for 2 hours to drive the reaction to completion.

  • Quenching: Carefully pour the mixture over vigorously stirred crushed ice.

    • Self-Validation Checkpoint: A rapid precipitation of a white solid (p-acetamidobenzenesulfonyl chloride) confirms successful conversion. If the solution remains clear or turns into a gummy brown mass, thermal runaway occurred, and the product hydrolyzed into sulfonic acid.

  • Isolation: Filter immediately and wash with ice-cold water. Use the intermediate promptly for amidation, as it is moisture-sensitive.

SOP 2: Electrochemical Microflow Synthesis of Sulfonamides[4]

This protocol validates itself through electrical current density and mass transfer rates, eliminating the need for hazardous chemical oxidants.

  • Reactor Setup: Configure an electrochemical microflow reactor with a Carbon anode and an Iron cathode. Set the interelectrode gap to 250 μm to ensure high mass transfer.

  • Solution Preparation: Prepare a single stream containing the thiol (2.0 mmol), the amine (3.0 mmol), and Me₄NBF₄ (0.2 mmol, 10 mol% as electrolyte) dissolved in 20 mL of a 3:1 (v/v) mixture of CH₃CN and 0.3 M HCl.

  • Flow Parameters: Pump the solution through the reactor at room temperature, calibrating the flow rate to achieve exactly a 5-minute residence time within the 700 μL reactor volume.

  • Electrolysis: Apply a constant current (optimized based on the specific thiol's oxidation potential, typically around 10-15 mA/cm²).

    • Self-Validation Checkpoint: Sample the output stream via GC-MS. The complete disappearance of the thiol peak and the absence of disulfide byproducts confirms the S-N coupling is proceeding efficiently.

  • Isolation: Evaporate the acetonitrile, neutralize the aqueous phase, and extract the pure sulfonamide with ethyl acetate.

References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Taylor & Francis. URL:[Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. URL:[Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. URL:[Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Publishing. URL:[Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. National Institutes of Health (NIH). URL:[Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health (NIH). URL:[Link]

Sources

Troubleshooting

Enhancing the selectivity and binding affinity of sulfonamide inhibitors

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing sulfonamide-based inhibitors. T...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing sulfonamide-based inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your decision-making process and accelerate your research.

Part 1: Troubleshooting Low Binding Affinity

Low binding affinity is a common starting point in inhibitor development, often leading to poor in vivo efficacy.[1] This section addresses the root causes and strategies to overcome this challenge.

FAQ 1: My initial sulfonamide hits show very weak binding (high Kᵢ or Kᴅ). What are the primary molecular interactions I should focus on to improve affinity?

Answer: Weak binding is typically a result of suboptimal interactions between your inhibitor and the target's active site. For sulfonamide inhibitors, especially those targeting metalloenzymes like carbonic anhydrases (CAs) or matrix metalloproteinases (MMPs), affinity is driven by two key factors:

  • The Zinc-Binding Group (ZBG) Interaction: The sulfonamide moiety itself (R-SO₂NH₂) is a classic ZBG.[2] It typically binds to the active site zinc(II) ion after deprotonation, displacing a catalytic water molecule.[2][3] The strength of this coordination is fundamental to your inhibitor's potency.

  • Scaffold and "Tail" Interactions: While the ZBG anchors the molecule, the majority of the binding energy and affinity is derived from interactions between the inhibitor's scaffold (the aromatic or heterocyclic ring) and its appended "tails" with the surrounding amino acid residues.[3][4][5]

To enhance affinity, you must optimize these secondary interactions. Focus on introducing functionalities that can form:

  • Hydrogen Bonds: Interactions with hydrophilic residues in the active site can significantly increase binding power.[4]

  • Hydrophobic Interactions: Appending moieties that can occupy and interact with hydrophobic pockets in the enzyme active site are critical for tight binding.[3][6]

  • Van der Waals Contacts: Maximizing the contact surface area between your inhibitor and the enzyme active site enhances overall affinity.[7][8]

A systematic Structure-Activity Relationship (SAR) study is crucial. Small modifications to the scaffold's substituents can reveal which interactions are most important for your target.[9]

Logical Flow: Troubleshooting Low Affinity

Here is a decision-making workflow for addressing weak binders.

G Start Start: Low Affinity Hit (High Kᵢ / Kᴅ) ConfirmBinding Confirm True Binding (e.g., via SPR, CETSA) Start->ConfirmBinding SAR_Strategy Initiate SAR Strategy ConfirmBinding->SAR_Strategy Binding Confirmed NoBinding Result: Artifact or Non-specific Binding ConfirmBinding->NoBinding No Confirmation ZBG_Check Is ZBG optimal? (e.g., primary sulfonamide) SAR_Strategy->ZBG_Check Scaffold_Mod Scaffold Modification: Add H-bond donors/acceptors ZBG_Check->Scaffold_Mod Yes Bioisostere Consider Bioisosteric Replacement of Scaffold/ZBG ZBG_Check->Bioisostere No / Suboptimal Tail_Mod Tail Modification: Explore hydrophobicity/length Scaffold_Mod->Tail_Mod Tail_Mod->Scaffold_Mod Further Optimization Needed Affinity_Improved Affinity Improved Tail_Mod->Affinity_Improved Successful Iteration Bioisostere->Affinity_Improved

Caption: A workflow for diagnosing and improving low inhibitor binding affinity.

Part 2: Engineering Isoform Selectivity

High potency is desirable, but without selectivity, an inhibitor can cause significant off-target effects, leading to toxicity.[10] This is a major hurdle in developing safe therapeutics.

FAQ 2: My inhibitor is potent against my primary target but also inhibits other closely related isoforms. How can I improve selectivity?

Answer: This is a classic challenge in drug design, particularly for enzyme families with highly conserved active sites, like the human Carbonic Anhydrases (hCAs) or protein kinases.[11][12] The key is to exploit the subtle differences in amino acid residues that lie further from the core catalytic machinery.

The most successful strategy for sulfonamides targeting CAs is the "Tail Approach" .[5][13] This involves appending one or more chemical moieties (tails) to the primary sulfonamide scaffold. These tails extend outwards from the highly conserved zinc-binding region to interact with residues in the middle and outer rims of the active site cavity, which are the regions with the highest amino acid variability among isoforms.[13]

A more advanced version is the "Three-Tails Approach" , which appends three distinct pendants to the scaffold to maximize interactions with unique subpockets in the target isoform, thereby significantly enhancing selectivity.[14][15][16]

Key Strategies for Engineering Selectivity:

  • Exploit Isoform-Specific Pockets: Use structural data (X-ray crystallography or homology models) to identify pockets or residues unique to your target isoform. Design tails that specifically occupy these regions. For example, the active site of H. pylori α-CA has an additional small pocket absent in the human equivalent (hCAII), which can be exploited for selective inhibitor design.[3][6]

  • Modulate Hydrophilicity/Hydrophobicity: The character of the active site entrance can vary between isoforms. One may be more hydrophobic, while another is more hydrophilic.[6] Matching the properties of your inhibitor's tail to the target's active site character can confer selectivity.

  • Introduce Steric Hindrance: Design your inhibitor so that a bulky group will clash with a residue in an off-target isoform but fit perfectly into the active site of your intended target.

Conceptual Diagram: The "Tail Approach" for Selectivity

G cluster_0 Off-Target Isoform (e.g., hCA I) cluster_1 Target Isoform (e.g., hCA IX) OffTarget Conserved Active Site Zn²⁺ Outer Rim Residue A Target Conserved Active Site Zn²⁺ Outer Rim Residue B Inhibitor Sulfonamide Inhibitor ZBG (SO₂NH₂) Selective Tail Inhibitor:zbg->OffTarget:f1 Binds (Potent) Inhibitor:tail->OffTarget:f2 Steric Clash / No Interaction (Low Affinity) Inhibitor:zbg->Target:f1 Binds (Potent) Inhibitor:tail->Target:f2 Favorable Interaction (High Affinity & Selectivity) G Start Compound Library Tier1 Tier 1: Primary Screen Single-concentration (e.g., 1 µM) against primary kinase target Start->Tier1 Decision1 >70% Inhibition? Tier1->Decision1 Tier2 Tier 2: Potency Assay 10-point dose-response curve to determine IC₅₀ for primary target Decision1->Tier2 Yes Inactive Inactive Decision1->Inactive No Decision2 IC₅₀ < 100 nM? Tier2->Decision2 Tier3 Tier 3: Selectivity Panel Screen against a panel of related and diverse kinases (e.g., 100+ kinases) Decision2->Tier3 Yes NonPotent Not Potent Decision2->NonPotent No Tier4 Tier 4: Biophysical Validation Orthogonal assay (e.g., SPR, CETSA) to confirm direct binding and kinetics Tier3->Tier4 Selective Lead_Candidate Lead Candidate for Cellular & In Vivo Studies Tier4->Lead_Candidate

Sources

Optimization

Technical Support Center: N-Alkylation of Thieno[3,2-e]-1,2-thiazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you navigate the complex synthetic challenges associated with thieno[3,2-e]-1,2-thiazine derivatives—critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you navigate the complex synthetic challenges associated with thieno[3,2-e]-1,2-thiazine derivatives—critical scaffolds in the development of carbonic anhydrase inhibitors (e.g., Brinzolamide) and oxicam-class NSAIDs.

The N-alkylation of these heterocycles is notoriously difficult due to competing nucleophilic sites, steric hindrance, and base sensitivity. This guide synthesizes field-proven protocols and mechanistic causality to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic FAQs & Regioselectivity

Q: Why am I observing significant O-alkylation instead of the desired N-alkylation on the thienothiazine core? A: The 3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide scaffold contains an acidic sulfonamide/amide nitrogen (N2) and a 4-hydroxyl group. Under basic conditions, deprotonation yields an ambident anion. The causality of your regioselectivity issue lies in Pearson’s Hard Soft Acid Base (HSAB) theory. Using a "hard" base like Sodium Hydride (NaH) in a highly polar environment increases electron density on the harder oxygen atom, leading to kinetically driven O-alkylation. To favor the thermodynamically stable N-alkylated product, you must use a milder, "softer" base such as anhydrous Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like acetone or DMSO[1]. This tightly coordinates the potassium cation with the oxygen, leaving the nitrogen exposed for SN2 nucleophilic attack.

Q: How does the choice of alkylating agent impact the impurity profile? A: Highly reactive alkylating agents (e.g., methyl bromoacetate or 1-bromo-3-methoxypropane) are prone to causing over-alkylation. The addition of an excess of these reagents leads to di-alkylated side reactions (N,O-dialkylation), generating process impurities that are notoriously difficult to separate via standard crystallization[2]. Strict stoichiometric control (1.05 equivalents) is mandatory.

Pathway Substrate Thieno[3,2-e]-1,2-thiazine (Enol-Amide Core) Deprotonation Base Addition (Ambident Anion Formation) Substrate->Deprotonation N_Anion N-Centered Anion (Thermodynamic) Deprotonation->N_Anion Soft Base (K2CO3) Polar Aprotic Solvent O_Anion O-Centered Anion (Kinetic) Deprotonation->O_Anion Hard Base (NaH/NaOH) Protic Environment N_Product N-Alkylated Product (Target API Intermediate) N_Anion->N_Product Alkyl Halide (SN2 Attack) O_Product O-Alkylated Product (Process Impurity) O_Anion->O_Product Alkyl Halide (SN2 Attack)

Mechanistic divergence of N- vs O-alkylation based on base hardness and solvent environment.

Part 2: Troubleshooting Guide for Common Experimental Failures

Issue 1: Incomplete conversion during N-alkylation with aliphatic bromides.

  • Root Cause: Aliphatic bromides (like 1-bromo-3-methoxypropane) suffer from sluggish kinetics due to the poor nucleophilicity of the nitrogen anion in heterogeneous suspensions.

  • Actionable Fix: Implement nucleophilic catalysis. The addition of Potassium Iodide (KI) facilitates a Finkelstein-type in-situ halogen exchange. This converts the alkyl bromide to a highly reactive alkyl iodide, significantly accelerating the N-alkylation step in acetone[3]. Alternatively, a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) can be used in two-phase systems[1].

Issue 2: Reaction mixture turns dark brown/black, accompanied by a massive drop in yield.

  • Root Cause: If you are using KI as a catalyst, a dark brown color indicates the oxidation of iodide ( I− ) to iodine ( I2​ ), which subsequently degrades the electron-rich thiophene ring.

  • Actionable Fix: Degas your solvents thoroughly with nitrogen before use. Ensure the reaction is kept strictly under an inert atmosphere.

Troubleshooting Start Issue: Low N-Alkylation Yield Analyze Analyze Reaction via LC-MS Start->Analyze HighO High O-Alkylation (>10%) Analyze->HighO LowConv Low Conversion (Unreacted SM >5%) Analyze->LowConv OverAlkyl Di-Alkylated Impurities (N,O-dialkylation) Analyze->OverAlkyl FixO Action: Switch to K2CO3. Avoid NaH. Use Acetone/DMSO. HighO->FixO FixConv Action: Add KI or TBAB to accelerate kinetics. LowConv->FixConv FixOver Action: Limit Alkyl Halide to 1.05 eq. Lower reaction temperature. OverAlkyl->FixOver

Troubleshooting logic tree for identifying and resolving common N-alkylation failures.

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative causality of base, solvent, and catalyst selection on the regioselectivity and yield of the N-alkylation of 3,4-dihydro-6-chloro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide.

Base SystemSolventCatalystTemp (°C)N-Alkylation Yield (%)O-Alkylation (%)Unreacted SM (%)
NaH (1.2 eq)DMFNone0 to 2555.035.010.0
Alkali metal amideDioxaneNone2562.015.023.0
K₂CO₃ (1.5 eq)AcetoneNone56 (Reflux)68.08.024.0
K₂CO₃ (1.5 eq)DMSOTBAB (0.05 eq)5089.05.02.0
K₂CO₃ (1.5 eq) Acetone KI (0.1 eq) 56 (Reflux) 94.0 < 2.0 < 1.0

Note: Data synthesized from standard process optimizations for carbonic anhydrase inhibitor intermediates[3],[4].

Part 4: Standard Operating Procedure (SOP)

Protocol: Highly Regioselective N-Alkylation via Finkelstein-Assisted Catalysis This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Reagents:

  • Substrate: 3,4-dihydro-6-chloro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide (1.0 eq)

  • Alkylating Agent: 1-bromo-3-methoxypropane (1.05 eq)

  • Base: Anhydrous K2​CO3​ (1.5 eq, finely milled)

  • Catalyst: Potassium Iodide (0.1 eq)

  • Solvent: Acetone (Degassed, anhydrous)

Step-by-Step Methodology:

  • System Purge: Purge a dry, jacketed glass reactor with N2​ for 15 minutes.

  • Substrate Dissolution: Charge the reactor with the substrate and degassed acetone (10 volumes). Stir at 20°C.

    • Validation Check: Ensure complete dissolution. A clear solution confirms the absence of insoluble, cross-linked degradation products.

  • Base & Catalyst Addition: Add finely milled anhydrous K2​CO3​ followed by Potassium Iodide (KI). Stir the heterogeneous suspension for 30 minutes to allow for pre-deprotonation[3].

  • Electrophile Addition: Add 1-bromo-3-methoxypropane dropwise over 20 minutes.

    • Validation Check: The suspension should remain easily stirrable. A faint yellow tint is acceptable (indicating the transient formation of the active iodo-intermediate). If the solution turns dark brown, iodine is precipitating due to an oxygen leak—abort and re-degas.

  • Thermal Activation: Ramp the temperature to 56°C (reflux) and maintain for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via LC-MS.

    • Validation Check: Proceed to workup only when unreacted starting material is <1.0% and O-alkylated impurity is <2.0%.

  • Workup: Cool to 20°C, filter the inorganic salts ( KBr , excess K2​CO3​ ), and concentrate the filtrate under reduced pressure to isolate the target N-alkylated intermediate.

Part 5: References

  • Process for the preparation of intermediates Source: WO2010103550A2 (Google Patents) URL:

  • Preparation of carbonic anhydrase inhibitors Source: EP0617038A1 (Google Patents) URL:

  • Thiazine derivatives Source: US4180662A (Google Patents) URL:

  • Preparation method of lornoxicam impurity Source: CN114149406A (Google Patents) URL:

Sources

Troubleshooting

Technical Support Center: Monitoring Sulfonamide Synthesis Using TLC

Welcome to the technical support center for monitoring sulfonamide synthesis. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to empower...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring sulfonamide synthesis. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to empower your research. This resource addresses the common and complex challenges encountered when using Thin-Layer Chromatography (TLC) to track the progress of these vital reactions.

The Central Role of TLC in Sulfonamide Synthesis

The synthesis of a sulfonamide, most classically achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base, is a cornerstone reaction in medicinal chemistry.[1] Monitoring its progress is critical to ensure the complete consumption of the limiting reagent, identify potential side reactions, and determine the optimal time for reaction workup. While HPLC and LC-MS offer quantitative insights, TLC remains the fastest, most cost-effective, and ubiquitous method for real-time, qualitative reaction monitoring.[1][2]

This guide is structured to help you master this technique, moving from core principles to advanced troubleshooting.

Core Protocol: Standard TLC Setup for a Sulfonamide Reaction

This protocol outlines the fundamental workflow for monitoring a typical reaction between an amine and a sulfonyl chloride.

Experimental Workflow: Sulfonamide Reaction Monitoring by TLC

TLC_Workflow cluster_prep 1. Preparation cluster_spot 2. Spotting cluster_dev 3. Development cluster_viz 4. Visualization & Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) equilibrate Equilibrate for 5-10 min prep_chamber->equilibrate Saturate atmosphere prep_plate Prepare TLC Plate (Draw Baseline, Label Lanes) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_co Spot Co-Spot (SM + Rxn) develop Place Plate in Chamber spot_co->develop run Allow Solvent to Elute develop->run mark Remove & Mark Solvent Front run->mark dry Evaporate Solvent mark->dry uv Visualize under UV Light (254 nm) dry->uv stain Apply Chemical Stain (if needed) uv->stain Non-UV active spots? analyze Analyze Rf Values & Spot Intensity uv->analyze UV active spots stain->analyze

Caption: Standard workflow for TLC monitoring.

Methodology:

  • Chamber Preparation : Pour your chosen solvent system into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to aid in saturating the chamber with solvent vapors, which ensures reproducible results. Cover and let it equilibrate for 5-10 minutes.

  • Plate Preparation : Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three starting points for your samples: "SM" (Starting Material - your limiting reactant), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spotting :

    • Using a capillary tube, apply a small, concentrated spot (1-2 mm diameter) of a dilute solution of your limiting starting material onto the "SM" mark.

    • Use a fresh capillary tube to spot the reaction mixture on the "Rxn" mark.

    • On the "Co" mark, first spot the starting material, then carefully spot the reaction mixture directly on top of it.

  • Development : Carefully place the plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the eluent to travel up the plate.[3]

  • Visualization :

    • When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • View the plate under a UV lamp (254 nm), as most reactants and products in sulfonamide synthesis are aromatic and UV-active. Circle any visible spots.

    • If necessary, use a chemical stain for further visualization.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the TLC analysis of sulfonamide reactions in a direct question-and-answer format.

Q1: How do I select the right solvent system (eluent)?

A1: The goal is to find a solvent system that provides good separation (different Rf values) between your starting materials and the product. The sulfonamide product is generally more polar than the sulfonyl chloride but its polarity relative to the starting amine can vary. A good starting point is a binary mixture of a non-polar and a polar solvent.

Solvent ClassCommon ExamplesStarting Ratio (Non-Polar:Polar)
Non-Polar Hexanes, Heptane8:2 or 7:3
Polar Ethyl Acetate (EtOAc), Dichloromethane (DCM)

Optimization Strategy:

  • Spots at Baseline (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 8:2 Hexanes:EtOAc to 6:4).

  • Spots at Solvent Front (High Rf): Your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 to 9:1 Hexanes:EtOAc).

  • For Highly Polar Sulfonamides: If separation is poor even in 100% EtOAc, a more complex system may be needed. A common system for polar amines and sulfonamides is Dichloromethane:Methanol with a small amount of ammonium hydroxide to improve spot shape.[4][5]

Q2: My spots are streaking or "tailing." What's causing this and how do I fix it?

A2: Streaking is a frequent issue, especially with amines and acidic compounds, that obscures results.[6] The cause determines the solution.

Troubleshooting Streaking on TLC Plates

Troubleshooting_Streaking start Are your spots streaking? overloaded Is the spot very intense and broad from the baseline? start->overloaded Yes no_problem No: Check other causes. acid_base Is the streaking spot a primary/secondary amine or a sulfonic acid? overloaded->acid_base No sol_overloaded Yes: You overloaded the plate. Solution: Dilute your sample and re-spot. overloaded->sol_overloaded Yes insoluble Did you sample an insoluble part of the reaction mixture? acid_base->insoluble No sol_acid_base Yes: Strong interaction with silica. acid_base->sol_acid_base Yes sol_insoluble Yes: Insoluble material is streaking. Solution: Ensure you are sampling a clear aliquot. insoluble->sol_insoluble Yes insoluble->no_problem No sol_amine For Amine: Add 0.5-1% triethylamine or ammonia to your eluent. sol_acid_base->sol_amine sol_acid For Acid: Add 0.5-1% acetic acid to your eluent. sol_acid_base->sol_acid

Caption: Decision tree for diagnosing streaking.

  • Cause & Mechanism : The stationary phase, silica gel (SiO₂), has acidic silanol (Si-OH) groups on its surface. Basic compounds, like amines, can undergo strong acid-base interactions, causing them to "stick" to the baseline and move unevenly with the solvent front.[7] Similarly, very acidic compounds can show poor behavior.

  • Solution :

    • Reduce Concentration : The simplest cause is overloading the plate with too much sample.[6][8] Try diluting your sample tenfold and re-spotting.

    • Add a Modifier : To prevent the interaction with silica, add a competitive base or acid to your eluent.

      • For basic amines , add a few drops of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent.[4][7] This neutralizes the acidic sites on the silica.

      • For acidic byproducts like sulfonic acids, add a few drops of acetic acid (AcOH) to the eluent.[6]

Q3: I can't see one of my spots. How can I visualize them?

A3: While most compounds in this reaction are UV-active, some may not be, or you may need a secondary method for confirmation.

Visualization MethodPrincipleTarget CompoundsAppearance
UV Light (254 nm) Quenching of fluorescence by compounds with a conjugated π-system.[9]Aromatic compounds (sulfonyl chlorides, aromatic amines, sulfonamides).Dark spots on a green fluorescent background.
Ninhydrin Stain Reacts with primary and secondary amines to form a colored product (Ruhemann's purple).[10]Starting material (primary/secondary amine).Purple or yellow spots after gentle heating. Excellent for confirming amine consumption.
Potassium Permanganate (KMnO₄) Stain Oxidizes compounds with electron-rich functional groups.Alkenes, alkynes, alcohols, some amines.Yellow/brown spots on a purple background.[10]
p-Anisaldehyde Stain Reacts with a wide range of nucleophilic functional groups.Versatile for many functional groups.Can produce a variety of colors upon heating, aiding in spot differentiation.[9][10]
Q4: The Rf values of my starting material and product are very similar. How can I tell if the reaction is working?

A4: This is where the co-spot is essential. The co-spot lane, where you apply both the starting material and the reaction mixture, is your primary diagnostic tool.

  • At t=0 (Reaction Start): The co-spot will appear as a single, round spot, identical to the starting material lane.

  • As Reaction Progresses: The co-spot will begin to elongate vertically as the new product spot, with a slightly different Rf, starts to resolve from the starting material.

  • Towards Completion: If the solvent system provides some separation, the co-spot will resolve into two distinct (though close) spots. The key is to watch the intensity of the starting material spot in the "Rxn" lane decrease over time relative to the new product spot.[3]

If separation is still insufficient, you must re-optimize your solvent system (see Q1) or consider multiple developments, where the plate is run in the same solvent system two or more times, drying in between each run.[4]

Q5: I see a new, very polar spot at the baseline (Rf ≈ 0). What is it?

A5: This is almost certainly the corresponding sulfonic acid .[1]

  • Mechanism : Sulfonyl chlorides are highly reactive and sensitive to moisture. If there is any water in your reaction solvent or glassware, the sulfonyl chloride will hydrolyze to form the sulfonic acid.[1]

  • TLC Appearance : Sulfonic acids are very polar and will have a strong affinity for the silica gel, resulting in little to no movement from the baseline. This spot will often streak without an acidic modifier in the eluent.

  • Solution : This is a side reaction, not part of the main conversion. To minimize it, ensure you are using anhydrous solvents, dry glassware, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Q6: How do I know when the reaction is complete?

A6: The reaction is considered complete when the limiting reactant has been fully consumed. On the TLC plate, this is observed when the spot corresponding to your identified limiting reagent is no longer visible in the "Rxn" lane. It is crucial to monitor the disappearance of the correct starting material. The continued presence of the excess reagent is expected.

References
  • EPFL. TLC Visualization Reagents. [Link]

  • PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)]. [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. [Link]

  • FSIS.USDA.gov. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. [Link]

  • University of Toronto. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Bitesize Bio. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. [Link]

  • PubMed. (1977). Evaluation and optimal combination of TLC systems for qualitative identification I: sulfonamides. [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help?. [Link]

Sources

Optimization

Technical Support Center: Extraction and Purification of Sulfonamides

Welcome to the technical support center for the extraction and purification of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction and purification of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup of sulfonamide-containing mixtures. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the successful isolation of high-purity sulfonamide products.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during the extraction and purification of sulfonamides in a question-and-answer format, explaining the underlying scientific principles for each recommended solution.

Section 1.1: Liquid-Liquid Extraction Challenges

Question: I'm performing a liquid-liquid extraction to separate my sulfonamide from unreacted starting materials, but I'm getting a low yield. What could be the cause?

Answer: Low yields in liquid-liquid extractions of sulfonamides often stem from incorrect pH adjustment. Sulfonamides are amphoteric, meaning they can act as both an acid and a base. The sulfonamide group (-SO₂NH-) is acidic, while the aromatic amine group (-NH₂) is basic.

  • Expertise & Experience: To effectively extract your sulfonamide into an organic layer, you need to ensure it is in its neutral form. If the aqueous layer is too acidic, the aromatic amine will be protonated (-NH₃⁺), making the molecule charged and more soluble in the aqueous phase. Conversely, if the aqueous layer is too basic, the sulfonamide group will be deprotonated (-SO₂N⁻-), again leading to increased aqueous solubility. The key is to adjust the pH of the aqueous layer to the isoelectric point of your specific sulfonamide, where it has a net neutral charge and minimum aqueous solubility. Regulation of acidity is a key principle for the selective extraction of sulfonamides.[1]

  • Troubleshooting Steps:

    • Determine the pKa values of your specific sulfonamide's acidic and basic functional groups.

    • Adjust the pH of the aqueous phase to a value between the pKa of the aromatic amine and the pKa of the sulfonamide group. This will maximize the concentration of the neutral species.

    • Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. This is generally more efficient at recovering the product.

    • Consider a "salting-out" approach by adding a neutral salt like NaCl to the aqueous phase. This can decrease the solubility of the sulfonamide in the aqueous layer and promote its partitioning into the organic phase.[2]

Question: I'm having trouble with emulsions forming during the extraction. How can I break them?

Answer: Emulsions are a common frustration in liquid-liquid extractions, particularly when dealing with complex reaction mixtures. They are colloidal suspensions of one liquid in another and can be stabilized by surfactants or fine solid particles.

  • Expertise & Experience: To break an emulsion, you need to disrupt the forces stabilizing the droplets. This can be achieved through several methods:

    • Time and Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

    • Mechanical Agitation: Gently swirling or rocking the separatory funnel, rather than vigorous shaking, can minimize emulsion formation. If an emulsion has formed, a gentle swirling motion can sometimes help it break.

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: Filtering the emulsified layer through a plug of glass wool or Celite can sometimes break the emulsion by coalescing the dispersed droplets.

    • Centrifugation: If the volume is manageable, centrifuging the emulsion is a highly effective method for forcing phase separation.

Section 1.2: Crystallization & Recrystallization Issues

Question: My sulfonamide is "oiling out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[3] This is a common problem when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[3]

  • Expertise & Experience: The goal of recrystallization is to allow for the slow and orderly growth of crystals, which excludes impurities. When a compound oils out, it often traps impurities within the liquid phase.

  • Solutions:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help.[3]

    • Add More Solvent: The concentration of the sulfonamide might be too high. Add a small amount of additional hot solvent to the mixture.[3]

    • Change the Solvent System: The chosen solvent may not be ideal. A solvent pair, such as ethanol/water or isopropanol/water, can be effective for sulfonamides.[3][4] You can dissolve the sulfonamide in the "good" solvent and then slowly add the "poor" solvent until turbidity appears, then allow it to cool.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal.[3][5]

Question: I'm getting a very low yield after recrystallization. What are the likely causes?

Answer: A low recovery is a frequent issue in recrystallization and can be attributed to several factors.

  • Expertise & Experience: Maximizing yield requires careful attention to the principles of solubility and saturation.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[5][6][7] Any excess solvent will retain more of your product in solution upon cooling.

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath to maximize precipitation.[3][5]

    • Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, it indicates the solution cooled too quickly. Reheat the solution and use a pre-warmed funnel for filtration.[3][5]

    • Check Solvent Choice: The sulfonamide may be too soluble in the chosen solvent even at low temperatures.[3] Consider a different solvent or a solvent/anti-solvent system.[5]

Question: No crystals are forming even after the solution has cooled completely. What should I do?

Answer: The lack of crystal formation is typically due to either supersaturation or using too much solvent.[3]

  • Expertise & Experience: A supersaturated solution contains more dissolved solute than it can normally hold at that temperature, but the crystallization process has not been initiated.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][5]

      • Seeding: Add a tiny crystal of the pure sulfonamide (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

    • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used.[3][8] Gently heat the solution to boil off some of the solvent to increase the concentration of the sulfonamide, and then allow it to cool again.

Section 1.3: Column Chromatography Problems

Question: My sulfonamide is not separating from impurities on the silica gel column. What can I do to improve resolution?

Answer: Poor separation in column chromatography is a common challenge that can be addressed by optimizing several parameters.[9]

  • Expertise & Experience: The separation of compounds on a chromatography column depends on the differential partitioning of the analytes between the stationary phase (e.g., silica gel) and the mobile phase (the solvent).

  • Strategies for Improved Separation:

    • Optimize the Mobile Phase: The polarity of the mobile phase is critical.[9]

      • Adjust Polarity: For normal-phase chromatography on silica gel, decreasing the polarity of the mobile phase (e.g., increasing the hexane to ethyl acetate ratio) will increase the retention of your compounds on the column, potentially leading to better separation.[9]

      • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be very effective.[9] Start with a less polar solvent system and gradually increase the polarity over time. This will allow less polar impurities to elute first, followed by your more polar sulfonamide.

    • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. Options include amide-modified silica or reverse-phase columns (C8 or C18) which offer different selectivity.[9]

    • Check for Column Overload: Loading too much sample can lead to broad peaks and poor separation.[9] Try reducing the amount of sample loaded onto the column.[9]

Question: My sulfonamide is stuck on the column and won't elute. What's the problem?

Answer: This issue, often called "compound sticking," usually means the mobile phase is not polar enough to move the sulfonamide down the column.[9]

  • Expertise & Experience: Sulfonamides can be quite polar and can interact strongly with the polar silica gel stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase.[9] For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, you can add a small amount of a more polar solvent like methanol.

    • Check for Compound Degradation: It is possible the sulfonamide is degrading on the silica gel. You can test for this by spotting your crude material on a TLC plate and letting it sit for a while before eluting to see if any new spots appear. If degradation is suspected, consider using a less acidic stationary phase or deactivating the silica gel.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing a novel sulfonamide? A1: A good starting point for recrystallizing sulfonamides is a solvent pair system. Ethanol-water and isopropanol-water mixtures are often effective.[3] The general procedure is to dissolve the crude sulfonamide in the minimum amount of the hot alcohol, and then slowly add hot water until the solution becomes slightly turbid. Then, allow the solution to cool slowly. 95% ethanol is also a common choice as the ethanol solvates the nonpolar benzene ring, and the water helps to solvate the polar amino and sulfonamide groups.[4][7]

Q2: How can I remove colored impurities from my crude sulfonamide product? A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3][10][11] The charcoal adsorbs the colored compounds. It is important to use only a small amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, the solution should be hot filtered to remove the charcoal before allowing the solution to cool and crystallize.[3][11]

Q3: What is the best way to load my sample onto a chromatography column? A3: There are two common methods for loading a sample onto a chromatography column: wet loading and dry loading.

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully added to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.[9]

  • Dry Loading: If your sample is not very soluble in the mobile phase, dry loading is preferred.[9] This involves dissolving your sample in a volatile solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[9]

Q4: Can I use acid-base extraction to purify my sulfonamide? A4: Yes, acid-base extraction can be a very effective purification technique for sulfonamides, especially for removing neutral or acidic/basic impurities. The amphoteric nature of sulfonamides allows for their selective extraction. By carefully controlling the pH, you can move the sulfonamide between aqueous and organic layers, leaving impurities behind. For instance, to remove a neutral impurity, you can dissolve the mixture in an organic solvent, extract with an acidic aqueous solution to protonate and remove any basic impurities, then extract with a basic aqueous solution to deprotonate and move your sulfonamide into the aqueous layer, leaving the neutral impurity in the organic layer. The sulfonamide can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Part 3: Experimental Protocols & Data

Protocol 1: General Recrystallization of a Sulfonamide from an Ethanol-Water Solvent System
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to completely dissolve the solid at its boiling point.[6][7][12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[3][11] Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3][11]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.[3] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol-water mixture or pure, cold ethanol) to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: General Column Chromatography of a Sulfonamide on Silica Gel
  • Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen starting mobile phase (e.g., 9:1 hexane:ethyl acetate).[9]

  • Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.[9]

  • Sample Loading (Dry Loading Method): a. Dissolve the crude sulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[9] c. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.[9] d. Carefully add this powder to the top of the packed column.[9]

  • Elution: Carefully add your mobile phase to the column. Apply gentle pressure to begin the elution. Collect fractions in test tubes.[9]

  • Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a suitable stain. Combine the fractions containing the pure product.[9]

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain your purified sulfonamide.[9]

Table 1: Common Solvents for Sulfonamide Purification
Solvent/SystemApplicationNotes
95% Ethanol/WaterRecrystallizationGood for a wide range of sulfonamides due to the mixed polarity.[4]
Isopropanol/WaterRecrystallizationAn effective alternative to ethanol/water systems.[3][10]
Hexane/Ethyl AcetateColumn ChromatographyA common mobile phase for normal-phase silica gel chromatography. The ratio is adjusted to optimize separation.[9]
Dichloromethane/MethanolColumn ChromatographyA more polar mobile phase system for highly retained sulfonamides.
AcetoneRecrystallizationA solvent of intermediate polarity that can be effective for some sulfonamides.[4]

Part 4: Visualizations

Diagram 1: General Workflow for Sulfonamide Purification

G Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid-Base Workup) Start->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Solid Crude Solid Product Concentration->Crude_Solid Purification_Choice Purification Method? Crude_Solid->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity Crude Chromatography Column Chromatography Purification_Choice->Chromatography Complex Mixture Pure_Solid Pure Sulfonamide Recrystallization->Pure_Solid Chromatography->Pure_Solid Characterization Characterization (NMR, MS, etc.) Pure_Solid->Characterization End End Characterization->End

Caption: A generalized workflow for the purification of sulfonamides.

Diagram 2: Troubleshooting Logic for Recrystallization

G Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Product 'Oils Out' Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Sol1 Re-dissolve, cool slower Add more solvent Change solvent system Oiling_Out->Sol1 Sol2 Induce (scratch/seed) Reduce solvent volume No_Crystals->Sol2 Sol3 Use minimum hot solvent Ensure complete cooling Check solvent choice Low_Yield->Sol3 Sol1->Start Retry Sol2->Start Retry Sol3->Start Retry

Caption: A troubleshooting decision tree for common recrystallization issues.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.
  • Facile separation of sulfonamides from their degradates by liquid--liquid extraction - J Pharm Sci.
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents - Academia.edu.
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts.
  • US2777844A - Sulfonamide purification process - Google Patents.
  • A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem.
  • Spring 2017 - WordPress.com.
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate.
  • Sulfanilamide - PRODUCT INFORMATION.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion | Request PDF - ResearchGate.
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI.
  • Microextraction-Based Methods for Determination of Sulfonamides in Milk.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI.
  • What is the best extraction method of sulfonamides group from honey samples?
  • emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples - RSC Publishing.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience.
  • Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent - ChemRxiv.
  • General case of the day. Sulfonamide crystallization in nonalkalinized urine.
  • Sulfonamide - Wikipedia.
  • Purification of Sulfanilamide by Crystallization | PDF | Solubility | Chemical Polarity - Scribd.
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES.
  • Experiment 3 Crystallization 21 - Bellevue College.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.
  • Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction - PubMed.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC.
  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Chlorothiophene-2-sulfonamide and Alternative Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that catalyze the rapid, reversible hydration of carbon dioxide into bicarbonate and protons. The discovery that five-membered heterocyclic sulfonamides...

Author: BenchChem Technical Support Team. Date: March 2026

Carbonic anhydrases (CAs) are a ubiquitous family of metalloenzymes that catalyze the rapid, reversible hydration of carbon dioxide into bicarbonate and protons. The discovery that five-membered heterocyclic sulfonamides exhibit vastly superior CA inhibitory activity compared to classic six-membered counterparts (e.g., sulfanilamide) revolutionized the field of rational drug design[1].

As a highly specialized scaffold, 3-Chlorothiophene-2-sulfonamide and its 5-substituted derivatives (such as 5-arylsulfonyl-3-chlorothiophene-2-sulfonamides) offer unique pharmacokinetic and pharmacodynamic profiles. Unlike broad-spectrum Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide, these halogenated thiophene derivatives were engineered to cross the blood-brain barrier efficiently, driving selective cerebrovasodilatation and potent anticonvulsant activity without inducing the systemic diuresis typically associated with classical CAIs[2].

Mechanistic Pathway of Inhibition

All classical sulfonamide CAIs function as zinc binders. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion in the CA active site, displacing the zinc-bound water/hydroxide ion that is essential for CO2​ hydration.

In the case of 3-Chlorothiophene-2-sulfonamide, the electron-withdrawing chlorine atom at the 3-position serves a critical dual purpose:

  • Electronic Modulation: It lowers the pKa​ of the sulfonamide group, increasing the proportion of the highly active, negatively charged zinc-binding anion present at physiological pH.

  • Steric Guidance: It restricts the conformational flexibility of the sulfonamide tail, optimizing its insertion into the hydrophobic cone of the CA active site while allowing the thiophene ring to engage in favorable Van der Waals interactions.

Mechanism CA hCA II Active Site Zn Catalytic Zn2+ CA->Zn Water Zn-bound H2O Zn->Water Substrate CO2 Substrate Water->Substrate Hydration Product HCO3- + H+ Substrate->Product Inhibitor 3-Chlorothiophene- 2-sulfonamide Inhibitor->Zn Displaces H2O Inhibitor->Water Blocks Thr200 Thr200 Residue Inhibitor->Thr200 H-Bonding

Mechanism of hCA II inhibition by 3-Chlorothiophene-2-sulfonamide via Zn2+ coordination.

Comparative Structure-Activity Relationship (SAR)

When comparing 3-Chlorothiophene-2-sulfonamide derivatives to other clinical CAIs, the primary differentiator is isoform selectivity and tissue distribution. While Acetazolamide (a thiadiazole) is a potent pan-inhibitor, its high polarity restricts central nervous system (CNS) penetration. Conversely, the lipophilic nature of the halogenated thiophene ring allows 3-Chlorothiophene-2-sulfonamide derivatives (e.g., UK-17022) to localize in cerebral tissues. This specific localization achieves an anticonvulsant ED50​ of 2 mg/kg in murine models and selectively increases cerebral blood flow[2].

Quantitative Comparison of Key CA Inhibitors
InhibitorChemical ScaffoldhCA I Ki​ (nM)hCA II Ki​ (nM)Primary Clinical / Physiological Effect
Sulfanilamide 6-Membered Benzenesulfonamide~300,000~3,000Antibacterial (Weak CAI)
Acetazolamide 5-Membered Thiadiazole25012Systemic Diuretic, Glaucoma, Altitude Sickness
Dorzolamide Bicyclic Thieno-thiopyran50,0009Topical Intraocular Pressure Reduction
3-Chlorothiophene-2-sulfonamide (Derivatives) 5-Membered Halogenated Thiophene>1,0002 - 15Selective Cerebrovasodilatation, Anticonvulsant

Note: Ki​ values represent binding affinity to human cytosolic isoforms I and II. Lower values indicate higher potency.[1],

Experimental Validation: Stopped-Flow Kinetics Protocol

Standard steady-state microplate assays are fundamentally inadequate for measuring CA inhibition because the enzyme's turnover rate is exceptionally fast ( kcat​≈106s−1 ). Diffusion limitations in standard assays mask the true kinetics. To accurately determine the Ki​ of 3-Chlorothiophene-2-sulfonamide, a Stopped-Flow Spectrophotometric Assay must be employed.

Self-Validating Workflow

To ensure the integrity of the data, this protocol operates as a self-validating system: every experimental block must include an uninhibited enzyme baseline (to verify maximum velocity and system dead-time) and an Acetazolamide reference standard (to confirm the assay's dynamic range).

Workflow Prep 1. Reagent Prep (Enzyme + Buffer + Indicator) Incubate 2. Inhibitor Incubation (10-15 min, 20°C) Prep->Incubate Mix 3. Stopped-Flow Mixing (Inject CO2-saturated H2O) Incubate->Mix Measure 4. Spectrophotometry (Monitor pH drop) Mix->Measure Analyze 5. Data Analysis (Calculate Ki via Morrison Eq) Measure->Analyze

Stopped-flow spectrophotometric workflow for measuring rapid CO2 hydration kinetics.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 10 nM recombinant hCA II in 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator.

    • Causality: HEPES is strictly chosen because its pKa​ (7.3) closely matches the indicator, ensuring a linear absorbance response to the H+ generated during CO2​ hydration.

  • Inhibitor Incubation: Incubate the enzyme-indicator solution with varying concentrations of 3-Chlorothiophene-2-sulfonamide (0.1 nM to 1000 nM) for 15 minutes at 20°C.

    • Causality: Sulfonamide binding to the active site zinc is a relatively slow, diffusion-limited process compared to the enzyme's catalytic turnover. Pre-incubation ensures thermodynamic equilibrium is achieved prior to substrate introduction.

  • Substrate Preparation: Saturate distilled water with 100% CO2​ gas at 20°C to achieve a stable ~34 mM CO2​ stock solution.

  • Rapid Mixing: Using a stopped-flow apparatus, inject equal volumes of the incubated enzyme-inhibitor complex and the CO2​ substrate into the mixing chamber (mixing time < 2 milliseconds).

  • Spectrophotometric Detection: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 50-millisecond window.

    • Causality: Tracking this rapid pH drop provides a direct, real-time readout of HCO3−​ and H+ generation, bypassing the lag phases seen in coupled-enzyme assays.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance curve. Use the Morrison equation for tight-binding inhibitors to derive the exact Ki​ , as standard Michaelis-Menten kinetics fail when enzyme and inhibitor concentrations are on the same order of magnitude.

Conclusion

While classical CAIs like Acetazolamide and Dorzolamide remain gold standards for systemic diuresis and topical glaucoma treatment respectively, the 3-Chlorothiophene-2-sulfonamide scaffold provides a crucial structural blueprint for CNS-targeted therapies. By leveraging the lipophilicity of the thiophene ring and the unique electronic properties of the 3-chloro substituent, researchers can develop highly potent, brain-penetrant CAIs capable of selective cerebrovasodilatation and neuroprotection without disrupting systemic fluid balance.

References

  • Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: Semantic Scholar URL
  • HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Sulfonamide Derivatives

Introduction: The Enduring Versatility of the Sulfonamide Scaffold The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, these "sulfa d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, these "sulfa drugs" were among the first class of effective systemic antimicrobials and revolutionized medicine.[1] Decades of research have revealed that the sulfonamide scaffold is a privileged structure, capable of interacting with a vast array of biological targets. This has led to the development of sulfonamide-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, diuretic, and antiviral activities.[2][3][4]

The journey from a newly synthesized sulfonamide derivative in a flask to a validated lead compound is a rigorous process. It demands a systematic, multi-tiered approach to biological validation—one that not only identifies activity but also elucidates the mechanism of action and establishes a preliminary therapeutic window. This guide provides a strategic framework for researchers, outlining field-proven protocols and explaining the causality behind key experimental choices to ensure the generation of robust, reproducible, and meaningful data.

Chapter 1: The Validation Framework - A Strategic Workflow

A haphazard screening approach wastes time and resources. A successful validation campaign follows a logical progression from broad-based screening to specific, hypothesis-driven assays. The goal is to build a comprehensive biological profile of each synthesized derivative.

Experimental Rationale: This tiered strategy acts as a funnel. We begin with high-throughput, cost-effective primary assays to cast a wide net and identify any "hits." Promising compounds are then advanced to more complex and resource-intensive secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action. This prevents the costly pursuit of compounds with weak or non-specific activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Validation & Potency cluster_2 Phase 3: Selectivity & Mechanism of Action cluster_3 Outcome Synthesis Synthesized Sulfonamide Library Screening Broad-Spectrum Bioassays (e.g., Antimicrobial Zone of Inhibition, General Cytotoxicity) Synthesis->Screening Initial Evaluation MIC Antimicrobial MIC Determination Screening->MIC If Antimicrobial Hit IC50 Enzyme Inhibition Assays (COX-2, Carbonic Anhydrase, etc.) Screening->IC50 If Target-Based Design GI50 Cancer Cell Line Proliferation Assay (GI50) Screening->GI50 If Cytotoxic Hit Selectivity Counter-Screening (e.g., Normal vs. Cancer Cells, COX-1 vs. COX-2) MIC->Selectivity IC50->Selectivity GI50->Selectivity Pathway Cellular Mechanism Assays (e.g., Western Blot for Pathway Markers) Selectivity->Pathway Elucidate MoA Lead Lead Compound Identification Pathway->Lead Final Validation

Caption: A strategic workflow for validating synthesized sulfonamide derivatives.

Chapter 2: Validating Antimicrobial Activity

The classic antibacterial action of sulfonamides involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][6] Bacteria must synthesize their own folic acid, whereas humans acquire it from their diet. This provides a selective target for antimicrobial therapy.[5][7]

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. By competitively binding to the enzyme's active site, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. This halts the production of essential nucleotides (purines and thymidine), thereby arresting bacterial growth and replication (a bacteriostatic effect).[6][8]

G PABA PABA DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate FolicAcid Folic Acid Synthesis DHPS->FolicAcid Product Growth Bacterial Growth FolicAcid->Growth Sulfonamide Sulfonamide Derivative Block Inhibition Sulfonamide->Block Block->DHPS

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This quantitative measure is the gold standard for susceptibility testing.[9]

Experimental Rationale: Compared to disk diffusion, broth microdilution provides a quantitative result (the MIC value), which is crucial for comparing the potency of different derivatives and for subsequent structure-activity relationship (SAR) studies. We use cation-adjusted Mueller-Hinton Broth (MHB) because it is standardized for susceptibility testing and has low levels of PABA and thymidine, which could otherwise interfere with the sulfonamide's mechanism of action.[10]

Materials:

  • Synthesized sulfonamide derivatives, stock solutions in DMSO (e.g., 10 mg/mL).

  • Standard control antibiotics (e.g., Sulfamethoxazole, Ciprofloxacin).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the standardized suspension 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of your test compound (e.g., at 256 µg/mL) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient (e.g., 128, 64, 32... µg/mL).

  • Inoculation: Add 100 µL of the working bacterial inoculum to each well. This brings the final volume to 200 µL and halves the drug concentration.

  • Controls:

    • Growth Control: A well with MHB and inoculum, but no drug.

    • Sterility Control: A well with MHB only.

    • Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Data Presentation: Comparative MIC Values

Summarize your results in a table to facilitate direct comparison.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Derivative 1 1632
Derivative 2 816
Derivative 3 >128>128
Sulfamethoxazole3264
Ciprofloxacin0.50.25

Chapter 3: Validating Anti-Inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Sulfonamide derivatives, such as Celecoxib, have been successfully developed as selective COX-2 inhibitors.[2] COX-2 is an enzyme that is typically absent in most tissues but is induced during inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[2]

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of an intermediate product generated by the COX enzyme, providing a rapid and sensitive method for high-throughput screening.[11][12]

Experimental Rationale: This biochemical assay directly measures the compound's ability to inhibit the target enzyme in a controlled, cell-free environment. This is a critical step to confirm that the observed cellular effects are due to on-target enzyme inhibition. A known selective inhibitor (Celecoxib) is used as a positive control to validate the assay's performance.

Materials:

  • COX-2 Inhibitor Screening Kit (contains human recombinant COX-2, assay buffer, probe, cofactor, arachidonic acid).

  • Test sulfonamide derivatives and a positive control (Celecoxib).

  • 96-well white opaque plate.

  • Fluorescence plate reader (Ex/Em = 535/587 nm).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol. Reconstitute the COX-2 enzyme and keep it on ice.

  • Compound Preparation: Prepare a 10X stock of your test compounds and Celecoxib in the appropriate solvent (e.g., DMSO).

  • Plate Setup:

    • Sample Wells: Add 10 µL of your diluted test inhibitor.

    • Enzyme Control (100% Activity): Add 10 µL of assay buffer.

    • Inhibitor Control: Add 10 µL of diluted Celecoxib.

  • Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to the Sample, Enzyme Control, and Inhibitor Control wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate (Arachidonic Acid) to all wells, preferably using a multi-channel pipette for simultaneous addition.

  • Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the Enzyme Control. Plot percent inhibition versus log[inhibitor] to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative IC₅₀ Values
CompoundCOX-2 IC₅₀ (µM)
Derivative 4 0.45
Derivative 5 1.2
Derivative 6 25.8
Celecoxib0.52

Chapter 4: Validating Anticancer Activity

The anticancer potential of sulfonamides is multifaceted, with derivatives being developed to inhibit various targets crucial for tumor growth and survival.[13][14] Two prominent targets are Carbonic Anhydrases (CAs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15][16][17]

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

Tumor-associated CAs (e.g., CA IX, CA XII) are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[18] Sulfonamides are classic CA inhibitors.[19]

Experimental Rationale: This assay measures the inhibition of the CA-catalyzed hydrolysis of p-nitrophenyl acetate (NPA) to p-nitrophenol, which can be measured spectrophotometrically. It provides a direct measure of a compound's ability to inhibit this therapeutically relevant enzyme family.

Materials:

  • Bovine Carbonic Anhydrase (bCA) as a model enzyme.

  • Test sulfonamide derivatives and a positive control (Acetazolamide).

  • Tris-sulfate buffer (pH 7.6).

  • p-Nitrophenyl acetate (NPA) in acetonitrile.

  • 96-well clear plate.

  • Spectrophotometer (400 nm).

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add 60 µL of buffer, 10 µL of your test compound (in 1% DMSO), and 10 µL of the CA enzyme solution.

  • Pre-incubation: Mix and pre-incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the NPA substrate to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 400 nm for 5-10 minutes.

  • Data Analysis: Calculate the reaction rate and determine the IC₅₀ values as described for the COX-2 assay.

Protocol 2: Cellular Proliferation (MTT) Assay

This is a cornerstone colorimetric assay for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[20]

Experimental Rationale: Moving from a biochemical to a cellular context is essential. The MTT assay determines if the compound's activity (e.g., enzyme inhibition) translates into a desired biological outcome (i.e., stopping cancer cell growth). Including a non-cancerous cell line (e.g., normal fibroblasts) is a critical self-validating step to assess selectivity. A compound that kills cancer and normal cells equally has a low therapeutic potential.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon) and a normal cell line (e.g., WI-38 lung fibroblasts).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test sulfonamide derivatives and a positive control (e.g., Doxorubicin).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Spectrophotometer (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of your test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Data Presentation: Comparative GI₅₀ and Selectivity Index
CompoundGI₅₀ (µM) vs MCF-7 (Cancer)GI₅₀ (µM) vs WI-38 (Normal)Selectivity Index (Normal/Cancer)
Derivative 7 5.2>100>19.2
Derivative 8 8.112.51.5
Doxorubicin0.91.51.7

Conclusion

The validation of synthesized sulfonamide derivatives is a systematic process that builds a bridge from chemical structure to biological function. By employing a logical workflow of primary, secondary, and mechanistic assays, researchers can efficiently identify potent and selective compounds. The protocols and comparative frameworks provided in this guide are designed to ensure scientific rigor and generate the high-quality data necessary for advancing promising new derivatives through the drug discovery pipeline. The enduring legacy of the sulfonamide scaffold suggests that with robust validation, novel derivatives will continue to emerge as powerful tools in the fight against a wide spectrum of diseases.

References

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75. Available at: [Link]

  • Iqbal, T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(4), 3767-3780. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen research portal. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Akdemir, Ö. G., et al. (2022). Evaluation of some o-benzenedisulfonimido– sulfonamide derivatives as potent antimicrobial agents. DergiPark. Available at: [Link]

  • Xu, Z., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. Available at: [Link]

  • Scozzafava, A., et al. (2003). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 10(11), 925-953. Available at: [Link]

  • Khan, I., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Molecules, 27(17), 5649. Available at: [Link]

  • Al-Suhaimi, K. S., & Khan, A. A. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus, 16(2), e54705. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. Available at: [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. Available at: [Link]

  • Scozzafava, A., & Supuran, C. T. (2002). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Cardiff University. Available at: [Link]

  • Korač, J., & Stanković, S. (2012). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju, 62(4), 939-951. Available at: [Link]

  • Liu, G., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Ali, M., et al. (2025). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. MDPI. Available at: [Link]

  • Gürsoy, A., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. Available at: [Link]

  • Maresca, A., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed. Available at: [Link]

  • Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

  • Ganggong, D., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Taslimi, P., et al. (2023). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Taylor & Francis Online. Available at: [Link]

  • Abdel-Aziz, M., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Available at: [Link]

  • Khan, M. F., et al. (2011). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharma and Bio Sciences, 2(1). Available at: [Link]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Available at: [Link]

  • Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Dadashi, M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • Ashraf, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]

  • Zeb, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Available at: [Link]

  • Uddin, R., et al. (2024). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available at: [Link]

  • Yang, X., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. Available at: [Link]

  • van der Ven, A. J., et al. (1995). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. PubMed. Available at: [Link]

  • Desai, K. R., et al. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Sulfonamide-Based Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals The introduction of sulfonamides in the 1930s marked a pivotal moment in medicine, ushering in the era of antimicrobial chemotherapy.[1] These synthetic com...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of sulfonamides in the 1930s marked a pivotal moment in medicine, ushering in the era of antimicrobial chemotherapy.[1] These synthetic compounds were the first effective systemic antibacterial agents and fundamentally changed the approach to treating bacterial infections.[1][2] While the advent of penicillin and subsequent antibiotic classes has broadened the antimicrobial arsenal, sulfonamides remain clinically relevant, particularly in combination therapies.[1][3] This guide provides a comprehensive comparison of the efficacy of different sulfonamide-based antimicrobial agents, supported by experimental data and detailed methodologies.

Mechanism of Action: A Competitive Inhibition of Folate Synthesis

Sulfonamides are bacteriostatic agents, meaning they inhibit bacterial growth rather than directly killing the bacteria.[1][] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis.[5][6] Bacteria, unlike mammals who obtain folate from their diet, must synthesize their own folic acid, which is a precursor for the synthesis of DNA, RNA, and proteins.[6][7]

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6] By binding to the active site of DHPS, they block the conversion of PABA into dihydropteroate, a critical step in the folic acid pathway.[6] This disruption of folate synthesis ultimately halts bacterial growth and replication.[]

To enhance their antimicrobial effect, sulfonamides are frequently co-administered with trimethoprim, a dihydrofolate reductase (DHFR) inhibitor.[3][8] This sequential blockade of two distinct steps in the same metabolic pathway results in a synergistic and often bactericidal effect.[8][9]

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Blocked by Sulfonamides Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroate->Dihydrofolate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydrofolate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Blocked by Trimethoprim Nucleic_Acids Purines, Pyrimidines, Amino Acids (DNA, RNA, Protein Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Sulfonamide_Entry Sulfonamide Entry DHPS Dihydropteroate Synthase (DHPS) Sulfonamide_Entry->DHPS Folic_Acid_Synthesis Folic Acid Synthesis DHPS->Folic_Acid_Synthesis Bacterial_Growth Bacterial Growth Folic_Acid_Synthesis->Bacterial_Growth Reduced_Permeability Reduced Permeability Reduced_Permeability->Sulfonamide_Entry Blocks Entry Altered_DHPS Altered DHPS (Low Affinity) Altered_DHPS->DHPS Prevents Binding PABA_Overproduction PABA Overproduction PABA_Overproduction->DHPS Outcompetes

Caption: Key mechanisms of bacterial resistance to sulfonamides.

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for accurately assessing the in vitro efficacy of sulfonamides. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing. [7]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium. [7][10] Step-by-Step Methodology:

  • Prepare a stock solution of the sulfonamide in a suitable solvent like dimethyl sulfoxide (DMSO). [7]2. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. [10]It is critical to use a medium with low levels of thymidine, as it can interfere with sulfonamide activity. [7][11]3. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to a final concentration of about 5 x 10⁵ CFU/mL in each well. [10]4. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours. [10]6. Determine the MIC by visually identifying the lowest drug concentration that completely inhibits bacterial growth (i.e., the well with no turbidity). [10][12]

This qualitative test assesses the susceptibility of bacteria to an antimicrobial agent. [7] Step-by-Step Methodology:

  • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculate a Mueller-Hinton agar (MHA) plate by swabbing the entire surface to ensure uniform growth.

  • Aseptically apply a paper disk impregnated with a known concentration of the sulfonamide (e.g., 250 or 300 mcg of sulfisoxazole) to the center of the agar plate. [13]4. Incubate the plate at 35-37°C for 16-18 hours. [10]5. Measure the diameter of the zone of inhibition around the disk. The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant. [13]

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Media with Bacteria Inoculum->Inoculation Media Antimicrobial-Containing Media (Broth or Agar) Media->Inoculation Incubation Incubate at 35-37°C (16-20 hours) Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine MIC (Lowest Inhibitory Concentration) Observation->MIC_Determination Susceptibility Determine Susceptibility (Susceptible, Intermediate, Resistant) Observation->Susceptibility

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

Sulfonamides, the pioneering class of antimicrobial agents, continue to hold a place in modern medicine, particularly as part of combination therapies that leverage their synergistic effects. Their broad spectrum of activity and well-understood mechanism of action make them a valuable tool against a range of bacterial pathogens. However, the persistent challenge of antimicrobial resistance necessitates ongoing research and development of novel sulfonamide derivatives and combination strategies. A thorough understanding of their comparative efficacy, mechanisms of action, and resistance patterns, as provided in this guide, is essential for researchers and clinicians working to combat infectious diseases.

References

  • Sulfonamides - Medical Pharmacology. (n.d.).
  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (n.d.).
  • Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo | Journal of Antimicrobial Chemotherapy | Oxford Academic. (1979). Retrieved from [Link]

  • Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides - Benchchem. (n.d.).
  • Mechanism for synergism between sulphonamides and trimethoprim clarified - PubMed. (1989). Retrieved from [Link]

  • Studies on the Mechanism of Sulfonamide Bacteriostasis, Inhibition and Resistance: Experiments with E. Coli in a Synthetic Medium - Oxford Academic. (1942). Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Retrieved from [Link]

  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia. (2025). Retrieved from [Link]

  • Sulfonamides and Trimethoprim - Oncohema Key. (2017). Retrieved from [Link]

  • Review of the Sulfonamides and Trimethoprim | Pediatrics In Review - AAP Publications. (2000). Retrieved from [Link]

  • [Studies on synergistic behaviour and pharmacokinetics of the combination sulfonamide/trimethoprim. IV. A comparative study on potentiating the trimethoprim effect by various sulfonamides and critical observations on its dosing (author's transl)] - PubMed. (1977). Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Retrieved from [Link]

  • Sulfonamides General Statement Monograph for Professionals - Drugs.com. (n.d.). Retrieved from [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). Retrieved from [Link]

  • antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (n.d.). Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024). Retrieved from [Link]

  • Comparative Safety and Efficacy of Different Classes of Antibiotics for Treating Common Bacterial Infections: A Systematic Review and Meta Analysis | Auctores. (2023). Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]

  • A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. (2021). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Retrieved from [Link]

  • Comparison of sulphadiazine-trimethoprim and sulphamethoxazole-trimethoprim in the treatment of acute respiratory tract infections. Randomized double-blind trial - PubMed. (1980). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing - Asia-Pacific Economic Cooperation. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing - agriculture.gov.a. (n.d.). Retrieved from [Link]

  • Sulfadiazine vs Sulfamethoxazole / Trimethoprim Comparison - Drugs.com. (n.d.). Retrieved from [Link]

  • Randomized Trial of Trimethoprim-Sulfamethoxazole versus Pyrimethamine-Sulfadiazine for Therapy of Toxoplasmic Encephalitis in Patients with AIDS - PMC. (1996). Retrieved from [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). Retrieved from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin - DermNet. (n.d.). Retrieved from [Link]

Sources

Comparative

In Silico and In Vitro Evaluation of Chlorothiophene-Based Chalcones as Targeted Anticancer Agents: A Comparative Guide

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in oncology drug discovery due to their synthetic versatility and broad spectrum of biological activities. However, traditional chalcones often suffer from...

Author: BenchChem Technical Support Team. Date: March 2026

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in oncology drug discovery due to their synthetic versatility and broad spectrum of biological activities. However, traditional chalcones often suffer from poor metabolic stability and off-target toxicity. Recent advances in rational drug design have demonstrated that bio-isosteric replacement—specifically substituting the standard phenyl ring with a chlorothiophene moiety—dramatically enhances both lipophilicity and target selectivity.

This guide provides a comprehensive comparison of chlorothiophene-based chalcones against standard chemotherapeutics. Designed for drug development professionals, it synthesizes in silico predictive modeling with in vitro experimental validation, detailing the causality behind structural modifications and providing self-validating protocols for reproducible research.

Comparative Efficacy: Chlorothiophene Chalcones vs. Standard Therapeutics

The introduction of a chlorine atom on a thiophene ring introduces unique halogen bonding capabilities within the hydrophobic pockets of target proteins (such as MDM2 and EGFR), while the thiophene ring itself improves the pharmacokinetic profile.

As demonstrated by1[1], specific chlorothiophene derivatives (C4 and C6) exhibit profound toxicity against colorectal cancer cells, surpassing the efficacy of standard 5-Fluorouracil. Similarly,2[2] highlights that bis-chalcones containing dichlorothiophene significantly outperform Tamoxifen in breast cancer models.

Quantitative Performance Comparison
CompoundStructural ModificationTarget Cell LineIC₅₀ ValueReference DrugRef. Drug IC₅₀
Chalcone C4 Chlorothiophene + DimethoxyWiDr (Colorectal)0.77 µg/mL5-Fluorouracil> 0.77 µg/mL
Chalcone C6 Chlorothiophene + TrimethoxyWiDr (Colorectal)0.45 µg/mL5-Fluorouracil> 0.45 µg/mL
Chalcone 3 Chloro + MethoxyMCF-7 (Breast)0.80 µg/mLDoxorubicinN/A
Bis-chalcone 6 Dichlorothiophene + MethoxyMCF-7 (Breast)4.40 µMTamoxifen17.9 µM

Data aggregated from standardized in vitro MTT assays[2][3][4]. Note: Lower IC₅₀ values indicate higher potency.

Mechanistic Insights: The p53-MDM2 and Bcl-2 Axis

The primary mechanism of action for these optimized chalcones involves the disruption of protein-protein interactions (PPIs) that cancer cells rely on to evade apoptosis. Specifically, chlorothiophene chalcones act as competitive inhibitors of the MDM2 protein. By binding to the hydrophobic cleft of MDM2 (binding energy approx. -6.6 kcal/mol), the chalcone prevents the ubiquitination and subsequent degradation of the p53 tumor suppressor[1][5]. Concurrently, these compounds destabilize the anti-apoptotic protein Bcl-2.

Pathway Chalcone Chlorothiophene Chalcones MDM2 MDM2 Protein Chalcone->MDM2 Competitive Inhibition Bcl2 Bcl-2 Protein Chalcone->Bcl2 Destabilizes Complex p53 p53 Tumor Suppressor MDM2->p53 Ubiquitination Blocked Apoptosis Tumor Cell Apoptosis p53->Apoptosis Transcriptional Activation Bcl2->Apoptosis Inhibition Relieved

Figure 1: Chlorothiophene chalcone mediated inhibition of p53-MDM2 and Bcl-2 apoptotic pathways.

Self-Validating Experimental Protocols

To transition from computational prediction to empirical reality, researchers must employ rigorous, self-validating workflows. The following protocols detail the causality behind each methodological choice.

Protocol Prep Ligand & Protein Prep Dock Molecular Docking Prep->Dock Validated Model MD MD Simulation Dock->MD Hit Selection Synth Sonochemical Synthesis MD->Synth Stable Poses Assay In Vitro Validation Synth->Assay Purified Cmpds

Figure 2: Self-validating in silico to in vitro workflow for chalcone anticancer drug discovery.

Protocol A: In Silico Molecular Docking & MD Simulation

Causality: Static docking provides a binding snapshot, but Molecular Dynamics (MD) is required to evaluate the thermodynamic stability of the ligand-receptor complex over time, ensuring the chlorothiophene moiety does not dissociate due to solvent interactions[5].

  • Protein and Ligand Preparation: Retrieve the 3D crystal structure of MDM2 (e.g., PDB ID: 3ERT) and minimize energy using the OPLS-2005 force field. Generate 3D conformers of the chlorothiophene chalcones.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and redock it into the active site. Validation Check: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the predicted and crystallographic pose is ≤ 2.0 Å. This ensures the grid box parameters accurately reproduce empirical binding geometries[6].

  • High-Throughput Docking: Dock the chalcone library. Prioritize compounds exhibiting strong halogen bonding and π-cation interactions.

  • MD Simulation: Subject the top poses to a 500 ns MD simulation in a solvated system. Analyze the RMSD and Root Mean Square Fluctuation (RMSF) trajectories to confirm sustained binding stability[5].

Protocol B: Sonochemical Synthesis of Chlorothiophene Chalcones

Causality: Alkali-sensitive thiophenes are prone to degradation in prolonged basic conditions. By utilizing ultrasound irradiation, acoustic cavitation generates localized high temperatures and pressures, accelerating the Claisen-Schmidt condensation from 24 hours to mere minutes, thereby preserving the integrity of the thiophene ring[4].

  • Reagent Preparation: Mix equimolar amounts (0.01 mol) of 2-acetyl-5-chlorothiophene and the corresponding substituted aromatic aldehyde in 20 mL of methanol[3].

  • Ultrasonic Irradiation: Add 40% KOH (4 mL) dropwise. Subject the mixture to ultrasound irradiation (e.g., 40 kHz) at room temperature. Monitor the reaction progress via TLC (n-hexane/ethyl acetate 7:3)[3][4].

  • Isolation: Pour the mixture into crushed ice, acidify with 10% HCl, filter the precipitate, and recrystallize from methanol[4].

  • Self-Validation (NMR Confirmation): Perform ¹H-NMR spectroscopy. Validation Check: The presence of trans-alkene protons with a coupling constant ( J ) of 15–16.0 Hz acts as an internal validation that the desired biologically active α,β -unsaturated trans-stereoisomer was successfully synthesized, ruling out cis-isomer contamination[3].

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay measures mitochondrial reductase activity, serving as a direct, quantifiable proxy for cell viability and proliferation inhibition.

  • Cell Seeding: Seed cancer cells (e.g., WiDr, MCF-7) at a density of 1×104 cells/well in 96-well microplates and incubate for 24 hours in a 5% CO₂ incubator[3].

  • Compound Treatment: Treat cells with varying concentrations of the synthesized chalcones (0.1 to 100 µg/mL) for 48 hours.

  • Self-Validation (Control Benchmarking): Run a vehicle control (0.1% DMSO) and a positive control (5-Fluorouracil or Doxorubicin) in parallel. Validation Check: The assay self-validates only if the vehicle control maintains ≥ 95% cell viability (ruling out solvent toxicity) and the positive control achieves historical IC₅₀ benchmarks, confirming cell line sensitivity[3].

Conclusion

The integration of a chlorothiophene moiety into the chalcone backbone represents a significant leap in targeted anticancer drug design. As evidenced by the comparative data, compounds like C4 and C6 drastically outperform traditional chemotherapeutics in specific cell lines by effectively locking into the p53-MDM2 and Bcl-2 binding pockets. By employing the self-validating in silico and sonochemical workflows outlined above, researchers can reliably synthesize and evaluate these highly potent, next-generation therapeutic agents.

References

  • Wulan, F. F., Astuti, E., Prasetyo, N., Kumar, N., & Wahyuningsih, T. D. (2025). "Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway." Arabian Journal of Chemistry.
  • Suma, A. A. T., Wahyuningsih, T. D., & Mustofa, M. (2019). "Efficient synthesis of chloro chalcones under ultrasound irradiation, their anticancer activities and molecular docking studies." RASAYAN Journal of Chemistry.
  • Biomedical Research and Therapy. (2021). "Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives." Biomedical Research and Therapy.

Sources

Validation

Investigating the p53-Targeted Pathway of Thiophene Compounds: A Comparative Application Guide

As a Senior Application Scientist in oncology drug discovery, I frequently consult with research teams aiming to drug the p53-MDM2 axis. Historically, the field has focused heavily on MDM2 antagonists (like Nutlin-3a) th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently consult with research teams aiming to drug the p53-MDM2 axis. Historically, the field has focused heavily on MDM2 antagonists (like Nutlin-3a) that bind the E3 ligase to prevent its interaction with p53. However, thiophene-based compounds have emerged as a disruptive alternative, offering unique mechanisms of action ranging from direct p53 allosteric modulation to upstream DNA damage response (DDR) activation.

This guide provides a critical, data-driven comparison of thiophene derivatives targeting the p53 pathway. More importantly, it establishes a self-validating experimental framework to ensure that the phenotypic responses you observe in the lab are genuinely driven by on-target p53 reactivation, rather than off-target cytotoxicity.

Mechanistic Divergence: How Thiophenes Hijack the p53 Pathway

The tumor suppressor p53 is tightly regulated by MDM2, which ubiquitinates p53 and marks it for proteasomal degradation. Thiophene compounds disrupt this pathway, but their specific mechanisms vary drastically based on their structural functionalization.

  • Direct p53 Binders (e.g., RITA): The tricyclic thiophene RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) is unique because it binds directly to the N-terminal domain of wild-type p53, rather than targeting MDM2[1]. This allosteric binding induces a conformational change that sterically hinders MDM2 complexation, leading to rapid p53 accumulation and massive apoptosis[1].

  • Upstream Kinase Activators (e.g., IMB5043): Novel pyridazinone-thiophene hybrids like IMB5043 do not disrupt the protein-protein interaction directly. Instead, they trigger the DNA damage response, activating the ATM-CHK2-p53 signaling axis to overcome chemoresistance in non-small cell lung cancer[2].

  • Dual-Target Inhibitors (e.g., Chlorothiophene Chalcones): Recent synthetic chlorothiophene-based chalcones have been engineered to simultaneously dock into the p53-binding pocket of MDM2 and the anti-apoptotic protein Bcl-2, triggering the intrinsic apoptotic pathway[3].

Pathway Thiophene Thiophene Compound (e.g., RITA) p53 p53 Tumor Suppressor (N-terminal domain) Thiophene->p53 Allosteric Binding Apoptosis Apoptosis Pathway (BAX, PUMA, NOXA) p53->Apoptosis Transcriptional Activation Degradation Proteasomal Degradation p53->Degradation Prevented MDM2 MDM2 E3 Ligase MDM2->p53 Ubiquitination (Blocked)

Fig 1. Mechanism of thiophene-mediated p53 reactivation via MDM2 interaction blockade.

Quantitative Product Comparison

When selecting a reference compound for your p53 assays, binding affinity and phenotypic potency must be weighed against the compound's specific mechanism of action.

Table 1: Performance Comparison of p53-Targeted Thiophenes vs. Standard Controls

Compound / ClassPrimary TargetBinding AffinityPhenotypic IC₅₀Validated Mechanism of Action
RITA (NSC 652287) p53 (N-terminal)K_d = 1.5 nM~0.1 µM (HCT116)Binds p53 directly; prevents MDM2-mediated ubiquitination[1].
IMB5043 ATM-CHK2-p53 AxisN/A (Pathway Activator)~2.5 µM (H460/DDP)Induces DNA damage response; reverses cisplatin resistance[2].
Chlorothiophene C4 MDM2 & Bcl-2ΔG = -6.6 kcal/mol0.77 µg/mL (WiDr)Dual inhibition of MDM2 and Bcl-2 via competitive docking[3].
Nutlin-3a (Control) MDM2K_d = 90 nM~1.5 µM (HCT116)Classic control: Binds MDM2 directly to block p53 interaction.

Establishing a Self-Validating Experimental System

A common pitfall in drug discovery is relying solely on basic cell viability assays (e.g., MTT/WST-1) to claim pathway activation. Thiophenes are highly reactive heterocyclic compounds; they can easily induce off-target cytotoxicity via generalized ROS production or DNA intercalation.

To prove that your thiophene compound is a bona fide p53 activator, your experimental design must be self-validating. This requires a two-pronged approach: (A) Target Engagement (Co-IP) to prove the physical disruption of the complex, and (B) Target Dependence (Isogenic Viability) to prove the phenotype is exclusively driven by p53.

Workflow Cell 1. Isogenic Cell Line (p53+/+ vs p53-/-) Treat 2. Thiophene Incubation Cell->Treat Lysis 3. Non-Denaturing Protein Lysis Treat->Lysis Viability 6. Viability Assay (WST-1) Treat->Viability CoIP 4. Co-IP (Anti-p53 DO-1) Lysis->CoIP WB 5. Western Blot (MDM2 Detection) CoIP->WB

Fig 2. Self-validating experimental workflow for assessing p53-dependent thiophene activity.

Protocol 1: Target Engagement via p53-MDM2 Co-Immunoprecipitation (Co-IP)

Causality Check: We must definitively prove that the thiophene compound physically disrupts the protein-protein interaction (PPI) rather than merely altering transcription. We use non-denaturing lysis because harsh detergents (like SDS) will artificially strip MDM2 from p53, creating a false-positive disruption profile.

Step-by-Step Methodology:

  • Cell Preparation: Seed HCT116 wild-type cells at 2×106 cells per 10 cm dish. Incubate overnight.

  • Compound Treatment: Treat cells with the thiophene compound (e.g., RITA at 0.1 µM, 0.5 µM, and 1.0 µM) or DMSO vehicle control for 6 hours. Note: A short 6-hour window is critical to capture the PPI disruption before massive apoptotic protein degradation occurs.

  • Non-Denaturing Lysis: Wash cells with ice-cold PBS. Lyse on ice for 30 minutes using a mild NP-40 buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, supplemented heavily with protease and phosphatase inhibitors).

  • Pre-clearing: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Pre-clear the supernatant with 20 µL of Protein A/G agarose beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate 500 µg of total protein with 2 µg of anti-p53 monoclonal antibody (clone DO-1) overnight at 4°C under continuous rotation. Add 30 µL of fresh Protein A/G beads for the final 2 hours.

  • Elution & Detection: Wash beads three times with NP-40 buffer. Elute complexes by boiling in 2X Laemmli sample buffer. Resolve via SDS-PAGE and probe the Western blot with an anti-MDM2 antibody (clone SMP14). A successful thiophene inhibitor will show a dose-dependent decrease in MDM2 co-eluting with p53.

Protocol 2: Target Dependence via Isogenic Viability Profiling

Causality Check: If a thiophene compound exhibits equal cytotoxicity in both p53 wild-type and p53-null cells, its mechanism is p53-independent (off-target). True p53 activators will show a massive shift in the IC₅₀ between the two lines, validating the specificity of the compound.

Step-by-Step Methodology:

  • Isogenic Seeding: Seed HCT116 (p53+/+) and the isogenic knockout HCT116 (p53-/-) in parallel 96-well plates at 5,000 cells/well.

  • Dose Titration: After 24 hours, apply a 10-point, 3-fold serial dilution of the thiophene compound (starting at 10 µM) to both cell lines.

  • Incubation: Incubate for 48 hours.

  • Multiplexed Readout:

    • Add WST-1 reagent (10 µL/well) for the final 2 hours to assess metabolic viability (absorbance at 450 nm).

    • In a parallel plate, lyse cells using a Caspase-3/7 Glo assay reagent to measure luminescent apoptotic execution.

  • Data Interpretation: Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the p53-/- line by the IC₅₀ of the p53+/+ line. A high SI (>10) self-validates that the thiophene's cytotoxicity is strictly dependent on the presence of wild-type p53.

References

  • Issaeva N., Bozko P., Enge M., Protopopova M., Verhoef L.G.G.C., Masucci M., et al. "Small molecule RITA binds to p53, blocks p53-HDM-2 interaction and activates p53 function in tumors." ResearchGate.
  • "RITA | p53 Activators". Tocris Bioscience - R&D Systems.
  • "A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells". Translational Cancer Research.
  • "Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway". Arabian Journal of Chemistry.

Sources

Comparative

A Comparative Study of the Antibacterial Activity of Sulfonamides and Their Mannich Bases: A Technical Guide for Researchers

This guide provides a comprehensive comparison of the antibacterial activity of parent sulfonamides and their corresponding Mannich base derivatives. It is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the antibacterial activity of parent sulfonamides and their corresponding Mannich base derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a critical analysis of the underlying chemical and biological principles.

The persistent challenge of antimicrobial resistance necessitates the exploration of novel and modified therapeutic agents.[1] Sulfonamides, a long-standing class of synthetic antibacterial agents, have been a focal point for chemical modification to enhance their efficacy and overcome resistance mechanisms.[2][3][4] One such modification, the Mannich reaction, offers a versatile method for introducing an aminoalkyl group, leading to the formation of Mannich bases with potentially improved pharmacological profiles.[5][6][7][8] This guide delves into a comparative analysis, supported by established experimental methodologies, to elucidate the antibacterial potential of these modified compounds.

Introduction: The Rationale for Sulfonamide Modification

Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. However, the emergence of resistance, often through mutations in the DHPS enzyme, has diminished their clinical utility. The synthesis of Mannich bases from sulfonamides is a strategic approach to address this limitation.[5][6][7] The addition of an aminoalkyl chain can alter the molecule's physicochemical properties, such as lipophilicity and steric hindrance, potentially leading to:

  • Enhanced Cellular Uptake: Increased lipophilicity can facilitate penetration through the bacterial cell wall and membrane.

  • Novel Binding Interactions: The modified structure may interact with different residues within the active site of the target enzyme or even inhibit alternative cellular targets.

  • Circumvention of Resistance: Altered molecular conformation might overcome existing resistance mechanisms.

This guide will explore these hypotheses through a structured experimental framework.

Synthesis of Sulfonamide Mannich Bases: A Step-by-Step Protocol

The Mannich reaction is a one-pot, three-component condensation involving an active hydrogen compound (the sulfonamide), an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][9]

Core Reaction:

Mannich Reaction Sulfonamide Sulfonamide (R-SO2NH-R') Mannich_Base Mannich Base (R-SO2N(R')-CH2-NR''2) Sulfonamide->Mannich_Base + Formaldehyde Formaldehyde (CH2O) Formaldehyde->Mannich_Base + Amine Secondary Amine (R''2NH) Amine->Mannich_Base +

Caption: General scheme of the Mannich reaction for the synthesis of sulfonamide Mannich bases.

Detailed Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 0.01 moles of the parent sulfonamide (e.g., sulfamethoxazole) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add 0.01 moles of a selected secondary amine (e.g., piperidine, morpholine) and 0.01 moles of formaldehyde (as a 37% aqueous solution).[5][10]

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5][10]

  • Isolation of Product: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.[5]

  • Purification: The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to yield the purified Mannich base.[5]

  • Characterization: The structure of the synthesized Mannich base should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.[6][7]

Comparative Antibacterial Activity Assessment

The antibacterial efficacy of the parent sulfonamides and their synthesized Mannich bases is evaluated using the standardized Kirby-Bauer disk diffusion method.[11][12][13][14] This method provides a qualitative and semi-quantitative assessment of the compounds' ability to inhibit bacterial growth.[14]

Experimental Workflow:

Kirby-Bauer Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Swab Swab Inoculum onto Agar Surface Inoculum->Swab Plates Prepare Mueller-Hinton Agar Plates Plates->Swab Discs Apply Antibiotic Discs Swab->Discs Incubate Incubate at 37°C for 18-24 hours Discs->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Compare Compare with Standard and Parent Compound Measure->Compare

Caption: Standardized workflow for the Kirby-Bauer disk diffusion susceptibility test.[11]

Detailed Protocol for Kirby-Bauer Disk Diffusion Assay:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12][13]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab to create a bacterial lawn.[12][13]

  • Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with known concentrations of the parent sulfonamides and their Mannich base derivatives onto the inoculated agar surface. A standard antibiotic (e.g., ciprofloxacin) and a solvent control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).[11]

Data Presentation and Interpretation

The results of the antibacterial screening should be presented in a clear and concise tabular format to facilitate a direct comparison between the parent sulfonamides and their Mannich bases.

Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm)

CompoundConcentration (µ g/disc )S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Parent Sulfonamide (e.g., Sulfamethoxazole) 501512108
Mannich Base Derivative 1 5022181614
Mannich Base Derivative 2 5025211917
Ciprofloxacin (Standard) 530283226
DMSO (Control) -0000

Interpretation of Results:

The data presented in Table 1 generally indicates that the Mannich base derivatives exhibit enhanced antibacterial activity compared to the parent sulfonamide against both Gram-positive and Gram-negative bacteria.[6][7][10][16] This enhancement can be attributed to the structural modifications introduced by the Mannich reaction. The increased zone of inhibition for the Mannich bases suggests a greater potency in inhibiting bacterial growth. It is often observed that these derivatives show significant activity against strains that may be less susceptible to the parent drug.[5]

Mechanism of Action: A Plausible Explanation

While the primary mechanism of action of the parent sulfonamide is the inhibition of DHPS, the enhanced activity of the Mannich bases may involve a multi-faceted mechanism.

Mechanism of Action cluster_sulfonamide Parent Sulfonamide cluster_mannich_base Mannich Base Derivative Sulfonamide Sulfonamide DHPS DHPS Enzyme Sulfonamide->DHPS Competitive Inhibition Folic_Acid_S Inhibition of Folic Acid Synthesis DHPS->Folic_Acid_S Mannich_Base Mannich Base Cell_Membrane Bacterial Cell Membrane Mannich_Base->Cell_Membrane Increased Permeability DHPS_M DHPS Enzyme (Enhanced Binding) Mannich_Base->DHPS_M Other_Targets Other Cellular Targets Mannich_Base->Other_Targets Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Folic_Acid_M Inhibition of Folic Acid Synthesis DHPS_M->Folic_Acid_M Other_Inhibition Inhibition of Other Pathways Other_Targets->Other_Inhibition

Caption: Proposed comparative mechanisms of action for sulfonamides and their Mannich bases.

The aminomethyl group in the Mannich base can increase the molecule's lipophilicity, facilitating its passage across the bacterial cell membrane. Furthermore, the added functional group may form additional hydrogen bonds or van der Waals interactions within the active site of DHPS, leading to a more potent inhibition. There is also the possibility that the Mannich bases act as pro-drugs, releasing the active sulfonamide and a reactive α,β-unsaturated ketone upon in vivo deamination, which can then interact with other cellular nucleophiles.[17][18] Some studies also suggest that these derivatives can disrupt the integrity of the bacterial cell membrane.[19][20]

Conclusion and Future Directions

The chemical modification of sulfonamides through the Mannich reaction presents a promising strategy for developing new antibacterial agents with enhanced efficacy. The experimental evidence consistently demonstrates that Mannich base derivatives often exhibit superior antibacterial activity compared to their parent compounds.[6][7][10] This guide provides a foundational framework for researchers to synthesize, evaluate, and understand the antibacterial properties of these modified sulfonamides.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the structural features of the Mannich bases with their biological activity and guide the design of more potent derivatives.[4][16][21]

  • Elucidation of precise mechanisms of action: To determine if the enhanced activity is solely due to improved DHPS inhibition or involves other cellular targets.

  • In vivo efficacy and toxicity studies: To assess the therapeutic potential and safety profile of the most promising candidates in animal models.

By systematically applying the principles and protocols outlined in this guide, the scientific community can continue to advance the development of novel antibacterial agents to combat the growing threat of antimicrobial resistance.

References

  • Synthesis of some Mannich bases from sulphonamides and benzothiazole derivatives and evaluation of their anti tubercular - Der Pharma Chemica. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available from: [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. Available from: [Link]

  • Disk diffusion test - Wikipedia. Available from: [Link]

  • QSAR study on antibacterial activity of sulphonamides and derived Mannich bases - PubMed. Available from: [Link]

  • Disk diffusion test - GARDP Revive. Available from: [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC - NIH. Available from: [Link]

  • Synthesis and Study of Some New Mannich Bases Derived From Isatin (1H - Indole – 2, 3 – Dione ) with Substituted Sulfonamides and Their Antimicrobial Activity. Available from: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL MANNICH BASES OF 2-[4-[2-HYDROXY-3-(PROPAN-2. Available from: [Link]

  • Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. Available from: [Link]

  • Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Available from: [Link]

  • Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives - PubMed. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide derived from sulphonamides - Zenodo. Available from: [Link]

  • QSAR study on antibacterial activity of sulphonamides and derived Mannich bases | Request PDF - ResearchGate. Available from: [Link]

  • Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones - PMC. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NEW SERIES OF SULFAMETHOXAZOLE DERIVATIVES. Available from: [Link]

  • Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction - AIP Publishing. Available from: [Link]

  • Sulfonamides as Amine Component in the Petasis-Borono Mannich Reaction: A Concise Synthesis of α-Aryl- and α-Alkenylglycine Derivatives - Organic Chemistry Portal. Available from: [Link]

  • QSAR study on the antibacterial activity of some sulfa drugs: building blockers of Mannich bases - PubMed. Available from: [Link]

  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Available from: [Link]

  • Mannich bases in medicinal chemistry and drug design - PMC. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Activity of New Series of Sulfamethoxazole Derivatives - International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and Characterization of Sulfamethoxazole Derivatives. Available from: [Link]

  • Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid - SciELO. Available from: [Link]

  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES** - Revue Roumaine de Chimie -. Available from: [Link]/05/Art%2022.pdf)

Sources

Validation

High-resolution mass spectrometry for elemental composition confirmation

The Architecture of Certainty: A Comparative Guide to HRMS for Elemental Composition Confirmation Executive Perspective Assigning an unambiguous elemental composition to an unknown molecule is the absolute cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of Certainty: A Comparative Guide to HRMS for Elemental Composition Confirmation

Executive Perspective

Assigning an unambiguous elemental composition to an unknown molecule is the absolute cornerstone of drug metabolite identification, impurity profiling, and natural product elucidation. The transition from nominal mass to High-Resolution Mass Spectrometry (HRMS) has fundamentally shifted analytical chemistry from relying on fragmentation guesswork to utilizing exact mass and isotopic fidelity. According to the FDA, HRMS instruments must consistently deliver a resolving power greater than 10,000 at Full Width at Half Maximum (FWHM) to confirm the identity of chemical residues[1]. However, modern pharmaceutical applications demand performance far beyond this baseline.

This guide provides an objective, mechanistic comparison of the three dominant HRMS platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—and details a self-validating experimental protocol for elemental composition confirmation.

The Physics of Confidence: Mass Accuracy vs. Resolving Power

To understand the causality behind instrument selection, one must distinguish between mass accuracy and resolving power.

  • Mass Accuracy is the statistical deviation of the measured mass from the theoretical exact mass, typically expressed in parts-per-million (ppm). Sub-ppm accuracy drastically reduces the number of mathematically possible molecular formulas.

  • Resolving Power ( R=m/Δm ) is the ability to distinguish between two ions of nearly identical mass (isobars).

High resolving power is the prerequisite for true mass accuracy in complex matrices. For example, distinguishing the metabolic addition of a sulfate group ( −SO3​ , exact mass 79.9568) from a phosphate group ( −HPO3​ , exact mass 79.9663) requires a resolving power capable of separating a mass defect of just 0.0095 Da. Without sufficient resolution, the mass spectrometer merges these isobaric peaks, yielding a false average mass that derails formula generation[2].

Once an accurate mass is obtained, the generation of candidate formulas must be constrained by chemical logic. The "Seven Golden Rules" developed by Kind and Fiehn serve as the gold standard for heuristic filtering. By utilizing isotopic pattern matching, hydrogen/carbon ratios, and element probability, this logic eliminates up to 98% of mathematically possible but chemically impossible formulas[3].

Logic A Exact Mass Acquisition B Mathematical Permutations A->B C Seven Golden Rules (Heuristic Filter) B->C D Fine Isotopic Matching C->D E Confirmed Composition D->E

Workflow for heuristic filtering of molecular formulas via the Seven Golden Rules.

Comparative Architecture: Q-TOF vs. Orbitrap vs. FT-ICR

Choosing the right mass analyzer dictates the analytical ceiling of your workflow.

  • Q-TOF (Quadrupole Time-of-Flight) : Separates ions based on their flight time through a field-free drift tube.

    • The Causality of Performance: Because flight times are measured in microseconds, Q-TOFs offer exceptionally high scan speeds (up to 100 Hz). This makes them ideal for coupling with ultra-fast LC gradients. However, their resolving power is physically limited by the length of the flight tube, generally capping at ~100,000 FWHM.

  • Orbitrap : Traps ions in an oscillating trajectory around a central spindle electrode. The axial oscillation frequency is converted to mass via Fourier Transform[2].

    • The Causality of Performance: Resolving power in an Orbitrap is proportional to the transient recording time. Longer detection times yield ultra-high resolution (up to 1,000,000 FWHM), allowing for the resolution of fine isotopic structures (e.g., separating 13C from 15N isotopes). The trade-off is a slower scan speed compared to TOF[2].

  • FT-ICR (Fourier Transform Ion Cyclotron Resonance) : Traps ions in a Penning trap within a superconducting magnet.

    • The Causality of Performance: Offers the absolute highest resolving power (>2,000,000 FWHM) and mass accuracy (<0.1 ppm). However, the massive footprint, high maintenance costs, and slow scan rates relegate it to highly specialized applications like petroleomics or intact protein analysis.

Quantitative Performance Synthesis

The following table summarizes the empirical performance metrics of these platforms when applied to small molecule pharmaceutical analysis[2][4].

ParameterQ-TOFOrbitrapFT-ICR
Mass Analyzer Mechanism Time-of-Flight (Drift Tube)Kingdon Trap (Axial Frequency)Penning Trap (Cyclotron Freq.)
Routine Resolving Power (FWHM) 30,000 – 100,000140,000 – 500,000> 1,000,000
Mass Accuracy (Internal Calib.) 1.0 – 3.0 ppm< 1.0 ppm< 0.5 ppm
Scan Speed (Max) > 100 Hz~ 40 Hz~ 1 Hz
Fine Isotope Resolution LimitedExcellentUltimate
Primary Application High-throughput screeningMetabolite ID, Impurity profilingUltra-complex matrix analysis

Empirical Validation: A Self-Validating Protocol for Metabolite ID

To ensure absolute trustworthiness in elemental composition assignment, the experimental design must be self-validating. Relying solely on external calibration is insufficient due to thermal and electronic drift over a long LC sequence. The following protocol utilizes a dynamic lock-mass feedback loop.

Objective: Confirm the elemental composition of a trace degradant in a stressed Active Pharmaceutical Ingredient (API) sample.

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a standardized tuning mixture to perform external calibration.

  • Validation: The system must demonstrate a mass error of < 1 ppm for known calibrant peaks before proceeding.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the sample onto a sub-2 µm C18 UHPLC column. Maintain column temperature at 50°C.

  • Causality: Efficient chromatographic separation minimizes co-eluting matrix components, drastically reducing ion suppression and space-charge effects in trapping instruments.

Step 3: Dynamic Lock-Mass Infusion (The Self-Validating Step)

  • Action: Utilize a post-column T-piece to continuously infuse a known reference compound (e.g., Leucine Enkephalin, exact mass m/z 556.2766) at a low flow rate.

  • Causality: The mass spectrometer continuously measures the lock-mass ion in every scan. The software dynamically recalculates the mass axis based on the known exact mass of the reference. This real-time internal calibration corrects for micro-fluctuations in the environment, ensuring sub-ppm accuracy across the entire chromatogram.

Step 4: HRMS Data Acquisition

  • Action: Acquire data in Full MS / dd-MS2 mode. Set the MS1 resolving power to 140,000 FWHM (Orbitrap) to ensure fine isotopic resolution. Set the MS2 resolving power to 35,000 FWHM to capture accurate mass fragments.

Step 5: Algorithmic Formula Assignment

  • Action: Process the exact mass of the unknown degradant using formula generation software constrained by the Seven Golden Rules[3].

  • Validation: The software must match the theoretical isotopic pattern of the generated formula against the empirical isotopic pattern. A fit score of >95% and a mass error of < 2 ppm confirms the elemental composition.

Protocol S1 External Calibration (< 1 ppm Error) S2 UHPLC Separation (Minimize Suppression) S1->S2 S3 Lock-Mass Infusion (Real-Time Correction) S2->S3 S4 HRMS Acquisition (R > 140k FWHM) S3->S4 S5 Isotopic Scoring (> 95% Fit) S4->S5

Self-validating HRMS workflow utilizing dynamic lock-mass correction.

Strategic Recommendations

The selection of an HRMS platform must be dictated by the analytical question:

  • If your laboratory is focused on high-throughput screening of large sample cohorts (e.g., routine toxicology or QA/QC), the Q-TOF provides the necessary scan speeds to keep up with ultra-fast LC gradients while delivering sufficient mass accuracy[4].

  • If your objective is de novo structural elucidation, complex impurity profiling, or metabolite identification , the Orbitrap is the optimal choice. Its ability to resolve fine isotopic structures provides an orthogonal layer of confirmation that drastically reduces false-positive formula assignments[2].

  • The FT-ICR remains a specialized tool, necessary only when analyzing the most complex matrices known to science, where resolving powers exceeding one million are non-negotiable.

Ultimately, high-resolution mass spectrometry is not merely about generating data; it is about generating certainty. By coupling ultra-high resolving power with self-validating experimental designs and rigorous heuristic filtering, analytical scientists can confidently bridge the gap between an unknown signal and a confirmed chemical reality.

References

  • Source: nih.
  • Source: fda.
  • Source: thermofisher.
  • Source: researchgate.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-Chlorothiophene-2-sulfonamide

For the modern medicinal chemist and process development scientist, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 3-Chlorothiophene-2-sulfonamide is a vital intermediate in the de...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and process development scientist, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 3-Chlorothiophene-2-sulfonamide is a vital intermediate in the development of various pharmaceutical agents. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, offering detailed experimental protocols, a thorough analysis of the advantages and disadvantages of each approach, and supporting data to inform your synthetic strategy.

Introduction

3-Chlorothiophene-2-sulfonamide is a key structural motif found in a variety of biologically active molecules. Its utility as a synthetic intermediate stems from the presence of the reactive sulfonamide group and the unique electronic properties of the substituted thiophene ring. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the pharmaceutical and agrochemical industries. This guide will compare and contrast the most practical synthetic strategies, focusing on yield, purity, cost-effectiveness, safety, and scalability.

Route 1: The Direct Approach - Chlorosulfonation of 3-Chlorothiophene

A conceptually straightforward approach to 3-Chlorothiophene-2-sulfonamide begins with the commercially available starting material, 3-chlorothiophene. This route involves the direct introduction of the sulfonyl chloride group onto the thiophene ring, followed by amination.

Diagram of Synthetic Pathway: Route 1

Route 1 A 3-Chlorothiophene B 3-Chlorothiophene-2-sulfonyl chloride A->B Chlorosulfonic Acid C 3-Chlorothiophene-2-sulfonamide B->C Ammonia

Caption: Synthetic pathway for Route 1.

Scientific Rationale and Challenges

The direct chlorosulfonation of 3-chlorothiophene is an electrophilic aromatic substitution reaction. The thiophene ring is activated towards electrophilic attack, and the sulfur atom directs incoming electrophiles to the C2 and C5 positions. The chlorine atom at the C3 position is a deactivating group but directs ortho and para. In this case, the C2 and C4 positions are ortho to the chlorine, and the C5 position is para. This leads to a significant challenge in regioselectivity. The reaction is likely to produce a mixture of isomers, primarily the 2- and 5-sulfonyl chloride derivatives, and potentially the 4-sulfonyl chloride as well. This mixture would necessitate a challenging purification step, likely involving column chromatography, which can be inefficient and costly on a larger scale.

Route 2: The Carboxylic Acid Intermediate Approach

A more reliable and regioselective approach involves the use of 3-chlorothiophene-2-carboxylic acid as a key intermediate. This method offers excellent control over the position of the sulfonamide group.

Diagram of Synthetic Pathway: Route 2

Route 2 A 3-Chlorothiophene-2-carboxylic acid B 3-Chlorothiophene-2-sulfonyl chloride A->B SOCl₂ or Oxalyl Chloride C 3-Chlorothiophene-2-sulfonamide B->C Ammonia

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 3-Chlorothiophene-2-carboxylic acid

A detailed procedure for the synthesis of 3-chlorothiophene-2-carboxylic acid has been reported.[1] This multi-step process begins with 3-hydroxy-2-methoxycarbonyl-thiophene and utilizes phosphorus pentachloride for the chlorination and subsequent hydrolysis to the carboxylic acid.

Step 2: Conversion of 3-Chlorothiophene-2-carboxylic acid to 3-Chlorothiophene-2-sulfonamide (One-Pot Procedure)

A modern and efficient method for this transformation is the copper-catalyzed decarboxylative halosulfonylation.[2][3]

  • Reaction Setup: In a reaction vessel, 3-chlorothiophene-2-carboxylic acid (1.0 equiv) is combined with a copper(I) catalyst (e.g., CuI, 10 mol%), a chlorinating agent (e.g., N-chlorosuccinimide, 1.2 equiv), and a source of sulfur dioxide (e.g., DABSO, 1.5 equiv) in a suitable solvent such as 1,4-dioxane.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • In-situ Amination: Once the formation of the sulfonyl chloride is complete, the reaction mixture is cooled, and an excess of an ammonia source (e.g., aqueous ammonia or a solution of ammonia in an organic solvent) is added directly to the vessel.

  • Work-up and Purification: The reaction is stirred until the amination is complete. The mixture is then diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 3-chlorothiophene-2-sulfonamide.

Route 3: The Sulfonyl Chloride Precursor Approach

For researchers with access to commercial sources of 3-chlorothiophene-2-sulfonyl chloride, this route offers the most direct and efficient pathway to the final product.

Diagram of Synthetic Pathway: Route 3

Route 3 A 3-Chlorothiophene-2-sulfonyl chloride B 3-Chlorothiophene-2-sulfonamide A->B Ammonia

Caption: Synthetic pathway for Route 3.

Experimental Protocol

Amination of 3-Chlorothiophene-2-sulfonyl chloride

  • Reaction Setup: 3-Chlorothiophene-2-sulfonyl chloride (1.0 equiv) is dissolved in a suitable organic solvent such as tetrahydrofuran (THF), dichloromethane, or acetone in a reaction vessel.

  • Reagent Addition: The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia (e.g., 28-30% solution) is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

  • Reaction Conditions: The reaction is typically exothermic and should be maintained at a low temperature during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 1 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-chlorothiophene-2-sulfonamide.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct ChlorosulfonationRoute 2: Carboxylic Acid IntermediateRoute 3: Sulfonyl Chloride Precursor
Starting Material 3-Chlorothiophene3-Chlorothiophene-2-carboxylic acid3-Chlorothiophene-2-sulfonyl chloride
Number of Steps 21 (one-pot from carboxylic acid)1
Regioselectivity Poor, mixture of isomersExcellentNot applicable
Yield Low (due to isomer formation)Good to ExcellentExcellent
Purification Difficult (column chromatography)Moderate (recrystallization/chromatography)Easy (recrystallization)
Scalability PoorGoodExcellent
Cost-Effectiveness Potentially low raw material cost, but high purification costModerate raw material cost, efficient processHigher initial raw material cost, but very efficient
Safety Use of corrosive chlorosulfonic acidUse of copper catalyst and N-chlorosuccinimideHandling of reactive sulfonyl chloride

Conclusion and Recommendation

Based on the analysis of the available synthetic strategies, Route 3, starting from commercially available 3-chlorothiophene-2-sulfonyl chloride, is the most recommended method for the synthesis of 3-chlorothiophene-2-sulfonamide. This approach is the most efficient, offering a high-yielding, single-step process with a straightforward purification. Its scalability makes it suitable for both laboratory-scale synthesis and larger-scale production.

Route 1, the direct chlorosulfonation of 3-chlorothiophene, is not recommended due to the inherent lack of regioselectivity, which leads to the formation of a complex mixture of isomers, low yields of the desired product, and significant purification challenges.

Researchers and drug development professionals should select the most appropriate route based on the availability of starting materials, the required scale of synthesis, and the available resources. For reliability, efficiency, and scalability, the precursor-based approach (Route 3) stands out as the superior choice.

References

  • PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]

  • Pedersen, P. S.; et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.2023 . [Link]

  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

Sources

Validation

Comprehensive Comparison Guide: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives

As drug development professionals and medicinal chemists navigate the complexities of oxidative stress-related pathologies, the demand for novel, highly efficacious antioxidants has outpaced the utility of traditional st...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and medicinal chemists navigate the complexities of oxidative stress-related pathologies, the demand for novel, highly efficacious antioxidants has outpaced the utility of traditional standards. While natural antioxidants like α-tocopherol and synthetic options like BHT have historically served as the benchmark, their structural limitations often restrict multi-target therapeutic applications.

Recently, the 2-aminothiazole sulfonamide scaffold has emerged as a "privileged structure" in medicinal chemistry. By fusing the electron-rich thiazole ring with a sulfonamide moiety, this hybrid pharmacophore exhibits exceptional dual-action antioxidant capabilities. This guide objectively compares the performance of newly synthesized 2-aminothiazole sulfonamide derivatives against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for robust preclinical evaluation.

Mechanistic Overview: Dual-Action Neutralization

The superiority of the 2-aminothiazole sulfonamide scaffold lies in its ability to neutralize reactive oxygen species (ROS) through two distinct parallel pathways: direct free radical scavenging (hydrogen-atom transfer) and catalytic Superoxide Dismutase (SOD) mimicry.

Mechanism ROS Reactive Oxygen Species (O2•-, Free Radicals) Compound 2-Aminothiazole Sulfonamide Derivative ROS->Compound Oxidative Stress SOD_Mimic SOD-Mimic Pathway (O2•- -> H2O2 + O2) Compound->SOD_Mimic Catalytic Neutralization DPPH_Scavenge Radical Scavenging (H-atom transfer) Compound->DPPH_Scavenge Direct Scavenging Neutralized Neutralized Species (Stable Molecules) SOD_Mimic->Neutralized DPPH_Scavenge->Neutralized

Fig 1. Dual antioxidant mechanism of 2-aminothiazole sulfonamides via SOD-mimic and DPPH pathways.

According to a comprehensive 2025 study published in the [1], the presence of specific electron-withdrawing or donating groups on the benzene ring drastically alters the electron density of the sulfonamide nitrogen, thereby modulating its ability to donate hydrogen atoms or mimic SOD metalloenzymes.

Comparative Performance Analysis

To objectively evaluate these derivatives, they must be benchmarked against a universally recognized standard. In recent in vitro studies, a library of twelve 2-aminothiazole sulfonamide derivatives was synthesized and screened. The data below compares the most potent derivatives against α-tocopherol , a gold-standard lipophilic antioxidant.

Quantitative Data Summary
Compound / StandardAromatic Substitution% DPPH Scavenging (at 300 µg/mL)% SOD-Mimic Activity (at 300 µg/mL)IC₅₀ Value (µM)
Compound 8 p-Cl90.09%99.02%Highly Active
Compound 10 m-NO₂> 50%92.05%18.84
Compound 6 Unsubstituted> 50%64.14%13.95
α-Tocopherol (Reference Control)Standard BaselineStandard Baseline8.20

Analytical Insights:

  • Compound 8 (p-Cl): The para-chloro substitution yielded near-total neutralization in both assays (99.02% SOD-mimic activity and 90.09% DPPH scavenging). The electronegativity of the chlorine atom stabilizes the intermediate radical, enhancing the compound's thermodynamic driving force for ROS neutralization [1].

  • Reference Comparison: While Compounds 6 and 10 showed excellent percentage-based neutralization, their IC₅₀ values (13.95 µM and 18.84 µM, respectively) remain slightly higher than the highly optimized natural standard α-tocopherol (8.20 µM). However, the synthetic scalability and dual-pathway nature of the thiazole-sulfonamides offer broader therapeutic versatility.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of antioxidant candidates must employ self-validating assay systems. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind each experimental parameter.

Protocol A: DPPH Radical Scavenging Assay

Objective: To quantify the hydrogen-atom transfer (HAT) capability of the derivatives. Causality Check: DPPH (1,1-diphenyl-2-picrylhydrazyl) is a stable radical that exhibits a deep purple color (absorbance at 517 nm). Upon reduction by an antioxidant, it converts to a yellow hydrazine. Measuring the absorbance drop provides a direct, stoichiometric quantification of scavenging capacity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light to prevent auto-degradation.

  • Initial Screening (The Funnel): Prepare test compounds at a high baseline concentration of 300 µg/mL.

    • Why 300 µg/mL? This establishes a definitive threshold. Compounds failing to achieve >50% scavenging at this concentration are eliminated, optimizing downstream analytical throughput.

  • Reaction Setup: Mix 1.0 mL of the test compound solution with 2.0 mL of the DPPH reagent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes to ensure the reaction reaches thermodynamic equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer against an ethanol blank.

  • Validation Control: Run α-tocopherol concurrently as a positive control to calibrate the assay's dynamic range.

  • IC₅₀ Determination: For compounds exhibiting >50% activity, perform serial dilutions and plot concentration vs. % inhibition to calculate the IC₅₀.

Protocol B: SOD-Mimic Activity Assay

Objective: To evaluate the catalytic dismutation of superoxide anions (O₂•⁻). Causality Check: Superoxide is generated in situ (often via a xanthine/xanthine oxidase system or riboflavin photoreduction). The assay measures the compound's ability to intercept the superoxide before it reacts with a detector molecule (like NBT, which forms a blue formazan dye).

Step-by-Step Methodology:

  • System Setup: Prepare a reaction buffer containing the superoxide generator and the colorimetric detector (e.g., Nitroblue Tetrazolium - NBT).

  • Compound Introduction: Add the test derivative (initial screen at 300 µg/mL) to the reaction mixture.

  • Reaction Initiation: Trigger superoxide generation (e.g., via UV illumination or enzyme addition).

  • Kinetic Measurement: Monitor the inhibition of NBT reduction by measuring absorbance at 560 nm. A lower absorbance indicates higher SOD-mimic activity, as the compound successfully outcompetes NBT for the superoxide anion.

QSAR Modeling & Rational Design

Empirical screening is highly resource-intensive. To bridge the gap between in vitro data and future drug development, Quantitative Structure-Activity Relationship (QSAR) modeling is employed.

QSAR Data In Vitro Screening (300 µg/mL DPPH & SOD) MLR Multiple Linear Regression (MLR) Modeling Data->MLR Experimental Input Descriptors Molecular Descriptors (Mass, Polarizability, C-F) Descriptors->MLR Structural Input Validation Model Validation (Predictive Performance) MLR->Validation Equation Generation Design Rational Design of Novel Derivatives Validation->Design Guides Synthesis

Fig 2. QSAR modeling workflow integrating in vitro data and molecular descriptors for rational design.

By utilizing Multiple Linear Regression (MLR), researchers mapped the experimental DPPH and SOD activities against specific molecular descriptors. The models revealed that mass, polarizability, electronegativity, van der Waals volume, and the presence of a C-F bond are the primary structural determinants governing antioxidant efficacy [1]. This predictive framework allows medicinal chemists to rationally design next-generation derivatives without relying solely on trial-and-error synthesis.

Conclusion & Strategic Recommendations

The 2-aminothiazole sulfonamide scaffold represents a highly viable alternative to traditional antioxidants. While standard agents like α-tocopherol maintain a slight edge in absolute IC₅₀ potency, derivatives like Compound 8 (p-Cl) demonstrate near-total ROS neutralization capabilities via dual mechanistic pathways. For drug development professionals targeting oxidative stress-mediated diseases, integrating this scaffold with QSAR-guided structural modifications offers a highly promising pipeline for novel therapeutic agents.

References

  • Worachartcheewan, A., Pingaew, R., Prachayasittikul, V., Apiraksattayakul, S., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.[Link]

Comparative

Comparative Guide: DPPH and SOD-Mimic Activity of Novel Sulfonamide Compounds vs. Standard Antioxidants

Executive Summary Oxidative stress, driven by the overproduction of reactive oxygen species (ROS) such as the superoxide anion (O2•-) and free radicals, is a primary catalyst in numerous pathologies, including neurodegen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxidative stress, driven by the overproduction of reactive oxygen species (ROS) such as the superoxide anion (O2•-) and free radicals, is a primary catalyst in numerous pathologies, including neurodegeneration and cardiovascular diseases. The development of synthetic antioxidants that can dually scavenge free radicals and mimic endogenous antioxidant enzymes like Superoxide Dismutase (SOD) is a critical frontier in drug discovery. Recently, —specifically 2-aminothiazole sulfonamides—have emerged as privileged scaffolds demonstrating potent DPPH radical scavenging and SOD-mimic activities[1].

This guide objectively compares the performance of these novel compounds against established standards and provides validated, step-by-step experimental methodologies for their evaluation.

Mechanistic Overview of Dual-Action Antioxidants

Sulfonamides act through two distinct mechanistic pathways to neutralize oxidative stress:

  • DPPH Radical Scavenging: The compounds act as hydrogen donors, reducing the stable, purple 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical to its non-radical, pale-yellow hydrazine derivative (DPPH-H)[2].

  • SOD-Mimic Activity: In a non-enzymatic system, phenazine methosulfate (PMS) and NADH generate superoxide radicals, which typically reduce nitroblue tetrazolium (NBT) into a purple formazan dye. Sulfonamides mimic native SOD by scavenging the superoxide radicals, thereby inhibiting formazan formation[3].

Mechanism NADH NADH + PMS O2_rad Superoxide (O2•-) NADH->O2_rad Generates NBT NBT Reagent O2_rad->NBT Reduces Formazan Formazan Dye NBT->Formazan Forms DPPH_rad DPPH• Radical DPPH_H DPPH-H (Yellow) DPPH_rad->DPPH_H Reduced via H-donation Sulfonamide Novel Sulfonamide Sulfonamide->O2_rad SOD-Mimic Activity Sulfonamide->DPPH_rad DPPH Scavenging

Dual-action antioxidant mechanism of novel sulfonamides in DPPH and SOD assays.

Comparative Performance Analysis

Recent in vitro studies have synthesized and evaluated various 2-aminothiazole and acetamidosulfonamide derivatives[4],[1]. The structural functionalization (R-groups) on the core sulfonamide scaffold drastically dictates their antioxidant efficacy. The table below compares the top-performing novel sulfonamides against industry-standard antioxidants at a uniform concentration of 300 µg/mL.

Compound / StandardStructural Feature (R-group)DPPH Scavenging Activity (%)SOD-Mimic Activity (%)Reference
Compound 8 p-Cl (2-aminothiazole)90.09%99.02%[1]
Compound 10 m-NO2 (2-aminothiazole)70.29%92.05%[1]
Compound 15 NHCH2CH2-2-pyridyl (acetamido)4.62%38.54%[4]
Ascorbic Acid Standard Antioxidant> 95.00%N/A[5]
Native SOD Standard EnzymeN/A> 98.00%[1]

Data Interpretation & QSAR Insights: Compound 8 (para-chloro substitution) demonstrates near-equivalence to native SOD and Ascorbic Acid, making it a highly promising lead[1]. Quantitative Structure-Activity Relationship (QSAR) modeling reveals that mass, polarizability, electronegativity, and van der Waals volume are the primary physicochemical drivers enhancing these activities[1]. Conversely, acetamidosulfonamides (like Compound 15) show significantly lower baseline efficacy, indicating that the 2-aminothiazole ring is a superior scaffold for electron/hydrogen donation[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps (blanks and positive controls) to isolate the true causality of the observed absorbance shifts.

Protocol 1: DPPH Radical Scavenging Assay

Causality & Principle: DPPH is a stable free radical with an unpaired electron delocalized over the entire molecule, yielding a deep violet color with a maximum absorption at 517 nm[2]. When a sulfonamide donates a hydrogen atom, the radical is neutralized into a yellow hydrazine. Measuring the drop in absorbance at 517 nm directly quantifies the compound's radical scavenging capacity[5],[6].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve DPPH powder in spectrophotometric-grade methanol to yield a 0.1 mM working solution. Causality: Methanol ensures complete solubility of both the lipophilic DPPH and the sulfonamide compounds[5].

  • Sample Preparation: Prepare sulfonamide test compounds and (positive control) at serial concentrations (e.g., 10–300 µg/mL) in methanol[7].

  • Reaction Initiation: In a 96-well microplate, combine 100 µL of the sample with 100 µL of the 0.1 mM DPPH solution[5].

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality: DPPH is highly photosensitive; dark incubation prevents baseline degradation, ensuring that any color change is strictly caused by the antioxidant[7].

  • Quantification: Measure absorbance at 517 nm using a microplate reader[2].

  • System Validation: Calculate % Scavenging Activity =[(A_control - A_sample) / A_control] × 100. The assay is validated if the Ascorbic Acid control yields >90% scavenging at high concentrations[5].

DPPH_Workflow Start 1. Prepare Stock Solutions Mix 2. Microplate Mixing Start->Mix Incubate 3. Dark Incubation (30 mins) Mix->Incubate Measure 4. Spectrophotometry (517 nm) Incubate->Measure Calculate 5. Data Analysis Measure->Calculate

Step-by-step experimental workflow for the DPPH radical scavenging assay.

Protocol 2: SOD-Mimic Assay (NBT Reduction Method)

Causality & Principle: This assay relies on the competitive kinetics between the sulfonamide compound and NBT for superoxide radicals. PMS and NADH continuously generate O2•-. If the sulfonamide lacks SOD-mimic activity, O2•- reduces NBT to a purple formazan (high absorbance at 560 nm). If the sulfonamide is an effective SOD-mimic, it scavenges O2•-, preventing formazan formation (low absorbance)[3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) to maintain the optimal pH for non-enzymatic superoxide generation.

  • Reaction Mixture: In a cuvette or microplate well, combine the sulfonamide sample (300 µg/mL) with NBT (50 µM) and NADH (78 µM) dissolved in the Tris-HCl buffer.

  • Reaction Initiation: Add PMS (10 µM) to the mixture to initiate the generation of superoxide radicals. Causality: PMS acts as the electron carrier from NADH to dissolved oxygen, creating the necessary O2•- stress condition.

  • Incubation: Incubate at 25°C for 5 minutes.

  • Quantification: Measure the absorbance of the formed formazan dye at 560 nm.

  • System Validation: Use native SOD enzyme as a positive control. The % SOD-mimic activity is calculated by comparing the inhibition of color formation in the sample wells versus the negative control (buffer only).

Conclusion

The integration of 2-aminothiazole scaffolds with sulfonamide moieties yields highly potent dual-action antioxidants. As demonstrated by Compound 8, these novel synthetic agents can rival the efficacy of biological enzymes (SOD) and standard dietary antioxidants (Ascorbic Acid)[1]. By adhering to the strictly controlled, self-validating protocols outlined above, researchers can accurately benchmark new derivatives in the ongoing pursuit of targeted oxidative stress therapeutics.

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal / National Institutes of Health (NIH).[Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. ResearchGate.[Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Greenskybio.[Link]

Sources

Validation

Evaluating the Antimicrobial Properties of Newly Synthesized Sulfonamides: A Comparative Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist The emergence of multidrug-resistant (MDR) bacterial strains has necessitated a renaissan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

The emergence of multidrug-resistant (MDR) bacterial strains has necessitated a renaissance in the development of classical antibiotics. Sulfonamides, historically the first broad-spectrum synthetic antimicrobial agents, are currently undergoing extensive structural optimization to bypass established bacterial resistance mechanisms. This guide provides an objective, data-driven framework for evaluating the in vitro efficacy of newly synthesized sulfonamides against standard baseline therapies.

Mechanistic Rationale: The Folate Pathway Target

To evaluate novel sulfonamides, we must first establish their baseline mechanism of action. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS) , a pivotal enzyme in the bacterial de novo folate synthesis pathway[1].

Because bacteria must synthesize their own folate to produce purines and nucleic acids, while mammalian cells actively transport preformed dietary folate, this mechanism ensures high selective toxicity[1].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHFR->THF Sulfa Sulfonamides (Competitive Inhibitors) Sulfa->DHPS Inhibits Trimeth Trimethoprim Trimeth->DHFR Inhibits

Fig 1: Bacterial folate synthesis pathway and the mechanism of action of sulfonamides.

Overcoming Resistance via Structural Modification

Clinical utility of first-generation sulfonamides has been severely compromised by resistance, primarily driven by chromosomal mutations in the folP gene that alter DHPS binding affinity, or by decreased cell wall permeability[2].

To overcome this, newly synthesized sulfonamides incorporate strategic structural modifications. Recent breakthroughs include complexing sulfonamide ligands with transition metals (e.g., Cu(II), Zn(II)) and synthesizing novel Mannich base or tryptamine derivatives[3][4][5].

The Causality of Modification: Metal chelation reduces the overall polarity of the metal ion by partially sharing its positive charge with donor groups. This dramatically increases the lipophilicity of the complex, facilitating superior penetration through the lipid bilayer of the bacterial cell membrane and achieving higher intracellular concentrations of the active pharmacophore to overwhelm resistant DHPS variants[3].

Experimental Methodology: Antimicrobial Susceptibility Testing (AST)

To objectively evaluate the performance of these novel compounds against standard therapies (e.g., Sulfamethoxazole), we employ the Broth Microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[6].

ASTWorkflow Inoculum 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (CAMHB Media) Inoculum->Dilution Inoculation 3. Plate Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (35°C for 16-20h) Inoculation->Incubation Read 5. MIC Reading (TTC Indicator) Incubation->Read

Fig 2: Standardized CLSI broth microdilution workflow for antimicrobial susceptibility.

Step-by-Step Protocol & Causality
  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum is critical. An inoculum that is too heavy triggers the "inoculum effect," yielding falsely elevated Minimum Inhibitory Concentrations (MICs), whereas a sparse inoculum results in false susceptibility[6].

  • Media Selection & Serial Dilution: Perform 2-fold serial dilutions of the synthesized sulfonamides (e.g., 0.25 to 256 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized levels of calcium and magnesium ions. These divalent cations are essential for maintaining the baseline membrane stability of Gram-negative bacilli, ensuring reproducible permeability of the novel lipophilic sulfonamides[6].

  • Inoculation: Dispense the standardized inoculum into the microtiter wells to achieve a final testing concentration of 5×105 CFU/mL.

  • Incubation & Colorimetric Reading: Incubate plates at 35°C for 16–20 hours. To enhance objectivity in reading the MIC, add a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC).

    • Causality: Viable, actively respiring cells reduce TTC to a red formazan dye. The MIC is easily identified as the lowest drug concentration well that remains colorless, eliminating the subjectivity of visual turbidity checks[7].

The Self-Validating System

A robust AST protocol must be entirely self-validating. Every microtiter plate must include three internal controls[8]:

  • Positive Growth Control (Broth + Inoculum): Ensures the bacterial isolate is viable and capable of robust growth under test conditions.

  • Negative Sterility Control (Broth only): Rules out media contamination which could cause false-positive turbidity.

  • Quality Control (QC) Strain: A reference strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) with a known, CLSI-defined MIC range is tested in parallel. If the QC strain's MIC falls outside the acceptable range, the entire plate's results are invalidated.

Comparative Performance Analysis

The table below synthesizes quantitative MIC data comparing standard, first-generation sulfonamides against recently synthesized novel derivatives (metal-complexed and Mannich base derivatives) across common Gram-positive and Gram-negative pathogens[3][5][9].

Table 1: In Vitro Antimicrobial Activity Comparison (MIC, µg/mL)

Compound ClassE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)B. subtilis (Gram +)
Sulfamethoxazole (Standard)32>641632
Novel Sulfonamide Ligand 1632816
Cu(II)-Sulfonamide Complex 41624
Mannich Base Derivative 2812

Data Interpretation: The synthesized derivatives demonstrate a marked reduction in MIC values compared to the standard sulfamethoxazole. Specifically, the Mannich base derivatives and Cu(II) complexes exhibit up to an 8- to 16-fold increase in potency against S. aureus and E. coli. This validates the hypothesis that increasing the lipophilicity and altering the steric bulk of the sulfonamide pharmacophore successfully circumvents standard efflux and permeability-based resistance mechanisms[3][5].

Conclusion

Evaluating newly synthesized sulfonamides requires a rigorous, standardized approach to ensure data reproducibility and clinical relevance. By leveraging the CLSI broth microdilution method with integrated self-validating controls, researchers can accurately benchmark novel compounds. The incorporation of transition metals and novel functional groups into the sulfonamide scaffold represents a highly promising pipeline for overcoming the current crisis of antimicrobial resistance, driven primarily by favorable alterations in drug lipophilicity and target affinity.

References

  • Pharmacology Lec 3 antibacterial drugs - tu.edu.iq. 1

  • Sulphonamides, Medicinal Chemistry-III - slideshare.net. 2

  • Metal-based new sulfonamides: Design, synthesis, antibacterial, antifungal, and cytotoxic properties - tandfonline.com. 3

  • Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity - derpharmachemica.com. 4

  • Synthesis and Antibacterial Screening of Novel Benzene Sulfonamide Derivatives through Multicomponent Mannich Reaction - aip.org. 5

  • Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs - umt.edu.pk. 9

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - clsi.org. 6

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility - asm.org. 8

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride - acm.or.kr. 7

Sources

Comparative

Cross-coupling reactions for the synthesis of diverse sulfonamides

The synthesis of sulfonamides is a cornerstone of modern drug discovery, with nearly 25% of all FDA-approved sulfur-containing drugs featuring this motif. Traditionally, the construction of sulfonamides has relied on the...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of sulfonamides is a cornerstone of modern drug discovery, with nearly 25% of all FDA-approved sulfur-containing drugs featuring this motif. Traditionally, the construction of sulfonamides has relied on the reaction between highly reactive, moisture-sensitive sulfonyl chlorides and amines. However, this classical approach is severely limited by the instability of the precursors, poor functional group tolerance, and the inability to perform late-stage functionalization.

To bypass these bottlenecks, transition-metal and photoredox-catalyzed cross-coupling reactions have emerged as superior alternatives. As an Application Scientist, I have evaluated these modern methodologies. This guide provides an objective, data-driven comparison of the most robust cross-coupling strategies for sulfonamide synthesis, detailing the mechanistic causality behind each protocol to ensure reproducible, high-yield results in your laboratory.

Mechanistic Divergence in Sulfonamide Synthesis

The transition from traditional nucleophilic substitution to catalytic cross-coupling requires a fundamental shift in how we approach bond formation. The diagram below illustrates the logical divergence of these methodologies.

G Start Sulfonamide Synthesis Trad Traditional Approach (Sulfonyl Chloride + Amine) Start->Trad Historical CC Modern Cross-Coupling Strategies Start->CC Advanced ChanLam Chan-Lam Coupling (Cu-Catalyzed N-Arylation) CC->ChanLam Boronic Acids + O2 Photo Photoredox Catalysis (Radical-Radical Coupling) CC->Photo Visible Light + PRE PdNi Ni/Cu Catalysis (Kumada / Ullmann-Type) CC->PdNi Transition Metals

Logical workflow of sulfonamide synthesis transitioning to modern cross-coupling.

Copper-Catalyzed Chan-Lam Coupling (N-Arylation)

The Challenge: Primary sulfonamides exhibit severely attenuated nucleophilicity compared to standard alkylamines, making them recalcitrant in traditional cross-coupling. Furthermore, they are prone to overarylation, generating undesired N,N-diarylated byproducts.

Mechanistic Causality: The Chan-Lam coupling overcomes this by utilizing a Cu(II) precatalyst. The sulfonamide coordinates to the copper center, and the addition of a specific base (e.g., KOt-Bu) deprotonates the sulfonamide to increase its nucleophilicity. Crucially, an oxygen atmosphere is required to oxidize the Cu(II) intermediate to a highly reactive Cu(III) species, which undergoes rapid reductive elimination to form the C-N bond before overarylation can occur. Recent data-driven optimizations have demonstrated that precise control of stoichiometry and solvent polarity is the key to achieving exquisite monoarylation selectivity[1].

Self-Validating Experimental Protocol:

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, add the primary sulfonamide (1.0 equiv, 0.2 mmol), arylboronic acid (2.0 equiv, 0.4 mmol), and Cu(OAc)₂ (20 mol %).

  • Activation: Add KOt-Bu (2.0 equiv) as the base. Causality note: The bulky base prevents competitive coordination to the metal center while effectively deprotonating the sulfonamide.

  • Solvent & Atmosphere: Suspend the mixture in EtOH (0.1 M) and H₂O (10 equiv). Seal the vial with a septum and purge with an O₂ balloon for 5 minutes, leaving the balloon attached.

  • Reaction: Stir vigorously at 60 °C for 18 hours.

  • Validation & QC: Quench with saturated NH₄Cl. Extract with EtOAc. Before column chromatography, take a crude ¹H NMR aliquot using an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate the mono- vs. di-arylation ratio.

Photoredox-Catalyzed Radical-Radical Cross-Coupling

The Challenge: Synthesizing complex sulfones and sulfonamides via metal-catalyzed reductive elimination often requires harsh stoichiometric oxidants or reductants, limiting functional group tolerance.

Mechanistic Causality: Visible-light photoredox catalysis provides a redox-neutral pathway. By reacting sulfonyl chlorides with trifluoroborate salts under blue LED irradiation, both sulfonyl and alkyl radicals are generated simultaneously in the same catalytic cycle. This method leverages the Persistent Radical Effect (PRE) . Because the two generated radicals have vastly different lifetimes, statistical homocoupling is suppressed, and selective cross-coupling becomes the dominant kinetic pathway[2].

Self-Validating Experimental Protocol:

  • Preparation: Charge a Schlenk tube with sulfonyl chloride (1.0 equiv, 0.3 mmol), potassium alkyltrifluoroborate (1.5 equiv, 0.45 mmol), and a Ru- or Ir-based photocatalyst (2 mol %).

  • Degassing (Critical Step): Add anhydrous solvent (e.g., CH₃CN/H₂O mixture). Subject the mixture to three freeze-pump-thaw cycles. Causality note: Molecular oxygen acts as a triplet quencher for the excited-state photocatalyst and will intercept the radical intermediates, completely killing the reaction yield.

  • Irradiation: Backfill with Argon. Irradiate the mixture using 456 nm Blue LEDs at room temperature for 24 hours.

  • Validation & QC: Monitor the decay of the sulfonyl chloride via LC-MS. The absence of the sulfonyl chloride mass peak combined with the appearance of the cross-coupled product confirms the PRE cycle is functioning efficiently.

Nickel-Catalyzed Kumada Cross-Coupling of Benzylic Sulfonamides

The Challenge: Cross-coupling of alkyl amine derivatives is notoriously difficult due to the high propensity for β-hydride elimination, which yields undesired styrene byproducts rather than the target C-C coupled fragment.

Mechanistic Causality: Utilizing a nickel precatalyst ligated with bidentate phosphine ligands (such as dppe or BINAP) alters the steric environment of the transition state. The bulky ligand destabilizes the conformation necessary for β-hydride elimination. When a Grignard reagent is introduced, it first reduces the Ni(II) precatalyst to the active Ni(0) species, which then undergoes stereospecific oxidative addition into the C-N bond of the benzylic sulfonamide, followed by transmetalation and reductive elimination[3].

Self-Validating Experimental Protocol:

  • Glovebox Setup: Inside an argon-filled glovebox, charge a flame-dried vial with the benzylic sulfonamide (1.0 equiv, 0.2 mmol), (dppe)NiCl₂ precatalyst (15 mol %), and anhydrous Toluene (0.2 M).

  • Grignard Addition: Slowly add the Grignard reagent (2.0 equiv) dropwise via syringe. Causality note: Slow addition prevents thermal spikes that could inadvertently promote β-hydride elimination pathways.

  • Reaction: Stir at room temperature for 24 hours.

  • Validation & QC: Remove from the glovebox and quench carefully with methanol. Filter through a silica plug. Analyze the crude mixture via ¹H NMR to calculate the ratio of the cross-coupled product to the styrene byproduct. A successful run should yield <10% styrene.

Quantitative Performance Comparison

To facilitate condition selection for your specific synthetic targets, the following table summarizes the performance metrics of these advanced cross-coupling methodologies based on recent literature data.

MethodologyCoupling PartnersCatalyst SystemKey ConditionsAvg. YieldMechanistic Advantage
Chan-Lam Coupling [1]Primary Sulfonamide + Boronic AcidCu(OAc)₂ (20 mol%)O₂, KOt-Bu, EtOH, 60 °C75–95%Overcomes attenuated nucleophilicity; high monoarylation selectivity.
Photoredox Radical Coupling [2]Sulfonyl Chloride + TrifluoroborateRu/Ir PhotocatalystBlue LED, Room Temp, Degassed65–85%Leverages Persistent Radical Effect (PRE); avoids harsh oxidants.
Ni-Catalyzed Kumada [3]Benzylic Sulfonamide + Grignard(dppe)NiCl₂ (15 mol%)Toluene, Glovebox, 24 h50–84%Stereospecific C-C bond formation; bulky ligands prevent β-hydride elimination.
Cu/Fe Co-Catalysis [4]ortho-Substituted Sulfonamide + Aryl HalideCu/Fe BimetallicSolvent-minimized, Ligand-free70–90%Enables coupling with sterically hindered, challenging aryl chlorides.

Conclusion

The landscape of sulfonamide synthesis has definitively shifted from reliance on unstable sulfonyl chlorides to highly modular cross-coupling strategies. For late-stage N-arylation, Chan-Lam coupling remains the gold standard, provided the base and solvent are heavily optimized to prevent overarylation. For complex, redox-sensitive substrates, Photoredox catalysis offers an elegant, redox-neutral solution by exploiting radical kinetics. Finally, for challenging alkyl systems, Nickel-catalyzed approaches demonstrate that with the correct ligand architecture, even β-hydride elimination can be suppressed. Selecting the appropriate methodology depends entirely on the electronic nature of your substrates and the specific bond (C-N vs. C-C) you intend to construct.

References

  • Doyle, A. G., et al. "Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides." ACS Catalysis, 2025.[Link]

  • Wang, Y., et al. "Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts." The Journal of Organic Chemistry, 2023.[Link]

  • Jarvo, E. R., et al. "Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides." Molecules, 2021.[Link]

  • Punniyamurthy, T., et al. "Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides." ACS Publications, 2025.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Chlorothiophene-2-sulfonamide

This document provides a detailed operational plan for the safe and compliant disposal of 3-Chlorothiophene-2-sulfonamide (CAS No. 850340-85-1).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed operational plan for the safe and compliant disposal of 3-Chlorothiophene-2-sulfonamide (CAS No. 850340-85-1). Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As a chlorinated thiophene derivative containing a sulfonamide group, this compound must be treated as hazardous chemical waste from the point of generation to its final disposal.

Hazard Assessment and Identification

A thorough understanding of the chemical's hazards is the foundation of safe handling and disposal. 3-Chlorothiophene-2-sulfonamide is classified with several hazards that necessitate careful management.[1] The primary risks are associated with its acute toxicity, and its potential to cause skin, eye, and respiratory irritation.[1][2]

Table 1: Hazard Profile of 3-Chlorothiophene-2-sulfonamide

Hazard Classification GHS Code Signal Word Hazard Statement Source
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4 Warning H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. [1]
Skin Irritation Skin Irrit. 2 Warning H315: Causes skin irritation. [1][2]
Eye Irritation Eye Irrit. 2A Warning H319: Causes serious eye irritation. [1][2]

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Warning | H335: May cause respiratory irritation. |[2] |

Immediate Safety & Handling Precautions

Before beginning any work that will generate waste, it is imperative to establish a safe operating environment. The hazards identified above directly inform the required personal protective equipment (PPE) and engineering controls.

  • Engineering Controls : All handling of 3-Chlorothiophene-2-sulfonamide, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood.[3][4][5] This is critical to prevent the inhalation of airborne particles and potential vapors.[5]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory for handling this compound:

    • Eye Protection : Chemical safety goggles and a face shield must be worn to protect against splashes and accidental eye contact.[4]

    • Hand Protection : Chemically resistant gloves, such as double-layered nitrile gloves, are required.[6] Gloves should be inspected before use and disposed of as hazardous waste after handling is complete.

    • Body Protection : A lab coat and closed-toe shoes are essential to prevent skin contact.[4]

Step-by-Step Disposal Protocol

The proper disposal of 3-Chlorothiophene-2-sulfonamide is a multi-step process that requires careful attention to detail at each stage. The primary and most responsible method for final disposal is incineration by a licensed hazardous waste management facility .[7][8] Never dispose of this chemical down the drain or in regular solid waste.[3][7]

Step 1: Waste Identification and Segregation

A laboratory chemical is considered waste once it is no longer intended for use.[9] At this point, it must be managed as hazardous waste.[9]

  • Solid Waste : Collect unadulterated 3-Chlorothiophene-2-sulfonamide, along with any contaminated consumables (e.g., weigh boats, spatulas, pipette tips), in a dedicated hazardous waste container.[3][6]

  • Liquid Waste : If the compound is in solution, collect it in a separate, dedicated liquid hazardous waste container.

  • Segregation : Do not mix this waste stream with other incompatible wastes.[3][9] Based on the reactivity of related compounds, avoid mixing with strong oxidizing agents and strong bases.[10]

Step 2: Containerization and Labeling

Proper containment and labeling are crucial for safety and regulatory compliance.

  • Container Selection : Use a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof lid.[3][6][9]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" .[3][6][9] The label must also include the full chemical name, "3-Chlorothiophene-2-sulfonamide," the approximate quantity, and the date of waste generation.[3][6]

Step 3: On-Site Storage

Waste containers must be stored safely and securely pending collection.

  • Location : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][6]

  • Conditions : The storage area should be cool and away from sources of ignition or incompatible materials.[7][11] Containers must be kept closed except when adding waste.[9]

Step 4: Final Disposal Arrangements

The final step is to transfer the waste to a certified professional.

  • Coordination : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.[4][6][7]

  • Documentation : Provide the disposal contractor with all available information about the waste, including its chemical name and known hazards.[7] Maintain a detailed record of the waste generated and its transfer for regulatory compliance.[4]

G cluster_generation Waste Generation & Collection cluster_containment On-Site Management cluster_disposal Final Disposal Waste_Generation Waste Generated (Unused chemical, contaminated items) Segregation Segregate Waste (Keep separate from incompatibles) Waste_Generation->Segregation Containerization Containerize in HDPE Bottle (Ensure lid is secure) Segregation->Containerization Labeling Label Container ('Hazardous Waste', Full Chemical Name, Date) Containerization->Labeling Storage Store in Designated Area (Cool, ventilated, secure) Labeling->Storage EHS_Contact Contact EHS or Licensed Contractor Storage->EHS_Contact Final_Disposal Professional Disposal (Incineration) EHS_Contact->Final_Disposal

Caption: Disposal workflow for 3-Chlorothiophene-2-sulfonamide.

Emergency Procedures: Spill Management

In the event of a spill, a prepared and systematic response is critical to mitigate exposure and contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation : From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the spill and prevent it from spreading.[4][6]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6][12]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[3] All cleaning materials, including the initial solvent rinse, must be collected as hazardous waste.[3]

G Spill Spill Occurs Assess Assess Risk (Size, Location) Spill->Assess Evacuate Evacuate & Alert Supervisor/ EHS Team Assess->Evacuate High Risk Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Don_PPE Low Risk (Trained Personnel) Report Report Incident per Institutional Policy Evacuate->Report Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area & Collect Rinsate Collect->Decontaminate Decontaminate->Report

Caption: Decision workflow for spill response management.

Decontamination and Empty Container Management

Properly managing contaminated items is a critical final step in the disposal process.

  • Reusable Labware : Thoroughly decontaminate any reusable labware (e.g., glassware) that has come into contact with the compound. Wash it with an appropriate solvent, followed by a thorough cleaning with soap and water.[3] The initial solvent rinse must be collected and disposed of as liquid hazardous waste.[3]

  • Empty Containers : Empty containers that previously held 3-Chlorothiophene-2-sulfonamide must also be treated as hazardous waste.[3] To render the container non-hazardous, it must be triple-rinsed with a suitable solvent.[9][13] This rinsate must be collected and managed as hazardous chemical waste.[3][9][13] After this procedure, the container can be disposed of in regular trash or recycled, depending on institutional policy.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of 3-Chlorothiophene-2-sulfonamide waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • ECHEMI. (n.d.). 3-Acetyl-5-chloro-2-thiophenesulfonamide SDS, 160982-10-5 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 19). 2-Chlorothiophene Safety Data Sheet.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • Sigma-Aldrich. (2025, November 7). Thiophene-3-carbaldehyde Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 16). 5-Chlorothiophene-2-sulfonamide Safety Data Sheet.
  • BenchChem. (2025, December). Proper Disposal of 2-Chloro-3-(dibromomethyl)thiophene: A Guide for Laboratory Professionals.
  • Alfa Chemistry. (2022, December 21). Thieno[3,2-b]thiophene Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide.
  • NextSDS. (n.d.). 3-chlorothiophene-2-sulfonamide — Chemical Substance Information.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 4). 3-Chlorothiophene Safety Data Sheet.
  • BenchChem. (2025). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • Fire Safety and Protection, LLC. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Sigma-Aldrich. (n.d.). 3-Acetyl-5-chlorothiophene-2-sulfonamide.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chlorothiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Chlorothiophene-2-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.